Eed226-cooh
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-[5-(furan-2-ylmethylamino)-[1,2,4]triazolo[4,3-c]pyrimidin-8-yl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c23-16(24)12-5-3-11(4-6-12)14-9-19-17(22-10-20-21-15(14)22)18-8-13-2-1-7-25-13/h1-7,9-10H,8H2,(H,18,19)(H,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTAJESLOWNUVMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CNC2=NC=C(C3=NN=CN32)C4=CC=C(C=C4)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Mechanism of Action of Eed226
This document provides a comprehensive overview of the molecular mechanism of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It is intended for researchers, scientists, and professionals in the field of drug development and epigenetic research.
Core Mechanism of Action
Eed226 is a first-in-class, orally bioavailable small molecule that functions as an allosteric inhibitor of the PRC2 complex.[1][2] The PRC2 complex, which minimally consists of the core subunits EZH2, EED, and SUZ12, is a histone methyltransferase that plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27).[3][4]
The catalytic activity of the EZH2 subunit is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks on chromatin.[3] This positive feedback loop is essential for the propagation and maintenance of the repressive H3K27me3 mark.
Eed226 exerts its inhibitory effect by directly binding to the aromatic cage of the EED subunit, which normally recognizes the H3K27me3 mark. This binding event induces a conformational change in EED, which in turn prevents the allosteric activation of EZH2's methyltransferase activity, leading to a global loss of H3K27me3. A key feature of this mechanism is that Eed226 is noncompetitive with both the S-adenosylmethionine (SAM) cofactor and the histone peptide substrate. This allows Eed226 to effectively inhibit PRC2 complexes that contain mutant EZH2 proteins resistant to SAM-competitive inhibitors.
Quantitative Data Summary
The potency and selectivity of Eed226 have been characterized through various in vitro and cellular assays. The key quantitative metrics are summarized below.
| Parameter | Target/System | Substrate/Cell Line | Value | Reference(s) |
| Biochemical Potency | ||||
| IC50 | PRC2 | H3K27me0 peptide | 23.4 nM | |
| IC50 | PRC2 | Mononucleosome | 53.5 nM | |
| Binding Affinity | ||||
| Kd | EED | - | 82 nM | |
| Kd | PRC2 Complex | - | 114 nM | |
| Cellular Activity | ||||
| IC50 (H3K27me3 reduction) | EED | G401 cells | 0.22 µM | |
| IC50 (Anti-proliferation) | EZH2 (Y641N mutant) | KARPAS422 cells | 0.08 µM | |
| Selectivity | ||||
| IC50 | 21 Protein Methyltransferases | - | > 100 µM | |
| IC50 | 23 Kinases | - | > 10 µM | |
| IC50 | 22 Other Receptors/Channels | - | > 30 µM | |
| In Vivo Efficacy | ||||
| Tumor Growth Inhibition | KARPAS422 Xenograft | Balb/C nude mice | 100% at 40 mg/kg (BID) |
Detailed Experimental Protocols
The characterization of Eed226 involves several key experimental procedures. Detailed methodologies for these experiments are outlined below.
This assay quantifies the ability of a compound to inhibit the methyltransferase activity of the PRC2 complex.
-
Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) or filter-binding assay is used to measure the incorporation of a radiolabeled or chemically tagged methyl group from the cofactor SAM onto a histone H3 peptide or nucleosome substrate.
-
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2).
-
Substrate: Biotinylated H3K27me0 peptide or reconstituted mononucleosomes.
-
Cofactor: S-adenosyl-L-[methyl-³H]-methionine (for filter-binding) or unlabeled SAM.
-
Stimulatory peptide: H3K27me3 peptide (added at 1x Kact).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 2 mM MgCl₂, 0.01% BSA, 1 mM DTT.
-
Eed226 serially diluted in DMSO.
-
Detection Reagents: Anti-H3K27me3 antibody conjugated to a fluorescent donor (e.g., Europium) and streptavidin-conjugated acceptor (e.g., APC) for TR-FRET.
-
-
Procedure:
-
Add 5 µL of assay buffer to all wells of a 384-well plate.
-
Add 100 nL of Eed226 at various concentrations (typically a 10-point, 3-fold serial dilution) or DMSO vehicle control.
-
Add 2.5 µL of the PRC2 enzyme and stimulatory H3K27me3 peptide solution to the wells.
-
Incubate for 15 minutes at room temperature to allow compound binding.
-
Initiate the reaction by adding 2.5 µL of a solution containing the biotinylated H3K27me0 peptide substrate and SAM.
-
Incubate the reaction for a defined period (e.g., 60 minutes) at room temperature.
-
Stop the reaction by adding EDTA.
-
Add the detection reagents (e.g., Eu-anti-H3K27me3 and SA-APC) and incubate for 60 minutes.
-
Read the plate on a suitable TR-FRET plate reader.
-
Calculate the percent inhibition relative to DMSO controls and fit the data to a four-parameter dose-response curve to determine the IC50 value.
-
This assay measures the global levels of H3K27 trimethylation in cells following treatment with Eed226.
-
Principle: An enzyme-linked immunosorbent assay (ELISA) is used to capture total histone H3 from cell lysates and detect the fraction that is trimethylated at K27.
-
Materials:
-
Cell line of interest (e.g., G401 rhabdoid tumor cells).
-
Eed226 dissolved in DMSO.
-
Histone extraction buffer.
-
High-bind 96-well plates.
-
Primary antibodies: Rabbit anti-H3K27me3 and Mouse anti-total H3.
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG and HRP-conjugated anti-mouse IgG.
-
TMB substrate.
-
Stop solution (e.g., 1 M H₂SO₄).
-
-
Procedure:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a serial dilution of Eed226 or DMSO vehicle for a specified duration (e.g., 48-96 hours).
-
Harvest cells and perform histone extraction according to standard protocols.
-
Coat a 96-well plate with the extracted histones overnight at 4°C.
-
Wash the plate with wash buffer (PBS with 0.05% Tween-20).
-
Block the plate with 5% BSA in PBST for 1 hour.
-
Add primary antibodies (anti-H3K27me3 or anti-total H3) to separate wells and incubate for 2 hours at room temperature.
-
Wash the plate and add the corresponding HRP-conjugated secondary antibody. Incubate for 1 hour.
-
Wash the plate and add TMB substrate. Allow color to develop.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment condition.
-
Plot the normalized data against the Eed226 concentration to determine the IC50 for cellular H3K27me3 reduction.
-
Downstream Cellular and In Vivo Effects
The inhibition of PRC2 activity by Eed226 leads to a variety of downstream consequences that contribute to its therapeutic potential.
-
Gene Expression: By reducing the repressive H3K27me3 mark, Eed226 can lead to the reactivation of PRC2 target genes. This includes tumor suppressor genes that may have been silenced during oncogenesis.
-
Cellular Proliferation and Apoptosis: In cancer cell lines dependent on PRC2 activity, such as certain diffuse large B-cell lymphomas (DLBCL), Eed226 treatment leads to an inhibition of cell proliferation and can induce apoptosis.
-
HIV Latency Reversal: The PRC2 complex is implicated in maintaining HIV latency by repressing the viral promoter. Eed226 has been shown to reverse this latency in cellular models, suggesting a potential application in HIV eradication strategies.
-
Anti-Tumor Efficacy: In preclinical xenograft models using human lymphoma cells, orally administered Eed226 demonstrated robust, dose-dependent anti-tumor activity, leading to complete tumor regression.
-
Tissue Protection: In a model of cisplatin-induced acute kidney injury, Eed226 treatment was shown to be protective by reducing renal tubular cell apoptosis. This effect was linked to the inhibition of p53 and FOXO3a phosphorylation and the preservation of mitochondrial protective proteins.
References
EED226: A Deep Dive into a Selective Allosteric PRC2 Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of EED226, a first-in-class, potent, and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). EED226 represents a significant advancement in epigenetic drug discovery, offering a distinct mechanism of action compared to traditional catalytic inhibitors of EZH2. By binding to the Embryonic Ectoderm Development (EED) subunit, EED226 disrupts the allosteric activation of PRC2, leading to a reduction in histone H3 lysine 27 trimethylation (H3K27me3) and subsequent modulation of gene expression. This document details the mechanism of action, quantitative biochemical and cellular activity, and preclinical in vivo efficacy of EED226. Furthermore, it provides illustrative experimental workflows and signaling pathway diagrams to facilitate a deeper understanding of its biological impact and research applications.
Introduction: The PRC2 Complex and Its Role in Cancer
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1][2] The core components of the PRC2 complex are EZH2 (Enhancer of Zeste Homolog 2), EED (Embryonic Ectoderm Development), SUZ12 (Suppressor of Zeste 12), and RBBP4/7 (Retinoblastoma Binding Protein 4/7).[1][3] EZH2 is the catalytic subunit responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27).[1] The resulting H3K27me3 mark is a hallmark of transcriptionally silent chromatin.
The activity of EZH2 is allosterically enhanced by the binding of EED to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive chromatin state. Dysregulation of PRC2 activity, often through overexpression or gain-of-function mutations in EZH2, is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and certain solid tumors. This has made PRC2 an attractive target for therapeutic intervention.
EED226: A Novel Allosteric Inhibitor of PRC2
EED226 is a potent, selective, and orally bioavailable small molecule that functions as an allosteric inhibitor of PRC2. Unlike traditional EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), EED226 targets the EED subunit.
Mechanism of Action
EED226 directly binds to the H3K27me3-binding pocket of EED. This binding event induces a conformational change in EED, which in turn leads to the loss of PRC2 catalytic activity. By preventing the allosteric activation of EZH2 by H3K27me3, EED226 effectively breaks the positive feedback loop required for the maintenance and spreading of the H3K27me3 repressive mark. A key advantage of this mechanism is its effectiveness against PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors.
Below is a diagram illustrating the mechanism of action of EED226.
Caption: Mechanism of EED226 action on the PRC2 complex.
Chemical Properties
| Property | Value |
| Molecular Formula | C17H15N5O3S |
| Molecular Weight | 369.4 g/mol |
| CAS Number | 2083627-02-3 |
| Solubility | Soluble in DMSO (to 100 mM) and DMF. |
Quantitative Data
The potency and selectivity of EED226 have been characterized through various biochemical and cellular assays.
Biochemical Activity
| Parameter | Substrate | Value | Reference |
| IC50 | H3K27me0 peptide | 23.4 nM | |
| IC50 | Mononucleosome | 53.5 nM | |
| Kd (EED) | - | 82 nM | |
| Kd (PRC2 complex) | - | 114 nM |
Cellular Activity
| Cell Line | Assay | IC50 | Reference |
| KARPAS422 | Antiproliferation (14 days) | 0.08 µM | |
| G401 | H3K27me3 Reduction (48 hrs, ELISA) | 0.22 µM | |
| Toledo and DB cells | Antiproliferation | 2-4 µM |
EED226 demonstrates remarkable selectivity for the PRC2 complex over other protein methyltransferases.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for key assays used to characterize EED226.
In Vitro PRC2 Inhibition Assay (Conceptual Workflow)
This assay measures the ability of EED226 to inhibit the methyltransferase activity of the PRC2 complex. A common method involves a Homogeneous Time-Resolved Fluorescence (HTRF) or AlphaLISA format.
Caption: A conceptual workflow for an in vitro PRC2 inhibition assay.
Methodology:
-
Reagent Preparation: Recombinant PRC2 complex, a biotinylated histone H3 peptide substrate, S-adenosylmethionine (SAM), and serially diluted EED226 are prepared in an appropriate assay buffer.
-
Compound Incubation: PRC2 enzyme is pre-incubated with varying concentrations of EED226 to allow for binding.
-
Reaction Initiation: The methyltransferase reaction is initiated by the addition of the biotinylated histone peptide and SAM.
-
Reaction Incubation: The reaction mixture is incubated at room temperature or 30°C to allow for enzymatic methylation of the histone peptide.
-
Detection: The reaction is stopped, and detection reagents are added. For an HTRF assay, this would typically involve a europium-labeled antibody specific for H3K27me3 and streptavidin conjugated to an acceptor fluorophore (e.g., XL665).
-
Signal Measurement: After a final incubation period, the HTRF signal is measured. The signal is inversely proportional to the level of PRC2 inhibition.
-
Data Analysis: The data is normalized to controls, and the IC50 value is calculated using a suitable curve-fitting model.
Cellular H3K27me3 Quantification (ELISA)
This assay quantifies the levels of global H3K27me3 in cells following treatment with EED226.
Methodology:
-
Cell Culture and Treatment: Cells (e.g., G401) are seeded in multi-well plates and treated with a dose range of EED226 for a specified duration (e.g., 48 hours).
-
Histone Extraction: Histones are extracted from the cells using an acid extraction method.
-
ELISA: The extracted histones are coated onto an ELISA plate. The plate is then incubated with a primary antibody specific for H3K27me3, followed by a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Signal Detection: A colorimetric HRP substrate is added, and the absorbance is measured using a plate reader.
-
Data Analysis: The levels of H3K27me3 are normalized to the total histone H3 content and are expressed as a percentage of the vehicle-treated control.
Cell Proliferation Assay
This assay assesses the effect of EED226 on the growth of cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., KARPAS422) are seeded into multi-well plates.
-
Compound Treatment: The cells are treated with a serial dilution of EED226.
-
Incubation: The plates are incubated for an extended period (e.g., up to 14 days), with media and compound being replenished every 3-4 days.
-
Viability Measurement: Cell viability is measured at various time points using a suitable method, such as a Beckman Coulter-based cell counter or a commercially available viability reagent (e.g., CellTiter-Glo®).
-
Data Analysis: The IC50 value, representing the concentration of EED226 that inhibits cell growth by 50%, is determined.
In Vivo Efficacy
EED226 has demonstrated significant anti-tumor activity in preclinical mouse xenograft models. In a study using a diffuse large B-cell lymphoma (DLBCL) xenograft model (KARPAS422), oral administration of EED226 led to dose-dependent tumor growth inhibition. At a dose of 40 mg/kg, EED226 achieved 100% tumor growth inhibition after 32 days of treatment. Furthermore, EED226 exhibits favorable pharmacokinetic properties, including high oral bioavailability (approximately 100%) and a reasonable half-life.
Signaling Pathway Modulation
EED226, by inhibiting PRC2, impacts downstream signaling pathways that are regulated by H3K27me3-mediated gene silencing. This can lead to the reactivation of tumor suppressor genes and other genes involved in cell cycle control and differentiation.
Caption: The effect of EED226 on PRC2-mediated gene silencing.
Conclusion and Future Directions
EED226 is a pioneering selective allosteric inhibitor of PRC2 with a well-defined mechanism of action and robust preclinical activity. Its ability to overcome resistance to EZH2 catalytic inhibitors makes it a valuable tool for both basic research and clinical development. Future research will likely focus on exploring the full therapeutic potential of EED226 and other EED inhibitors in various cancer types, both as monotherapies and in combination with other anticancer agents. The detailed understanding of its biochemical and cellular effects, as outlined in this guide, will be instrumental in designing these future studies and ultimately translating this promising therapeutic strategy to the clinic.
References
Eed226: A Technical Guide to a First-in-Class Allosteric PRC2 Inhibitor
Introduction: Eed226 is a first-in-class, potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4][5] It functions by targeting the Embryonic Ectoderm Development (EED) subunit, a non-catalytic core component of the PRC2 complex essential for its histone methyltransferase activity. Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, Eed226 presents a distinct mechanism of action, offering a therapeutic avenue for cancers dependent on PRC2 activity, including those resistant to SAM-competitive inhibitors. This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and experimental evaluation of Eed226 for researchers and drug development professionals.
Chemical Structure and Physicochemical Properties
Eed226, with the formal name N-(2-furanylmethyl)-8-[4-(methylsulfonyl)phenyl]-1,2,4-triazolo[4,3-c]pyrimidin-5-amine, is a small molecule belonging to the triazole and sulfone classes of compounds. Its discovery was the result of a structure-guided design involving fragmentation and regrowth of an initial high-throughput screening hit, followed by scaffold hopping and multi-parameter optimization.
Table 1: Chemical and Physicochemical Properties of Eed226
| Property | Value | Reference |
|---|---|---|
| CAS Number | 2083627-02-3 | |
| Molecular Formula | C₁₇H₁₅N₅O₃S | |
| Molecular Weight | 369.4 g/mol | |
| Purity | ≥98-99% | |
| Appearance | A solid | |
| Solubility | DMSO: ≥33 mg/mL (≥55 mg/mL with sonication) DMF: 33 mg/mL H₂O: Insoluble or slightly soluble |
| Storage | Store as solid at -20°C (≥ 4 years stability) Store in solvent at -80°C (up to 1 year) | |
Mechanism of Action
The PRC2 complex, minimally composed of the core subunits EZH2, EED, and SUZ12, is a critical epigenetic regulator that catalyzes the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27). The binding of EED to existing H3K27me3 marks on chromatin allosterically enhances the catalytic activity of EZH2, propagating the repressive signal and leading to transcriptional silencing of target genes.
Eed226 functions as an allosteric inhibitor by directly binding to the aromatic cage of EED, which normally recognizes the H3K27me3 mark. This binding induces a conformational change in EED, which prevents the allosteric activation of EZH2 and leads to a loss of PRC2's methyltransferase activity. A key advantage of this mechanism is that Eed226 is noncompetitive with both SAM and the histone substrate. This allows it to inhibit PRC2 complexes harboring EZH2 mutations that confer resistance to SAM-competitive inhibitors.
Biological and Pharmacokinetic Profile
Eed226 demonstrates potent activity from biochemical assays to cellular and in vivo models. It is highly selective for the PRC2 complex.
Table 2: In Vitro Activity of Eed226
| Parameter | Substrate/Target | Value | Reference |
|---|---|---|---|
| IC₅₀ | PRC2 Enzymatic Activity | 23.4 nM | |
| (H3K27me0 peptide substrate) | |||
| IC₅₀ | PRC2 Enzymatic Activity | 53.5 nM | |
| (Mononucleosome substrate) | |||
| K_d_ | Binding to EED Subunit | 82 nM |
| K_d_ | Binding to PRC2 Complex | 114 nM | |
Table 3: Cellular Activity of Eed226
| Assay Type | Cell Line | Value (IC₅₀) | Reference |
|---|---|---|---|
| H3K27me3 Reduction (ELISA) | G401 (Rhabdoid tumor) | 0.22 µM |
| Antiproliferative Activity | KARPAS422 (DLBCL, EZH2 Y641N) | 0.08 µM | |
Eed226 exhibits favorable pharmacokinetic properties, including high oral bioavailability and low clearance, making it suitable for in vivo studies and potential clinical development.
Table 4: Pharmacokinetic Properties of Eed226 (Mouse)
| Parameter | Value | Reference |
|---|---|---|
| Oral Bioavailability | ~100% | |
| In Vivo Clearance | Very Low | |
| Volume of Distribution (Vd) | 0.8 L/kg | |
| Terminal Half-life (t₁/₂) | 2.2 hours | |
| Plasma Protein Binding (PPB) | Moderate |
| Permeability (Caco-2, A→B) | 3.0 x 10⁻⁶ cm/s | |
Table 5: In Vivo Efficacy of Eed226
| Animal Model | Cell Line | Dosing Regimen | Outcome | Reference |
|---|---|---|---|---|
| Mouse Xenograft | KARPAS422 (DLBCL) | 40 mg/kg, PO, BID, 32 days | 100% Tumor Growth Inhibition (TGI) | |
| Mouse Xenograft | KARPAS422 (DLBCL) | 300 mg/kg, PO, BID, 34 days | Complete Tumor Regression |
| Tolerability | CD-1 Mice | 300 mg/kg, PO, BID, 14 days | Well-tolerated, no adverse effects | |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of PRC2 inhibitors. Below are representative protocols for key experiments.
1. PRC2 Inhibition Enzymatic Assay (AlphaScreen-based)
-
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of Eed226 against the methyltransferase activity of the PRC2 complex.
-
Materials: Recombinant human PRC2 complex, biotinylated histone H3 (1-28) peptide substrate, S-adenosylmethionine (SAM), AlphaScreen anti-H3K27me3 acceptor beads, streptavidin-coated donor beads, assay buffer.
-
Methodology:
-
Prepare serial dilutions of Eed226 in DMSO and then dilute into the assay buffer.
-
In a 384-well plate, add the PRC2 enzyme, biotinylated H3 peptide substrate, and the Eed226 compound dilutions.
-
Initiate the enzymatic reaction by adding SAM. Incubate at room temperature for the optimized reaction time (e.g., 60 minutes).
-
Stop the reaction by adding the AlphaScreen bead mixture (acceptor and donor beads in stop buffer).
-
Incubate the plate in the dark for 60 minutes to allow for bead association.
-
Read the plate on an AlphaScreen-capable plate reader.
-
Calculate IC₅₀ values by fitting the dose-response data to a four-parameter logistic equation.
-
2. Cellular H3K27me3 Reduction Assay (Western Blot)
-
Objective: To measure the dose-dependent effect of Eed226 on global H3K27me3 levels in a cellular context.
-
Materials: G401 or KARPAS422 cells, cell culture medium, Eed226, lysis buffer, primary antibodies (anti-H3K27me3, anti-total Histone H3), secondary antibody, ECL substrate.
-
Methodology:
-
Plate cells and allow them to adhere overnight.
-
Treat cells with a range of Eed226 concentrations (e.g., 0.1 µM to 10 µM) for a specified duration (e.g., 48-72 hours).
-
Harvest cells and perform histone extraction or create whole-cell lysates.
-
Quantify protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and probe with the anti-H3K27me3 primary antibody overnight at 4°C.
-
Wash and incubate with the appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody as a loading control.
-
Quantify band intensity to determine the reduction in H3K27me3 relative to the total H3 control.
-
3. Mouse Xenograft Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of orally administered Eed226 in a mouse model.
-
Materials: Immunocompromised mice (e.g., BALB/c nude), KARPAS422 cells, Matrigel, Eed226 solid dispersion formulation, vehicle control.
-
Methodology:
-
Subcutaneously implant KARPAS422 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth. When tumors reach a predetermined size (e.g., 150-200 mm³), randomize mice into treatment and vehicle groups.
-
Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally, twice daily (BID), for the duration of the study (e.g., 32-34 days).
-
Measure tumor volume with calipers and monitor animal body weight 2-3 times per week.
-
At the end of the study, euthanize the animals and excise tumors for pharmacodynamic analysis (e.g., H3K27me3 levels).
-
Calculate tumor growth inhibition (TGI) or regression for the treatment group compared to the vehicle control.
-
Conclusion
Eed226 is a highly potent and selective allosteric inhibitor of PRC2 with a well-defined mechanism of action. Its ability to directly target the EED subunit provides a distinct therapeutic strategy compared to traditional EZH2 catalytic inhibitors, notably offering activity against inhibitor-resistant EZH2 mutants. The compound's excellent oral bioavailability and robust in vivo efficacy in preclinical cancer models underscore its potential as a valuable research tool and a promising candidate for clinical development in PRC2-dependent malignancies.
References
EED226 Target Binding and Engagement: A Technical Guide
Executive Summary
EED226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit, a non-catalytic but essential component of the PRC2 complex.[1][3] This binding induces a conformational change in EED, which abrogates the allosteric activation of the catalytic subunit, EZH2, leading to a loss of PRC2's histone methyltransferase activity.[1] Notably, EED226 is effective against both wild-type PRC2 and mutant EZH2 forms that confer resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors, offering a distinct therapeutic strategy for PRC2-dependent cancers. This document provides a comprehensive technical overview of EED226's binding characteristics, cellular engagement, and the experimental methodologies used for its evaluation.
Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the methylation of H3K27. Its activity is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop that propagates this repressive chromatin signature.
EED226 disrupts this process via a noncompetitive mechanism with respect to both the SAM cofactor and the histone substrate. It directly occupies the aromatic cage on EED that normally recognizes H3K27me3. This binding prevents the allosteric activation of EZH2, thereby inhibiting the methylation of H3K27. Unlike EZH2 catalytic inhibitors, EED226 does not disrupt the integrity of the PRC2 complex itself but rather locks it in an inactive state.
Target Binding and Selectivity
EED226 binds to the EED subunit with high affinity and exhibits remarkable selectivity over other protein methyltransferases and broader kinase panels.
| Parameter | Target/Complex | Value | Assay |
| Binding Affinity (Kd) | EED | 82 nM | Isothermal Titration Calorimetry (ITC) |
| PRC2 Complex | 114 nM | Isothermal Titration Calorimetry (ITC) | |
| Biochemical Potency (IC50) | PRC2 (H3K27me0 peptide substrate) | 23.4 nM | In vitro Enzymatic Assay |
| PRC2 (Mononucleosome substrate) | 53.5 nM | In vitro Enzymatic Assay | |
| Off-Target Selectivity (IC50) | 21 other Protein Methyltransferases | >100 µM | Biochemical Assays |
| 23 Kinases | >10 µM | Biochemical Assays | |
| 22 GPCRs, Ion Channels, etc. | >30 µM | Biochemical Assays |
Table 1: Summary of EED226 Biochemical Binding and Selectivity Data.
Cellular Engagement and Potency
In cellular contexts, EED226 effectively reduces global H3K27 methylation levels and demonstrates potent anti-proliferative effects in cancer cell lines harboring EZH2 mutations.
| Parameter | Cell Line | Value | Assay |
| Cellular H3K27me3 Reduction (IC50) | G401 (Rhabdoid tumor) | 0.22 µM | ELISA (48h) |
| Anti-proliferative Activity (IC50) | KARPAS422 (DLBCL, EZH2Y641N) | 0.08 µM | Cell Viability (14 days) |
Table 2: Summary of EED226 Cellular Activity.
Pharmacokinetic Properties
EED226 demonstrates favorable pharmacokinetic properties, including high oral bioavailability, which supports its use in in vivo studies.
| Parameter | Value | Species |
| Oral Bioavailability | ~100% | Mouse |
| Volume of Distribution (Vd) | 0.8 L/kg | Mouse |
| Terminal Half-life (t1/2) | 2.2 h | Mouse |
| Plasma Protein Binding (PPB) | 14.4% | Mouse |
| Permeability (Caco-2, A→B) | 3.0 x 10-6 cm/s | In vitro |
| Efflux Ratio (Caco-2) | 7.6 | In vitro |
Table 3: Summary of EED226 Pharmacokinetic Data.
Key Experimental Methodologies
Isothermal Titration Calorimetry (ITC)
Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters of EED226 binding to EED or the PRC2 complex. Protocol:
-
Preparation: Recombinant human EED protein or the assembled PRC2 complex is purified and dialyzed extensively against the ITC buffer (e.g., 25 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM TCEP). EED226 is dissolved in 100% DMSO and then diluted into the same ITC buffer to a final concentration of 1-2% DMSO.
-
Instrument Setup: A MicroCal ITC200 or similar instrument is used. The sample cell is loaded with the protein solution (e.g., 10-20 µM EED), and the injection syringe is filled with the EED226 solution (e.g., 100-200 µM).
-
Titration: A series of small injections (e.g., 2 µL) of the EED226 solution are made into the sample cell at regular intervals at a constant temperature (e.g., 25°C).
-
Data Analysis: The heat change associated with each injection is measured. The resulting titration curve is fitted to a single-site binding model using the manufacturer's software (e.g., Origin) to calculate the Kd, enthalpy (ΔH), and stoichiometry (n).
In Vitro PRC2 Enzymatic Assay (HTRF)
Objective: To measure the inhibitory potency (IC50) of EED226 on the methyltransferase activity of the PRC2 complex. Protocol:
-
Reaction Components: The assay is typically performed in a 384-well plate. Components include:
-
Recombinant five-component PRC2 complex.
-
Substrate: Biotinylated H3K27me0 peptide or mononucleosomes.
-
Cofactor: S-adenosylmethionine (SAM).
-
Stimulator: H3K27me3 peptide (added at its activation constant, Kact).
-
EED226 at various concentrations.
-
-
Reaction: Components are incubated at room temperature for a set period (e.g., 60 minutes) to allow for the enzymatic reaction (conversion of H3K27me0 to H3K27me2/3).
-
Detection: The reaction is stopped, and detection reagents are added. For HTRF (Homogeneous Time-Resolved Fluorescence), this typically involves a Europium cryptate-labeled anti-H3K27me3 antibody (donor) and a streptavidin-conjugated fluorophore (acceptor).
-
Data Analysis: The HTRF signal is read on a plate reader. The ratio of the two emission wavelengths is calculated and plotted against the inhibitor concentration. The data is fitted to a four-parameter logistic equation to determine the IC50 value.
Cellular H3K27me3 Western Blot
Objective: To confirm target engagement by measuring the reduction of global H3K27me3 levels in cells treated with EED226. Protocol:
-
Cell Treatment: Cancer cells (e.g., G401) are seeded and treated with a dose-range of EED226 or DMSO vehicle control for a specified time (e.g., 48-72 hours).
-
Histone Extraction: Cells are harvested and lysed. Histones are often extracted using an acid extraction protocol.
-
Quantification: Protein concentration of the histone extracts is determined using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are loaded onto an SDS-PAGE gel, separated by electrophoresis, and transferred to a PVDF or nitrocellulose membrane.
-
Immunoblotting: The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with a primary antibody specific for H3K27me3. A primary antibody for total Histone H3 is used as a loading control.
-
Detection: After washing, the membrane is incubated with an appropriate HRP-conjugated secondary antibody, and the signal is detected using an enhanced chemiluminescence (ECL) substrate and an imaging system. The band intensities are quantified to determine the relative reduction in H3K27me3.
References
Eed2-226: A Technical Whitepaper on the Discovery, Development, and Mechanism of a First-in-Class Allosteric PRC2 Inhibitor
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Eed226 is a potent, selective, and orally bioavailable first-in-class allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It represents a significant advancement in epigenetic therapy, offering a distinct mechanism of action compared to traditional EZH2 catalytic inhibitors. Eed226 binds directly to the H3K27me3-binding pocket of the embryonic ectoderm development (EED) subunit of PRC2, inducing a conformational change that leads to the loss of PRC2's histone methyltransferase activity. This inhibition of H3K27 methylation results in the de-repression of PRC2 target genes, leading to anti-proliferative effects in various cancer models. Notably, Eed226 demonstrates efficacy in models resistant to EZH2 inhibitors, highlighting its potential to overcome drug resistance. This document provides an in-depth technical guide on the discovery, development, mechanism of action, and preclinical evaluation of Eed226.
Introduction
The Polycomb Repressive Complex 2 (PRC2) is a key epigenetic regulator essential for maintaining transcriptional repression and cellular identity.[1] The core components of PRC2 are the catalytic subunit Enhancer of zeste homolog 2 (EZH2), and the non-catalytic subunits Embryonic Ectoderm Development (EED) and Suppressor of zeste 12 (SUZ12).[1] EZH2 is a histone methyltransferase that specifically catalyzes the mono-, di-, and tri-methylation of histone H3 at lysine 27 (H3K27me1/2/3).[1] The trimethylated form, H3K27me3, is a hallmark of transcriptionally silent chromatin.
Dysregulation of PRC2 activity is implicated in the pathogenesis of various cancers, including non-Hodgkin's lymphoma and malignant rhabdoid tumors. Overexpression or gain-of-function mutations in EZH2 can lead to aberrant gene silencing and tumor progression. While several small molecule inhibitors targeting the catalytic activity of EZH2 have been developed, the emergence of resistance mutations has limited their long-term efficacy.
Eed226 offers an alternative therapeutic strategy by targeting the EED subunit, a critical component for PRC2's allosteric activation and chromatin localization. This whitepaper details the discovery of Eed226 through high-throughput screening and its subsequent optimization, its unique allosteric mechanism of action, and its preclinical profile.
Discovery and Optimization
Eed226 was identified through a high-throughput screening (HTS) campaign aimed at discovering novel PRC2 inhibitors. The parental molecule, EED162, was identified from a screen of 1.4 million compounds.[2] A structure-guided optimization program was then initiated to improve the potency, selectivity, and pharmacokinetic properties of the initial hit.
The optimization process involved several key steps:
-
Removal of a benzylhydropyridine ring: This modification improved ligand efficiency (LE) and lipophilic efficiency (LipE).[2]
-
Aryl group substitution: Introduction of a phenyl group at the C-8 position was designed to enhance edge-to-face interactions within the binding pocket.
-
Scaffold hopping: The cyano group was replaced with a nitrogen atom.
-
Pharmacokinetic optimization: The addition of a methylsulfonyl group resulted in low clearance, a moderate half-life, and high oral bioavailability, leading to the identification of Eed226.
Mechanism of Action
Eed226 exerts its inhibitory effect on PRC2 through a novel allosteric mechanism. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), Eed226 binds directly and selectively to the aromatic cage of the EED subunit that recognizes H3K27me3. This binding event induces a significant conformational change in EED, which in turn leads to the loss of PRC2's catalytic activity.
dot
References
Eed226: A Technical Guide to its Role in Epigenetic Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth overview of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Eed226 represents a significant advancement in epigenetic drug discovery, offering a distinct mechanism of action compared to traditional EZH2 inhibitors. This document details the molecular mechanism of Eed226, presents key quantitative data from preclinical studies, outlines detailed protocols for relevant experimental assays, and visualizes the associated signaling pathways and experimental workflows. This guide is intended to serve as a comprehensive resource for researchers in oncology, epigenetics, and drug development.
Introduction to Eed226 and its Target: The PRC2 Complex
The Polycomb Repressive Complex 2 (PRC2) is a fundamental epigenetic regulator responsible for catalyzing the mono-, di-, and trimethylation of histone H3 on lysine 27 (H3K27me1/2/3)[1][2][3]. This methylation landscape is crucial for maintaining transcriptional repression and guiding cell fate decisions during development[3][4]. The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development). EED plays a critical, non-catalytic role by recognizing and binding to the H3K27me3 mark, an interaction that allosterically stimulates the methyltransferase activity of EZH2, thereby propagating the repressive chromatin state.
Dysregulation of PRC2 activity, often through gain-of-function mutations or overexpression of EZH2, is implicated in the pathogenesis of various cancers, including diffuse large B-cell lymphoma (DLBCL) and other hematological malignancies. While direct inhibitors of the EZH2 catalytic subunit have shown clinical efficacy, the emergence of resistance necessitates the development of novel therapeutic strategies. Eed226 is a first-in-class, orally bioavailable small molecule that inhibits PRC2 through a distinct, allosteric mechanism by targeting the H3K27me3-binding pocket of EED.
Mechanism of Action of Eed226
Eed226 functions as a potent and selective inhibitor of PRC2 by directly binding to the aromatic cage of the EED subunit, the same pocket that recognizes H3K27me3. This competitive binding prevents the allosteric activation of EZH2 that is normally triggered by the interaction of EED with H3K27me3. By binding to EED, Eed226 induces a conformational change that leads to a loss of PRC2 activity.
A key feature of Eed226 is its ability to inhibit PRC2 activity irrespective of the EZH2 mutational status. This includes wild-type EZH2 and mutant forms that have developed resistance to S-adenosylmethionine (SAM)-competitive EZH2 inhibitors. Eed226 does not disrupt the integrity of the PRC2 complex itself. The inhibition of PRC2 activity by Eed226 leads to a global reduction in H3K27me3 levels, reactivation of PRC2 target genes, and subsequent anti-proliferative effects in cancer cells.
Quantitative Data Summary
The following tables summarize the key quantitative data for Eed226 from various preclinical studies.
Table 1: In Vitro Activity of Eed226
| Parameter | Substrate | Value | Reference |
| IC50 | H3K27me0 peptide | 23.4 nM | |
| Mononucleosome | 53.5 nM | ||
| Kd (EED) | - | 82 nM | |
| Kd (PRC2 complex) | - | 114 nM |
Table 2: Cellular Activity of Eed226
| Cell Line | Assay | Parameter | Value | Reference |
| G401 | H3K27me3 ELISA | IC50 | 0.22 µM | |
| KARPAS-422 | Antiproliferation | IC50 | 0.08 µM |
Table 3: In Vivo Efficacy of Eed226 in a KARPAS-422 Xenograft Model
| Dose | Schedule | Duration | Outcome | Reference |
| 300 mg/kg | po BID | 34 days | Tumor regression | |
| 40 mg/kg | - | 32 days | Complete tumor regression |
Table 4: Pharmacokinetic Properties of Eed226 in Mice
| Parameter | Value | Reference |
| Oral Bioavailability | ~100% | |
| Volume of Distribution (Vd) | 0.8 L/kg | |
| Terminal Half-life (t1/2) | 2.2 h | |
| Plasma Protein Binding (PPB) | 14.4% |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of Eed226.
PRC2 In Vitro Enzymatic Assay
This assay measures the ability of Eed226 to inhibit the methyltransferase activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
H3K27me0 peptide or mononucleosome substrate
-
S-adenosyl-L-[methyl-3H]-methionine ([3H]-SAM)
-
Eed226
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 5 mM MgCl2, 4 mM DTT)
-
Scintillation cocktail and counter
Protocol:
-
Prepare a reaction mixture containing the PRC2 complex, substrate (peptide or mononucleosome), and varying concentrations of Eed226 in the assay buffer.
-
Initiate the reaction by adding [3H]-SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of 20% trichloroacetic acid (TCA).
-
Transfer the reaction mixture to a filter plate and wash with 10% TCA to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to the dried filter plate and measure the incorporated radioactivity using a scintillation counter.
-
Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the Eed226 concentration.
Cell-Based H3K27me3 ELISA
This assay quantifies the levels of global H3K27me3 in cells treated with Eed226.
Materials:
-
G401 cells
-
Eed226
-
Cell lysis buffer
-
Histone extraction buffer
-
Primary antibody against H3K27me3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution
-
ELISA plate reader
Protocol:
-
Seed G401 cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of Eed226 for 48-72 hours.
-
Lyse the cells and extract the histones according to a standard histone extraction protocol.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Incubate with the primary antibody against H3K27me3.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Add TMB substrate and incubate until a color develops.
-
Stop the reaction with a stop solution and measure the absorbance at 450 nm using a plate reader.
-
Normalize the H3K27me3 levels to the total histone H3 levels and calculate the IC50 value.
Antiproliferation Assay
This assay determines the effect of Eed226 on the proliferation of cancer cells.
Materials:
-
KARPAS-422 cells
-
Eed226
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
Luminometer
Protocol:
-
Seed KARPAS-422 cells in a 96-well plate.
-
Treat the cells with a range of concentrations of Eed226.
-
Incubate the cells for up to 14 days, refreshing the medium and compound every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent to each well.
-
Incubate for a short period to allow the signal to stabilize.
-
Measure the luminescence using a luminometer.
-
Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the Eed226 concentration.
In Vivo Xenograft Model
This protocol describes the evaluation of Eed226's anti-tumor efficacy in a mouse model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or SCID)
-
KARPAS-422 cells
-
Matrigel (optional)
-
Eed226 formulated for oral administration
-
Calipers for tumor measurement
Protocol:
-
Subcutaneously inject a suspension of KARPAS-422 cells (e.g., 5-10 x 10^6 cells in PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor growth. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into vehicle control and treatment groups.
-
Administer Eed226 (e.g., 40 mg/kg or 300 mg/kg) or vehicle control orally (po) twice daily (BID) for the duration of the study (e.g., 32-34 days).
-
Measure the tumor volume with calipers every 2-3 days.
-
Monitor the body weight of the mice as a measure of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blot for H3K27me3 levels).
Conclusion
Eed226 is a pioneering allosteric inhibitor of the PRC2 complex that has demonstrated significant preclinical activity. Its unique mechanism of action, targeting the EED subunit, provides a promising therapeutic strategy, particularly in the context of resistance to direct EZH2 inhibitors. The potent in vitro and in vivo efficacy, coupled with favorable pharmacokinetic properties, underscores the potential of Eed226 and similar EED-targeted therapies in the treatment of PRC2-dependent cancers. Further research and clinical development are warranted to fully elucidate the therapeutic utility of this novel class of epigenetic modulators.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Polycomb Repressive Complex 2 Modulation through the Development of EZH2–EED Interaction Inhibitors and EED Binders - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Allosteric Inhibition of PRC2 by Eed226
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Polycomb Repressive Complex 2 (PRC2) is a histone methyltransferase essential for the regulation of gene expression, and its dysregulation is implicated in numerous cancers. While inhibitors targeting the catalytic subunit EZH2 have shown clinical promise, the emergence of resistance necessitates alternative therapeutic strategies. One such approach is the allosteric inhibition of PRC2 through its core subunit, Embryonic Ectoderm Development (EED). This technical guide provides a comprehensive overview of Eed226, a potent and selective small-molecule inhibitor that binds to the H3K27me3-binding pocket of EED. We will delve into its mechanism of action, present key quantitative data, detail the experimental protocols for its characterization, and visualize the underlying biological and experimental frameworks.
Introduction: The PRC2 Complex and Allosteric Inhibition
The PRC2 complex is a key epigenetic regulator responsible for the mono-, di-, and trimethylation of histone H3 at lysine 27 (H3K27), with H3K27me3 being a hallmark of transcriptionally silent chromatin.[1] The core components of PRC2 are the catalytic subunit EZH2 (or its homolog EZH1), SUZ12, and EED.[1] The activity of PRC2 is allosterically enhanced when the EED subunit binds to existing H3K27me3 marks, creating a positive feedback loop that propagates the repressive chromatin state.[1]
Allosteric inhibitors targeting the EED subunit represent a novel class of PRC2 inhibitors. Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), EED inhibitors bind to the aromatic cage in EED that recognizes H3K27me3.[1] This binding event prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels.[1] A significant advantage of this mechanism is the ability to inhibit PRC2 activity even in the presence of EZH2 mutations that confer resistance to catalytic inhibitors.
Eed226: A Potent Allosteric Inhibitor of PRC2
Eed226 is a potent, selective, and orally bioavailable small molecule that allosterically inhibits the PRC2 complex. It directly binds to the H3K27me3 binding pocket of EED, inducing a conformational change that leads to a loss of PRC2 activity. Eed226 has demonstrated robust anti-tumor efficacy in preclinical models of lymphoma and has been shown to be effective against cancer cells resistant to EZH2 inhibitors.
Mechanism of Action
The binding of Eed226 to the EED subunit is noncompetitive with respect to both SAM and the histone substrate. Instead, it directly competes with the H3K27me3 peptide for binding to the aromatic cage of EED. This prevents the positive feedback mechanism that is crucial for the propagation of the H3K27me3 mark and full PRC2 activity. The crystal structure of Eed226 in complex with EED reveals that the inhibitor induces a significant conformational change in the H3K27me3 binding pocket, leading to the inactivation of the PRC2 complex.
Quantitative Data
The following tables summarize the key quantitative data for Eed226 and the analogous EED inhibitor, A-395.
Table 1: Biochemical Activity of Eed226 and A-395
| Compound | Assay Type | Substrate | IC50 (nM) | Reference |
| Eed226 | LC-MS based Enzymatic | H3K27me0 peptide | 23.4 | |
| LC-MS based Enzymatic | Mononucleosome | 53.5 | ||
| EED-H3K27me3 AlphaScreen | H3K27me3 peptide | 22.0 | ||
| A-395 | Scintillation Proximity Assay | Octamer | 18 | |
| HTRF Assay | H3K27me3 peptide | 7 |
Table 2: Cellular Activity of Eed226 and A-395
| Compound | Cell Line | Assay Type | Endpoint | IC50 / GI50 (nM) | Reference |
| Eed226 | G401 (Rhabdoid) | H3K27me3 ELISA | H3K27me3 reduction | 220 | |
| Karpas-422 (Lymphoma) | Cell Proliferation | Growth Inhibition | 80 | ||
| WSU-DLCL2 (Lymphoma) | Cell Proliferation | Growth Inhibition | 180 | ||
| A-395 | Pfeiffer (Lymphoma) | H3K27me3 AlphaLISA | H3K27me3 reduction | 90 | |
| Pfeiffer (Lymphoma) | Cell Proliferation | Growth Inhibition | 1,300 | ||
| Karpas-422 (Lymphoma) | Cell Proliferation | Growth Inhibition | 2,700 |
Table 3: Binding Affinity and In Vivo Efficacy of Eed226
| Parameter | Method | Value | Conditions / Model | Reference |
| Binding Affinity (Kd) | Isothermal Titration Calorimetry (ITC) | 82 nM (to EED) | - | |
| Isothermal Titration Calorimetry (ITC) | 114 nM (to PRC2 complex) | - | ||
| In Vivo Efficacy | Tumor Growth Inhibition | ~100% | Karpas-422 xenograft, 40 mg/kg, oral, daily |
Experimental Protocols
This section provides detailed methodologies for the key experiments used to characterize Eed226.
PRC2 Enzymatic Assay (LC-MS based)
This assay measures the enzymatic activity of PRC2 by quantifying the production of S-adenosylhomocysteine (SAH) via liquid chromatography-mass spectrometry.
-
Reagents and Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12/RBAP48/AEBP2)
-
S-adenosylmethionine (SAM)
-
H3K27me0 peptide (21-44) or mononucleosome substrate
-
H3K27me3 peptide (21-44) for stimulation
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 10 mM KCl, 1 mM DTT, 0.01% Tween-20
-
Eed226 or other test compounds in DMSO
-
Acetonitrile with 0.1% formic acid for quenching
-
LC-MS/MS system
-
-
Procedure:
-
Prepare a reaction mixture containing PRC2 complex, H3K27me0 peptide (or mononucleosome), and stimulatory H3K27me3 peptide in assay buffer.
-
Add test compound (Eed226) at various concentrations.
-
Initiate the reaction by adding SAM.
-
Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction by adding an equal volume of acetonitrile with 0.1% formic acid.
-
Centrifuge the samples to pellet precipitated protein.
-
Analyze the supernatant by LC-MS/MS to quantify the amount of SAH produced.
-
Calculate the percent inhibition at each compound concentration and determine the IC50 value by fitting the data to a four-parameter logistic equation.
-
EED-H3K27me3 Binding Assay (AlphaScreen)
This is a homogeneous, bead-based proximity assay to measure the binding of Eed226 to the EED protein by competing with a biotinylated H3K27me3 peptide.
-
Reagents and Materials:
-
His-tagged human EED protein
-
Biotinylated H3K27me3 peptide
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Ni-NTA-coated Acceptor beads (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 7.5), 100 mM NaCl, 0.1% BSA
-
Eed226 or other test compounds in DMSO
-
384-well ProxiPlate (PerkinElmer)
-
AlphaScreen-compatible plate reader
-
-
Procedure:
-
Add His-tagged EED protein and biotinylated H3K27me3 peptide to the wells of a 384-well plate containing serially diluted Eed226.
-
Incubate at room temperature for 30 minutes to allow binding to reach equilibrium.
-
Add a mixture of Streptavidin Donor beads and Ni-NTA Acceptor beads.
-
Incubate in the dark at room temperature for 60 minutes to allow bead-protein binding.
-
Read the plate on an AlphaScreen reader. The signal is generated when the donor and acceptor beads are brought into proximity by the EED-H3K27me3 interaction.
-
Eed226 will compete with the peptide, disrupting the interaction and causing a decrease in the AlphaScreen signal.
-
Calculate the IC50 value from the dose-response curve.
-
Cellular H3K27me3 Assay (ELISA)
This assay quantifies the global levels of H3K27me3 in cells following treatment with an inhibitor.
-
Reagents and Materials:
-
Cell line of interest (e.g., Karpas-422, G401)
-
Cell culture medium and supplements
-
Eed226 or other test compounds
-
Histone extraction buffer
-
Commercially available H3K27me3 ELISA kit (e.g., from Active Motif, Cisbio)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat cells with various concentrations of Eed226 for a specified period (e.g., 72-96 hours).
-
Lyse the cells and extract histones according to the manufacturer's protocol of the chosen ELISA kit.
-
Perform the ELISA following the kit's instructions. This typically involves capturing total histone H3 and detecting the H3K27me3 modification with a specific antibody.
-
Read the absorbance or fluorescence on a microplate reader.
-
Normalize the H3K27me3 signal to the total H3 signal.
-
Determine the IC50 for H3K27me3 reduction.
-
Cell Proliferation Assay
This assay measures the effect of Eed226 on the growth of cancer cell lines.
-
Reagents and Materials:
-
Cancer cell line (e.g., Karpas-422)
-
Cell culture medium
-
Eed226 or other test compounds
-
Cell viability reagent (e.g., CellTiter-Glo, MTS)
-
Opaque-walled multi-well plates for luminescence assays
-
Luminometer or spectrophotometer
-
-
Procedure:
-
Seed cells at a low density in a 96-well plate.
-
Treat with a serial dilution of Eed226.
-
Incubate for an extended period, typically 7-14 days, refreshing the medium and compound every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent according to the manufacturer's instructions.
-
Read the luminescence or absorbance.
-
Calculate the percent growth inhibition relative to vehicle-treated controls and determine the GI50 (concentration for 50% growth inhibition) or IC50 value.
-
In Vivo Xenograft Study
This experiment evaluates the anti-tumor efficacy of Eed226 in a mouse model.
-
Materials and Methods:
-
Immunocompromised mice (e.g., NOD-SCID)
-
Karpas-422 lymphoma cells
-
Matrigel
-
Eed226 formulated for oral administration
-
Calipers for tumor measurement
-
-
Procedure:
-
Subcutaneously implant Karpas-422 cells mixed with Matrigel into the flank of the mice.
-
Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Randomize mice into vehicle control and treatment groups.
-
Administer Eed226 orally at the desired dose and schedule (e.g., 40 mg/kg, daily).
-
Measure tumor volume with calipers at regular intervals.
-
Monitor animal body weight as a measure of toxicity.
-
At the end of the study, calculate the tumor growth inhibition (TGI) for the treated group compared to the control group.
-
Overcoming EZH2 Inhibitor Resistance
A key therapeutic advantage of EED-targeting inhibitors is their ability to circumvent resistance to EZH2 catalytic inhibitors. Resistance to EZH2 inhibitors can arise from mutations in the EZH2 gene that prevent inhibitor binding but maintain catalytic activity. Because Eed226 acts via a different subunit and mechanism, it remains effective against such resistant mutants.
Conclusion
Eed226 represents a promising therapeutic agent that targets the PRC2 complex through a distinct allosteric mechanism. By binding to the EED subunit, it effectively inhibits PRC2 activity, leading to a reduction in H3K27me3 levels and suppression of cancer cell growth. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for researchers and drug developers working on epigenetic therapies. The ability of Eed226 to overcome resistance to EZH2 catalytic inhibitors highlights the potential of this class of compounds to address unmet needs in oncology.
References
EED226: A Technical Guide to its Allosteric Inhibition of PRC2 and Impact on H3K27 Trimethylation
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb Repressive Complex 2 (PRC2) is a critical epigenetic regulator, responsible for catalyzing the trimethylation of histone H3 at lysine 27 (H3K27me3), a mark associated with transcriptional repression. The core subunit, Embryonic Ectoderm Development (EED), plays a crucial allosteric role by binding to existing H3K27me3 marks, which in turn stimulates the catalytic activity of the EZH2 subunit. Dysregulation of PRC2 activity is implicated in various cancers, making it a prime target for therapeutic intervention. EED226 is a potent, selective, and orally bioavailable small molecule that acts as an allosteric inhibitor of PRC2.[1][2] This document provides a comprehensive technical overview of EED226's mechanism of action, its quantitative effects on H3K27 trimethylation, and detailed protocols for key experimental assessments.
Mechanism of Action: Allosteric Inhibition of PRC2
EED226 functions by directly binding to the aromatic cage within the WD40 domain of EED, the same pocket that recognizes and binds to the H3K27me3 mark.[2][3] This competitive binding prevents the interaction between EED and H3K27me3, thereby disrupting the allosteric activation feedback loop that is essential for robust PRC2 methyltransferase activity. Upon binding, EED226 induces a conformational change in EED, leading to a loss of PRC2 activity without dissociating the complex itself. A key advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to S-adenosylmethionine (SAM)-competitive inhibitors.
Quantitative Analysis of EED226 Activity
EED226 demonstrates potent inhibition of PRC2 activity both in enzymatic assays and in cellular contexts, leading to a dose-dependent reduction in H3K27 methylation marks.
Table 1: In Vitro Activity of EED226
| Parameter | Value | Substrate | Conditions | Reference |
|---|---|---|---|---|
| IC₅₀ | 23.4 nM | H3K27me0 peptide | Enzymatic Assay | |
| IC₅₀ | 53.5 nM | Mononucleosome | Stimulatory H3K27me3 added at 1 x Kₐ꜀ₜ | |
| KᏧ | 82 nM | EED | Isothermal Titration Calorimetry (ITC) |
| KᏧ | 114 nM | PRC2 Complex | Isothermal Titration Calorimetry (ITC) | |
Table 2: Cellular Activity of EED226
| Cell Line | Assay Type | Effect | IC₅₀ / Concentration | Time | Reference |
|---|---|---|---|---|---|
| G401 | H3K27me3 ELISA | Reduction in global H3K27me3 | 0.22 µM | 48 hrs | |
| G401 | Western Blot | Dose-dependent decrease in H3K27me3 & H3K27me2 | 0.12 - 10 µM | 3 days | |
| KARPAS422 | Antiproliferation | Reduction in cell viability | 0.08 µM | Up to 14 days | |
| 2D10 (Jurkat) | Western Blot | Dose-dependent decrease in H3K27me3 | Tested up to 10 µM | 72 hrs |
| C666-1 & HK1 (NPC) | Western Blot | Significant reduction in H3K27me3 | 1, 5, 10 µM | 72 hrs | |
Table 3: In Vivo Efficacy of EED226
| Model | Cell Line | Dose | Duration | Outcome | Reference |
|---|---|---|---|---|---|
| Mouse Xenograft | KARPAS422 (DLBCL) | 300 mg/kg, po BID | 34 days | Tumor regression |
| Mouse Xenograft | KARPAS422 (DLBCL) | 40 mg/kg | 32 days | 100% tumor growth inhibition | |
Downstream Cellular Effects of EED226
The primary consequence of EED226-mediated PRC2 inhibition is a global, dose-dependent reduction in H3K27me3 levels. Studies also show a decrease in H3K27me2, while H3K27me1 can accumulate, likely due to the inhibition of its conversion to di- and tri-methylated states. Importantly, EED226 treatment does not appear to affect other histone marks such as H3K9me3, H3K9ac, and H3K4me3, demonstrating its selectivity.
A significant downstream effect observed is the "toggling" of H3K27 modifications. The loss of the repressive H3K27me3 mark is often accompanied by a corresponding increase in H3K27 acetylation (H3K27ac), an active chromatin mark. This switch from a repressive to an active chromatin state leads to the de-repression and subsequent expression of PRC2 target genes.
Experimental Protocols
The assessment of EED226's effect on H3K27me3 relies on several key molecular biology techniques. Below are generalized protocols based on standard practices cited in the literature.
5.1 Western Blot for Global Histone Modification Analysis
This protocol is for determining changes in global levels of H3K27me3 and other histone marks in cultured cells following EED226 treatment.
-
Cell Culture and Treatment: Plate cells (e.g., G401, C666-1) at an appropriate density. Allow cells to adhere overnight. Treat cells with a dose-range of EED226 (e.g., 0.1 µM to 10 µM) and a vehicle control (e.g., DMSO) for a specified duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest cells and wash with PBS. Lyse cells and isolate nuclei. Extract histones using an acid extraction method (e.g., with 0.2 M H₂SO₄) overnight at 4°C.
-
Protein Quantification: Precipitate histones with trichloroacetic acid (TCA), wash with acetone, and resuspend in water. Quantify protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate 5-15 µg of histone extract on a 15% SDS-polyacrylamide gel. Transfer proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Recommended antibodies include: anti-H3K27me3, anti-H3K27me2, and anti-total Histone H3 (as a loading control).
-
Detection: Wash the membrane with TBST. Incubate with a species-appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the H3K27me3 signal to the total Histone H3 signal.
5.2 Chromatin Immunoprecipitation (ChIP-seq) Workflow
This workflow is designed to identify the genomic loci where H3K27me3 is lost following EED226 treatment.
-
Cell Treatment and Cross-linking: Treat cultured cells with EED226 or vehicle control. Cross-link proteins to DNA by adding formaldehyde directly to the culture media (final concentration ~1%) and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Chromatin Preparation: Harvest and lyse the cells to isolate nuclei. Resuspend nuclei in a shearing buffer. Fragment chromatin to an average size of 200-600 bp using sonication or Micrococcal Nuclease (MNase) digestion.
-
Immunoprecipitation (IP): Pre-clear the chromatin lysate with Protein A/G beads. Incubate a portion of the lysate with an anti-H3K27me3 antibody overnight at 4°C. A parallel IP with a non-specific IgG antibody should be performed as a negative control. Save a small fraction of the lysate as the "input" control.
-
Immune Complex Capture: Add Protein A/G beads to the antibody-chromatin mixture to capture the immune complexes.
-
Washes and Elution: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C in the presence of high salt. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
Library Preparation and Sequencing: Prepare sequencing libraries from the ChIP and input DNA. This involves end-repair, A-tailing, ligation of sequencing adapters, and PCR amplification. Sequence the libraries on a next-generation sequencing platform.
-
Data Analysis: Align sequence reads to a reference genome. Use peak-calling algorithms to identify regions of H3K27me3 enrichment. Perform differential binding analysis to identify genomic regions that lose H3K27me3 upon EED226 treatment.
Conclusion
EED226 is a highly potent and selective allosteric inhibitor of the PRC2 complex. By targeting the H3K27me3-binding pocket of EED, it effectively abrogates PRC2's methyltransferase activity, leading to a global reduction in H3K27me3 marks. This mechanism provides a distinct therapeutic strategy compared to SAM-competitive EZH2 inhibitors and is effective against certain drug-resistant EZH2 mutants. The downstream consequences—a shift from repressive to active chromatin and re-expression of target genes—underpin its anti-proliferative and tumor-regressive effects observed in preclinical models. The data and protocols presented herein serve as a valuable resource for researchers investigating PRC2 biology and developing novel epigenetic therapies.
References
In Vitro Activity of Eed226 on PRC2: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the in vitro activity of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). Eed226 targets the embryonic ectoderm development (EED) subunit of PRC2, offering a distinct mechanism of action compared to S-adenosylmethionine (SAM)-competitive inhibitors that target the catalytic EZH2 subunit. This document summarizes key quantitative data, details experimental protocols for assessing its activity, and provides visual representations of its mechanism and experimental workflows.
Core Mechanism of Action
Eed226 functions as an allosteric inhibitor by binding to the H3K27me3-binding pocket on the EED subunit of the PRC2 complex.[1][2][3][4] This binding event induces a conformational change in EED, which in turn leads to a loss of the methyltransferase activity of the PRC2 complex.[1] Notably, Eed226 is noncompetitive with both the SAM cofactor and the histone peptide substrate. Its unique mechanism allows it to effectively inhibit PRC2 complexes that harbor mutations in EZH2, which confer resistance to SAM-competitive inhibitors.
Quantitative Assessment of In Vitro Activity
The inhibitory and binding activities of Eed226 on PRC2 have been quantified through various biochemical and cellular assays. The following tables summarize the key quantitative data.
Table 1: Inhibitory Activity of Eed226
| Assay Type | Substrate | Cell Line | IC50 Value | Reference |
| In Vitro Enzymatic Assay | H3K27me0 Peptide | N/A | 23.4 nM | |
| In Vitro Enzymatic Assay | Mononucleosome | N/A | 53.5 nM | |
| Cellular H3K27me3 ELISA | Endogenous Histones | G401 | 0.22 µM | |
| Antiproliferative Assay | N/A | KARPAS422 | 0.08 µM |
Table 2: Binding Affinity of Eed226
| Binding Partner | Assay Type | Kd Value | Reference |
| EED | 82 nM | ||
| PRC2 Complex | 114 nM |
Signaling Pathway and Mechanism of Action
The following diagram illustrates the mechanism of action of Eed226 in inhibiting the PRC2 signaling pathway.
Experimental Workflows
The following diagrams illustrate the typical workflows for key in vitro assays used to characterize the activity of Eed226.
Biochemical Assay Workflow
Cellular Assay Workflow
Detailed Experimental Protocols
LC-MS Based PRC2 Biochemical Assay
This assay quantifies the enzymatic activity of PRC2 by measuring the formation of the co-product S-adenosylhomocysteine (SAH) using liquid chromatography-mass spectrometry (LC-MS).
Materials:
-
PRC2 enzyme
-
Eed226
-
H3K27me0 peptide (e.g., residues 21-44) or recombinant mononucleosomes
-
S-adenosylmethionine (SAM)
-
Assay Buffer: 20 mM Tris-HCl (pH 8.0), 0.5 mM DTT, 0.01% Triton X-100, 0.1% BSA
-
Quench Solution: 2.5% Trifluoroacetic acid (TFA) with an internal standard (e.g., 320 nM SAH-d4)
-
384-well plates
Procedure:
-
Prepare serial dilutions of Eed226 in DMSO.
-
In a 384-well plate, combine the PRC2 enzyme (final concentration ~10 nM), the substrate (e.g., 1.5 µM H3K27me0 peptide), and SAM (final concentration ~1 µM) in the assay buffer.
-
Add the diluted Eed226 to the wells. The final reaction volume is typically around 12 µL.
-
Incubate the reaction at room temperature for a defined period (e.g., 1-2 hours).
-
Stop the reaction by adding the quench solution (e.g., 3 µL).
-
Analyze the samples by LC-MS/MS to quantify the amount of SAH produced, using the internal standard for normalization.
-
Plot the SAH formation against the Eed226 concentration to determine the IC50 value.
EED-H3K27me3 AlphaScreen Competition Binding Assay
This is a bead-based proximity assay used to measure the ability of Eed226 to disrupt the interaction between the EED subunit and a biotinylated H3K27me3 peptide.
Materials:
-
His-tagged EED protein (e.g., residues 1-441)
-
Biotinylated H3K27me3 peptide (e.g., residues 19-33)
-
Eed226
-
Nickel Chelate AlphaLISA Acceptor beads
-
Streptavidin-coated Donor beads
-
Assay Buffer: 25 mM HEPES (pH 8.0), 0.5% BSA, 0.02% Tween-20
-
384-well ProxiPlates
Procedure:
-
Prepare serial dilutions of Eed226 in DMSO.
-
In a 384-well plate, add the diluted Eed226.
-
Add a solution containing His-EED (final concentration ~30 nM) and biotin-H3K27me3 peptide (final concentration ~15 nM) in the assay buffer to the wells.
-
Incubate for 20 minutes at room temperature to allow for binding.
-
Add the Nickel Chelate AlphaLISA Acceptor beads and incubate for 60 minutes.
-
Add the Streptavidin-coated Donor beads and incubate for 30 minutes in the dark.
-
Read the plate on an AlphaScreen-capable plate reader.
-
A decrease in the AlphaScreen signal indicates displacement of the H3K27me3 peptide from EED by Eed226. Plot the signal against the Eed226 concentration to determine the IC50 value.
Cellular H3K27me3 Western Blot Analysis
This protocol is for assessing the effect of Eed226 on global H3K27me3 levels in cultured cells.
Materials:
-
G401 or other suitable cell lines
-
Eed226
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-total Histone H3 (as a loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Seed cells in culture plates and allow them to adhere.
-
Treat the cells with various concentrations of Eed226 for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an anti-total Histone H3 antibody to ensure equal loading.
Cellular H3K27me3 ELISA
This method provides a quantitative measurement of global H3K27me3 levels in cells treated with Eed226.
Materials:
-
G401 or other suitable cell lines
-
Eed226
-
Histone extraction kit or protocol
-
H3K27me3 ELISA kit (commercially available)
-
Microplate reader
Procedure:
-
Seed and treat cells with Eed226 as described for the Western blot analysis.
-
Extract histones from the cells according to the kit manufacturer's protocol.
-
Perform the ELISA according to the manufacturer's instructions. This typically involves coating the plate with the histone extracts, incubating with a specific anti-H3K27me3 antibody, followed by a detection antibody.
-
Measure the absorbance using a microplate reader.
-
Calculate the concentration of H3K27me3 based on a standard curve and normalize to the total amount of histone input.
-
Plot the normalized H3K27me3 levels against the Eed226 concentration to determine the IC50 value.
This technical guide provides a comprehensive overview of the in vitro characterization of Eed226. The provided data and protocols should serve as a valuable resource for researchers in the fields of epigenetics and drug discovery.
References
- 1. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
EED226: A Technical Guide to a Novel Allosteric PRC2 Inhibitor for Polycomb Group Protein Research
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Polycomb group (PcG) proteins are essential epigenetic regulators that play a critical role in cellular differentiation, development, and the pathogenesis of various diseases, including cancer. A key component of this regulatory machinery is the Polycomb Repressive Complex 2 (PRC2), which is responsible for the methylation of histone H3 on lysine 27 (H3K27), a hallmark of transcriptional repression. EED226 is a potent, selective, and orally bioavailable small molecule that offers a unique approach to studying and targeting PRC2. Unlike many inhibitors that target the catalytic EZH2 subunit, EED226 is an allosteric inhibitor that binds to the Embryonic Ectoderm Development (EED) subunit of PRC2. This technical guide provides an in-depth overview of EED226, including its mechanism of action, quantitative biochemical and cellular data, detailed experimental protocols, and its application in PcG protein research and drug development.
Introduction to Polycomb Group Proteins and PRC2
Polycomb group (PcG) proteins form multiprotein complexes that are crucial for maintaining the silenced state of specific genes throughout development and in differentiated cells.[1][2] The two major complexes are Polycomb Repressive Complex 1 (PRC1) and Polycomb Repressive Complex 2 (PRC2). PRC2 is responsible for initiating gene silencing by catalyzing the mono-, di-, and trimethylation of H3K27.[2][3] The core components of the PRC2 complex are EZH2 (the catalytic subunit), SUZ12, and EED.[4] The EED subunit plays a critical role by recognizing and binding to the H3K27me3 mark, which allosterically activates the methyltransferase activity of EZH2, leading to the propagation and maintenance of the repressive chromatin state.
EED226: A Novel Allosteric Inhibitor of PRC2
EED226 is a first-in-class PRC2 inhibitor that functions through a distinct allosteric mechanism. Instead of competing with the cofactor S-adenosylmethionine (SAM) at the EZH2 active site, EED226 directly binds to the H3K27me3 binding pocket of the EED subunit. This binding event induces a conformational change in EED, which in turn leads to a loss of PRC2 catalytic activity. A significant advantage of this mechanism is its effectiveness against PRC2 complexes containing mutant EZH2 proteins that are resistant to SAM-competitive inhibitors.
Quantitative Data for EED226
The following tables summarize the key quantitative data for EED226, providing a comprehensive overview of its potency and selectivity.
Table 1: In Vitro Biochemical Activity of EED226
| Parameter | Substrate | Value | Assay Type | Reference |
| IC50 | H3K27me0 peptide | 23.4 nM | In vitro enzymatic assay | |
| Mononucleosome | 53.5 nM | In vitro enzymatic assay | ||
| Kd | EED | 82 nM | Isothermal Titration Calorimetry (ITC) | |
| PRC2 complex | 114 nM | Isothermal Titration Calorimetry (ITC) |
Table 2: Cellular Activity of EED226
| Parameter | Cell Line | Value | Assay Type | Reference |
| IC50 | G401 | 0.22 µM | Global H3K27me3 ELISA | |
| IC50 | KARPAS-422 | 0.08 µM | Antiproliferative assay (14 days) | |
| Permeability | Caco-2 | A→B: 3.0 x 10-6 cm/s | Caco-2 permeability assay | |
| Efflux Ratio | Caco-2 | 7.6 | Caco-2 permeability assay |
Table 3: In Vivo Efficacy of EED226
| Animal Model | Tumor Type | Dosage | Outcome | Reference |
| Mouse Xenograft | KARPAS-422 (DLBCL) | 300 mg/kg, po BID, 34 days | Tumor regression | |
| Mouse Xenograft | Diffuse Large B-cell Lymphoma (DLBCL) | Not specified | Inhibition of tumor growth |
Table 4: Pharmacokinetic Properties of EED226
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | Not specified | |
| Volume of Distribution (Vd) | 0.8 L/kg | Not specified | |
| Terminal Half-life (t1/2) | 2.2 h | Not specified | |
| Plasma Protein Binding (PPB) | 14.4% | Not specified |
Signaling Pathways and Experimental Workflows
PRC2 Signaling Pathway and EED226 Inhibition
The following diagram illustrates the canonical PRC2 signaling pathway and the mechanism of inhibition by EED226.
Caption: PRC2 pathway and EED226 inhibition mechanism.
Experimental Workflow for EED226 Characterization
This diagram outlines a typical workflow for characterizing the activity of EED226.
Caption: Experimental workflow for EED226 characterization.
Detailed Experimental Protocols
EED-H3K27me3 AlphaScreen Competition Binding Assay
This protocol is designed to measure the ability of EED226 to disrupt the interaction between the EED protein and a biotinylated H3K27me3 peptide.
Materials:
-
His-tagged recombinant EED protein (residues 1-441)
-
Biotinylated H3K27me3 peptide (e.g., residues 19-33)
-
AlphaScreen Nickel Chelate Acceptor beads (PerkinElmer)
-
AlphaScreen Streptavidin Donor beads (PerkinElmer)
-
384-well ProxiPlate Plus plates (PerkinElmer)
-
Assay Buffer: 25 mM HEPES (pH 8.0), 50 mM NaCl, 0.5% BSA, 0.02% Tween-20
-
EED226 compound dilutions in DMSO
Procedure:
-
Prepare serial dilutions of EED226 in DMSO. Further dilute the compounds 1:133.3 in Assay Buffer.
-
In a 384-well plate, add 5 µL of the diluted EED226 compound.
-
Add 10 µL of a solution containing 30 nM His-tagged EED protein and 37.5 nM biotinylated H3K27me3 peptide in Assay Buffer to each well.
-
Incubate the plate at room temperature for 30 minutes with gentle shaking.
-
Prepare a 4x working solution of AlphaScreen detection beads by mixing the Nickel Chelate Acceptor beads and Streptavidin Donor beads in a 1:1 ratio in Assay Buffer to a final concentration of 20 µg/mL each.
-
Add 5 µL of the bead mixture to each well.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader with excitation at 680 nm and emission at 520-620 nm.
-
Data Analysis: The signal at 570 nm is used to quantify compound inhibition. Normalize the data to DMSO (0% inhibition) and a no-EED control (100% inhibition) to calculate IC50 values.
Cellular H3K27me3 ELISA Assay
This protocol measures the levels of global H3K27me3 in cells treated with EED226.
Materials:
-
Cells of interest (e.g., G401, KARPAS-422)
-
96-well and 384-well plates
-
EED226 compound dilutions
-
Lysis Buffer: 0.4 N HCl
-
Neutralization Buffer: 0.5 M Na2HPO4 (pH 12.5), protease inhibitor cocktail, 2.5 mM DTT
-
Primary antibodies: anti-H3K27me3 and anti-total H3
-
HRP-conjugated secondary antibody
-
TMB substrate and stop solution
-
Plate reader
Procedure:
-
Seed 5,000 cells per well in a 96-well plate and treat with various concentrations of EED226 or DMSO control for 72 hours.
-
Wash the cells with PBS and then lyse them in 100 µL of Lysis Buffer for 2 hours at 4°C with gentle shaking.
-
Neutralize the cell lysate by adding 80 µL of Neutralization Buffer and mix well.
-
Transfer 10 µL (for H3K27me3) and 2.5 µL (for total H3) of the lysate to separate wells of a 384-well plate. Adjust the final volume to 50 µL with PBS.
-
Incubate the plates at 4°C overnight to allow for protein coating.
-
Wash the plates 5 times with TBST buffer and block with 5% BSA in TBST for 1-2 hours at room temperature.
-
Add 30 µL of the primary antibodies (anti-H3K27me3 or anti-total H3) diluted in blocking buffer and incubate for 1 hour at room temperature.
-
Wash the plates 5 times with TBST and add the HRP-conjugated secondary antibody. Incubate for 1 hour at room temperature.
-
Wash the plates 5 times with TBST. Add TMB substrate and incubate until color develops.
-
Stop the reaction with stop solution and read the absorbance at 450 nm.
-
Data Analysis: Normalize the H3K27me3 signal to the total H3 signal for each sample.
Western Blot for H3K27 Methylation
This protocol is for the qualitative and semi-quantitative assessment of H3K27 methylation levels in cells.
Materials:
-
Cells of interest
-
EED226 compound dilutions
-
RIPA buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF membrane and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-H3K27me2, anti-H3K27me1, and anti-total H3
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with various concentrations of EED226 for a specified time (e.g., 3 days).
-
Harvest and lyse the cells in RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST and add the chemiluminescent substrate.
-
Acquire the image using a suitable imaging system.
-
Data Analysis: Densitometry analysis can be performed to quantify the band intensities, normalizing the H3K27 methylation signals to the total H3 signal.
Applications in Drug Development and Research
EED226 serves as a valuable tool for:
-
Studying the role of PRC2 in health and disease: By specifically inhibiting PRC2 activity, researchers can investigate its function in various biological processes.
-
Validating EED as a therapeutic target: The efficacy of EED226 in preclinical models supports the development of EED inhibitors for cancer and other diseases.
-
Overcoming drug resistance: EED226's ability to inhibit EZH2-mutant PRC2 complexes makes it a promising candidate for treating cancers that have developed resistance to EZH2 inhibitors.
-
Combination therapies: The distinct mechanism of action of EED226 suggests potential for synergistic effects when combined with other anticancer agents, including EZH2 inhibitors.
Conclusion
EED226 represents a significant advancement in the field of epigenetics and Polycomb group protein research. Its unique allosteric mechanism of PRC2 inhibition provides a powerful tool to dissect the biological functions of this critical complex and offers a promising therapeutic strategy for a range of diseases. The data and protocols presented in this guide are intended to facilitate the use of EED226 in both basic research and drug development endeavors, ultimately contributing to a deeper understanding of PcG-mediated gene regulation and the development of novel epigenetic therapies.
References
Methodological & Application
Application Notes and Protocols for Eed226 in Cell Culture Experiments
Audience: Researchers, scientists, and drug development professionals.
Introduction
Eed226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3] PRC2 is an essential epigenetic regulator that plays a pivotal role in transcriptional repression through the methylation of histone H3 on lysine 27 (H3K27).[4][5] The catalytic subunit of PRC2, EZH2, is frequently overexpressed or mutated in various cancers. Eed226 presents a distinct mechanism of action compared to traditional EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM). It directly targets the H3K27me3 binding pocket of the Embryonic Ectoderm Development (EED) subunit, another core component of the PRC2 complex. This binding prevents the allosteric activation of PRC2, leading to a reduction in H3K27 methylation and subsequent changes in gene expression. Notably, Eed226 is effective against PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors, offering a valuable tool for overcoming drug resistance in cancer therapy.
Mechanism of Action
The PRC2 complex, minimally composed of EZH2, EED, and SUZ12, is responsible for mono-, di-, and tri-methylation of H3K27. The EED subunit contains a binding pocket that recognizes existing H3K27me3 marks on chromatin. This binding event induces a conformational change that allosterically enhances the catalytic activity of the EZH2 subunit, creating a positive feedback loop that propagates the repressive H3K27me3 mark.
Eed226 functions by competitively binding to this H3K27me3 pocket on EED. This occupation prevents the binding of H3K27me3, thereby disrupting the allosteric activation of EZH2. Consequently, the methyltransferase activity of the PRC2 complex is inhibited, leading to a global decrease in H3K27me3 and H3K27me2 levels and the reactivation of PRC2 target genes. Importantly, Eed226 does not disrupt the integrity of the PRC2 complex itself.
Data Presentation
Table 1: In Vitro Enzymatic Activity and Binding Affinity of Eed226
| Parameter | Target/Substrate | Value | Reference |
| IC₅₀ | PRC2 (H3K27me0 peptide) | 23.4 nM | |
| IC₅₀ | PRC2 (Mononucleosome) | 53.5 nM | |
| K_d_ | EED Subunit | 82 nM | |
| K_d_ | PRC2 Complex | 114 nM |
Table 2: Cellular Activity of Eed226 in Various Cell Lines
| Cell Line | Assay Type | Endpoint | Incubation Time | Value (IC₅₀) | Reference |
| KARPAS422 | Antiproliferation | Cell Viability | Up to 14 days | 0.08 µM | |
| G401 | Functional (ELISA) | H3K27me3 Reduction | 48 hours | 0.22 µM | |
| G401 | Antiproliferation | Cell Growth Inhibition | Not specified | 85 µM | |
| C666-1, HK1 | Functional | H3K27me3 Reduction | 72 hours | 1 - 10 µM (Effective Dose) | |
| mRTECs | Functional | Apoptosis Reduction | 48 hours | 10 µM (Effective Dose) | |
| FGSCs | Proliferation | Cell Viability (CCK-8) | 24 - 48 hours | 5 µM (Optimal Dose) |
Experimental Protocols
Protocol 1: Cell Viability and Proliferation Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC₅₀) of Eed226 on cancer cell proliferation over time.
Materials:
-
Target cells (e.g., KARPAS422)
-
Complete cell culture medium
-
Eed226 (reconstituted in DMSO)
-
96-well clear flat-bottom plates
-
Cell viability reagent (e.g., CCK-8, WST-1)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment duration (e.g., 5,000-10,000 cells/well). Incubate overnight at 37°C, 5% CO₂.
-
Eed226 Treatment: Prepare a serial dilution of Eed226 in complete medium. A typical concentration range is 0.01 µM to 50 µM. Remove the old medium from the cells and add 100 µL of the Eed226-containing medium. Include a DMSO-only vehicle control.
-
Incubation: Incubate the plates for the desired time points. Since epigenetic effects can be delayed, long incubation periods (e.g., 3, 7, and 14 days) are recommended. For suspension cells like KARPAS422, viability can be measured every 3-4 days.
-
Viability Measurement: Add 10 µL of CCK-8 reagent to each well and incubate for 1-4 hours at 37°C.
-
Data Acquisition: Measure the absorbance at 450 nm using a microplate reader.
-
Analysis: Normalize the absorbance values to the vehicle control. Plot the normalized values against the logarithm of the Eed226 concentration and use a non-linear regression model (log(inhibitor) vs. response) to calculate the IC₅₀ value.
Protocol 2: Western Blot for H3K27 Methylation
This protocol details the detection of changes in global H3K27me3 levels following Eed226 treatment.
Materials:
-
Target cells (e.g., G401)
-
Eed226 and DMSO
-
RIPA buffer with protease and phosphatase inhibitors
-
Laemmli sample buffer
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3, anti-Total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment: Culture cells to 70-80% confluency. Treat with various concentrations of Eed226 (e.g., 0.1 µM to 10 µM) and a vehicle control for 48-72 hours.
-
Lysate Preparation: Wash cells with ice-cold PBS. Lyse cells directly on the plate with RIPA buffer. Scrape and collect the lysate, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE and Transfer: Load samples onto a polyacrylamide gel (e.g., 15% for histones) and run electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate with primary antibody against H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane 3 times with TBST.
-
Incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3 times with TBST.
-
-
Detection: Apply ECL reagent and visualize the bands using a chemiluminescence imaging system.
-
Analysis: Strip the membrane and re-probe with an anti-Total Histone H3 antibody as a loading control. Quantify band intensities and normalize the H3K27me3 signal to the Total H3 signal.
Protocol 3: Chromatin Immunoprecipitation (ChIP)-qPCR
This protocol is used to measure the enrichment of the H3K27me3 mark at specific PRC2 target gene promoters after Eed226 treatment.
Materials:
-
Target cells and Eed226
-
Formaldehyde (37%)
-
Glycine
-
ChIP Lysis and Wash Buffers
-
Micrococcal nuclease or sonicator
-
Anti-H3K27me3 antibody and control IgG
-
Protein A/G magnetic beads
-
Elution buffer and Proteinase K
-
DNA purification kit
-
qPCR primers for target gene promoters (e.g., MYT1, CDKN2A) and a negative control region
-
qPCR master mix and instrument
Procedure:
-
Cell Treatment & Cross-linking: Treat cells with Eed226 for 48-96 hours. Add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis & Chromatin Shearing: Lyse the cells and shear the chromatin to fragments of 200-800 bp using either enzymatic digestion or sonication.
-
Immunoprecipitation (IP):
-
Pre-clear the chromatin lysate with Protein A/G beads.
-
Incubate a portion of the lysate with an anti-H3K27me3 antibody (and a parallel sample with control IgG) overnight at 4°C with rotation.
-
Add Protein A/G beads to capture the antibody-chromatin complexes.
-
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specific binding.
-
Elution & Reverse Cross-linking: Elute the chromatin from the beads. Reverse the cross-links by incubating with Proteinase K at 65°C for several hours or overnight.
-
DNA Purification: Purify the immunoprecipitated DNA using a spin column or phenol-chloroform extraction.
-
qPCR Analysis: Perform quantitative PCR using primers specific to PRC2 target gene promoters. Analyze the data using the percent input method to determine the relative enrichment of H3K27me3 at these loci.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for EED226 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
EED226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by directly binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2] This binding induces a conformational change in EED, leading to a loss of PRC2 activity.[1] A key feature of EED226 is its ability to inhibit PRC2 complexes containing mutant EZH2, the catalytic subunit, which can be resistant to traditional SAM-competitive EZH2 inhibitors. In preclinical mouse xenograft models, particularly those using human lymphoma cell lines, EED226 has demonstrated strong anti-tumor activity, including complete tumor regression. These application notes provide detailed protocols for utilizing EED226 in mouse xenograft studies and for analyzing its pharmacodynamic effects.
Mechanism of Action: Allosteric Inhibition of PRC2
The PRC2 complex, composed of the core subunits EZH2, EED, and SUZ12, is a key epigenetic regulator that catalyzes the methylation of H3K27. The activity of EZH2 is allosterically enhanced by the binding of EED to its catalytic product, H3K27me3. This creates a positive feedback loop that propagates the repressive H3K27me3 mark.
EED226 disrupts this process by occupying the H3K27me3 binding pocket on EED. This prevents the allosteric activation of PRC2, leading to a global reduction in H3K27me3 levels and the subsequent de-repression of PRC2 target genes. This mechanism is effective even in cancers harboring EZH2 mutations that confer resistance to inhibitors targeting the EZH2 catalytic site.
Quantitative Data Summary
The following tables summarize the in vitro potency and in vivo efficacy of EED226 from preclinical studies.
Table 1: In Vitro Potency of EED226
| Parameter | Substrate | Value (nM) |
| PRC2 IC₅₀ | H3K27me0 peptide | 23.4 |
| Mononucleosome | 53.5 | |
| Binding Affinity (Kd) | EED | 82 |
| PRC2 Complex | 114 |
Table 2: In Vivo Efficacy of EED226 in Karpas-422 Xenograft Model
| Mouse Strain | Dose (mg/kg) | Dosing Schedule | Duration | Tumor Growth Inhibition (TGI) | Reference |
| BALB/c nude | 40 | Oral gavage, BID | 32 days | 100% (Complete Regression) | |
| CD-1 | 300 | Oral gavage, BID | 14 days | Robust and sustained tumor regression |
Table 3: Pharmacokinetic Parameters of EED226 in Mice
| Parameter | Value |
| Oral Bioavailability | ~100% |
| Volume of Distribution (Vd) | 0.8 L/kg |
| Terminal Half-life (t₁/₂) | 2.2 hours |
| Plasma Protein Binding (PPB) | Moderate |
Experimental Protocols
Protocol 1: Human Lymphoma Xenograft Model (Karpas-422)
This protocol describes the establishment of a subcutaneous xenograft model using the human diffuse large B-cell lymphoma (DLBCL) cell line Karpas-422.
Materials:
-
Karpas-422 cells
-
RPMI-1640 medium with 10% FBS
-
Sterile PBS
-
Matrigel (optional)
-
6-8 week old female immunodeficient mice (e.g., BALB/c nude or CD-1)
-
Syringes and needles (27-30 gauge)
-
Calipers
Procedure:
-
Cell Culture: Culture Karpas-422 cells in RPMI-1640 medium supplemented with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Preparation: Harvest cells during the exponential growth phase. Centrifuge the cells and resuspend the pellet in sterile PBS (or a 1:1 mixture of PBS and Matrigel) to a final concentration of 5 x 10⁷ cells/mL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor growth. Begin caliper measurements 3-4 days after implantation and continue 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Randomization and Treatment: Once tumors reach an average volume of 150-200 mm³, randomize the mice into treatment and control groups. Begin treatment with EED226 or vehicle control as described in Protocol 2.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Protocol 2: EED226 Formulation and Oral Administration
This protocol details the preparation of an EED226 suspension for oral gavage in mice.
Materials:
-
EED226 powder
-
Hydroxypropyl methylcellulose (HPMC)
-
Tween 80
-
Sterile water
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Vehicle Preparation: Prepare a 0.5% HPMC and 0.5% Tween 80 solution in sterile water. For example, to make 10 mL of vehicle, add 50 mg of HPMC and 50 µL of Tween 80 to 10 mL of sterile water. Mix thoroughly until the HPMC is fully dissolved.
-
EED226 Suspension: Weigh the required amount of EED226 powder to achieve the desired final concentration (e.g., for a 40 mg/kg dose in a 20 g mouse with a 10 mL/kg dosing volume, the concentration would be 4 mg/mL).
-
Add the EED226 powder to the prepared vehicle.
-
Vortex the mixture vigorously to create a uniform suspension. If necessary, sonicate for 5-10 minutes to aid in dispersion.
-
Oral Administration:
-
Accurately weigh each mouse to calculate the individual dose volume (typically 10 mL/kg).
-
Vortex the EED226 suspension immediately before drawing each dose to ensure homogeneity.
-
Administer the calculated volume to each mouse via oral gavage.
-
Perform dosing as required by the experimental design (e.g., twice daily).
-
Protocol 3: Pharmacodynamic Analysis of H3K27me3 by Western Blot
This protocol outlines the procedure for measuring the levels of H3K27me3 in tumor tissue harvested from xenograft models.
Materials:
-
Harvested tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
Triton Extraction Buffer
-
BCA protein assay kit
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Tumor Homogenization and Histone Extraction:
-
At the end of the study, euthanize the mice and excise the tumors.
-
Homogenize a portion of the tumor tissue in ice-cold RIPA buffer for total protein or use a specialized histone extraction protocol (e.g., lysis in Triton Extraction Buffer followed by acid extraction) for enriched histone fractions.
-
Centrifuge the lysate and collect the supernatant containing the proteins.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load 15-20 µg of protein per lane on an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody against H3K27me3 (diluted in blocking buffer as per manufacturer's recommendation) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection and Analysis:
-
Apply the ECL detection reagent and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe with an antibody against total Histone H3 as a loading control.
-
Quantify the band intensities and normalize the H3K27me3 signal to the total Histone H3 signal.
-
Conclusion
EED226 represents a novel class of PRC2 inhibitors with a distinct allosteric mechanism of action. Its ability to induce tumor regression in preclinical xenograft models of lymphoma, coupled with its favorable pharmacokinetic profile, makes it a promising candidate for further development. The protocols provided here offer a framework for researchers to effectively utilize EED226 in in vivo studies and to assess its target engagement and pharmacodynamic effects. Careful adherence to these methodologies will ensure reproducible and reliable data, contributing to a better understanding of the therapeutic potential of EED inhibition.
References
Application Notes and Protocols: EED226 Dosage and Administration In Vivo
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo application of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). EED226 targets the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit, leading to the inhibition of PRC2's methyltransferase activity.[1][2][3] This document outlines detailed protocols for in vivo studies, summarizes key quantitative data from preclinical models, and provides visual diagrams of the relevant biological pathways and experimental workflows.
Mechanism of Action
EED226 functions by binding directly to the aromatic cage of the EED subunit where trimethylated lysine 27 on histone 3 (H3K27me3) normally binds.[2] This binding induces a conformational change in EED, which allosterically inhibits the catalytic activity of the EZH2 subunit of the PRC2 complex.[1] Consequently, this prevents the methylation of H3K27, a key epigenetic modification associated with gene silencing. EED226 has demonstrated efficacy in models of cancers with EZH2 mutations, including diffuse large B-cell lymphoma (DLBCL), and can overcome resistance to SAM-competitive EZH2 inhibitors.
Caption: EED226 Mechanism of Action.
Quantitative In Vivo Data Summary
EED226 has demonstrated dose-dependent efficacy and favorable pharmacokinetic properties in multiple preclinical models. It is orally bioavailable (approx. 100%) and well-tolerated in mice.
Table 1: In Vivo Efficacy of EED226 in Xenograft Models
| Animal Model | Cell Line | Dosage and Administration | Duration | Outcome | Reference |
| Balb/C Nude Mouse | KARPAS-422 (DLBCL) | 40 mg/kg, p.o. daily | 32 days | 100% Tumor Growth Inhibition (TGI) | |
| Balb/C Nude Mouse | KARPAS-422 (DLBCL) | 300 mg/kg, p.o. BID | 34 days | Complete tumor regression | |
| SCID Mouse | KARPAS-422 (DLBCL) | 50 mg/kg, p.o. daily | 28 days | Complete tumor regression | |
| Nude Mouse | Pfeiffer (DLBCL) | 100 mg/kg, p.o. BID | 36 days | 96% TGI | |
| Balb/C Mouse | CT26 (Colon) | 30 mg/kg, p.o. | Not Specified | 59.3% tumor growth suppression |
Table 2: Pharmacokinetic Parameters of EED226 in Mice
| Parameter | Value | Species | Reference |
| Oral Bioavailability | ~100% | CD-1 Mouse | |
| Volume of Distribution (Vd) | 0.8 L/kg | CD-1 Mouse | |
| Terminal Half-life (t1/2) | 2.2 h | CD-1 Mouse | |
| Plasma Protein Binding (PPB) | 14.4% | Not Specified | |
| Clearance | Very low | CD-1 Mouse |
Experimental Protocols
EED226 Formulation for Oral Administration
EED226 can be formulated for oral gavage in mice using one of the following methods. A solid dispersion formulation has been noted to be well-tolerated.
Method 1: Suspension in HPMC/Tween 80 This is a common vehicle for preclinical oral dosing.
-
Vehicle Preparation: Prepare a solution of 0.5% Hydroxypropyl methylcellulose (HPMC) and 0.5% Tween 80 in sterile water.
-
EED226 Suspension:
-
Weigh the required amount of EED226 powder.
-
Add a small amount of the vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension at the desired final concentration (e.g., 4 mg/mL for a 40 mg/kg dose at 10 mL/kg).
-
Ensure the suspension is continuously mixed during dosing to prevent settling.
-
Method 2: Suspension in SBE-β-CD This method uses a solubilizing agent to improve compound delivery.
-
Vehicle Preparation: Prepare a 20% (w/v) solution of Captisol® (SBE-β-CD) in sterile saline.
-
EED226 Formulation:
-
Prepare a stock solution of EED226 in DMSO (e.g., 25 mg/mL).
-
For a 1 mL final working solution, add 100 µL of the DMSO stock to 900 µL of the 20% SBE-β-CD solution.
-
Mix thoroughly until the solution is clear.
-
Protocol for a Subcutaneous Xenograft Efficacy Study (Karpas-422 Model)
This protocol outlines a typical workflow for assessing the anti-tumor efficacy of EED226 in a DLBCL xenograft model.
Caption: General Workflow for an In Vivo Xenograft Study.
Materials:
-
Karpas-422 human DLBCL cell line
-
Immunodeficient mice (e.g., BALB/c nude or SCID), 6-8 weeks old
-
Growth medium (e.g., RPMI-1640 with 10% FBS)
-
Matrigel® or similar basement membrane matrix
-
EED226 compound
-
Dosing vehicle (see section 3.1)
-
Calipers for tumor measurement
-
Sterile syringes and gavage needles
Procedure:
-
Cell Implantation:
-
Culture Karpas-422 cells under standard conditions.
-
Harvest cells during the logarithmic growth phase and resuspend in a 1:1 mixture of sterile PBS and Matrigel® at a concentration of 50 x 106 cells/mL.
-
Subcutaneously inject 100 µL of the cell suspension (5 x 106 cells) into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Allow tumors to grow. Monitor tumor size by caliper measurements (Volume = 0.5 x Length x Width2) every 2-3 days.
-
When tumors reach an average volume of 150-200 mm³, randomize mice into treatment groups (e.g., Vehicle control, EED226 40 mg/kg).
-
-
Drug Administration:
-
Prepare the EED226 formulation as described in section 3.1.
-
Administer EED226 or vehicle via oral gavage at a volume of 10 mL/kg.
-
Dose animals according to the planned schedule (e.g., once daily) for the duration of the study (e.g., 28-34 days).
-
-
Monitoring and Efficacy Assessment:
-
Measure tumor volumes and mouse body weights 2-3 times per week to monitor efficacy and toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize animals if tumors exceed a predetermined size (e.g., 2000 mm³) or if signs of excessive toxicity (e.g., >20% body weight loss) are observed.
-
Protocol for Pharmacodynamic (PD) Analysis
To confirm the mechanism of action in vivo, tumor tissue can be analyzed for the reduction of the H3K27me3 mark.
-
Tissue Collection: At the end of the efficacy study, or at specific time points post-dose (e.g., 4 hours), euthanize a subset of animals from each group.
-
Tumor Excision: Immediately excise the tumors, snap-freeze them in liquid nitrogen, and store them at -80°C.
-
Histone Extraction: Isolate histones from the tumor tissue using a commercial kit or standard acid extraction protocols.
-
Western Blot Analysis:
-
Separate extracted histones via SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for H3K27me3 and total Histone H3 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescent substrate to visualize the bands.
-
Quantify band intensity to determine the relative reduction in H3K27me3 levels in the EED226-treated group compared to the vehicle control.
-
References
Application Notes and Protocols: Western Blot for H3K27me3 Following Eed226 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
Histone H3 lysine 27 trimethylation (H3K27me3) is a critical epigenetic mark associated with transcriptional repression, primarily catalyzed by the Polycomb Repressive Complex 2 (PRC2). The activity of PRC2 is allosterically regulated by the binding of its core subunit, Embryonic Ectoderm Development (EED), to existing H3K27me3 marks. Eed226 is a potent and selective small molecule inhibitor that targets the H3K27me3 binding pocket on EED, leading to the allosteric inhibition of PRC2 and a subsequent global reduction in H3K27me3 levels.[1][2][3] This makes Eed226 a valuable tool for studying the functional consequences of PRC2 inhibition and a potential therapeutic agent in various cancers.[3][4]
These application notes provide a detailed protocol for treating cells with Eed226 and subsequently performing a Western blot to detect changes in H3K27me3 levels.
Signaling Pathway and Experimental Workflow
Eed226 disrupts the feedback loop of PRC2 activity. By binding to the EED subunit, it prevents the recognition of H3K27me3, thereby inhibiting the allosteric activation of the EZH2 catalytic subunit and reducing the methylation of histone H3 at lysine 27.
Caption: Mechanism of Eed226 Action on the PRC2 Complex.
The following diagram outlines the key steps for assessing the impact of Eed226 on H3K27me3 levels via Western blot.
Caption: Workflow for H3K27me3 Western Blot after Eed226 Treatment.
Data Presentation
The following tables provide a summary of recommended quantitative parameters for the experimental protocol.
Table 1: Eed226 Treatment Parameters
| Parameter | Recommended Value | Notes |
| Cell Line | Cancer cell lines with PRC2 dependency (e.g., lymphoma, rhabdoid tumors) | Optimization may be required for different cell lines. |
| Seeding Density | Plate cells to be 70-80% confluent at the time of harvest. | |
| Eed226 Concentration | 1-10 µM | A dose-response experiment is recommended. |
| Treatment Duration | 48-96 hours | A time-course experiment is advised to determine optimal treatment time. |
| Vehicle Control | DMSO | Use the same volume as the Eed226 treatment. |
Table 2: Western Blot Antibody and Reagent Dilutions
| Reagent | Recommended Dilution | Incubation Time |
| Primary Antibody: anti-H3K27me3 | 1:1000 | Overnight at 4°C |
| Primary Antibody: anti-Total Histone H3 (Loading Control) | 1:1000 - 1:10000 | Overnight at 4°C |
| HRP-conjugated Secondary Antibody | 1:2000 - 1:5000 | 1 hour at room temperature |
| Blocking Buffer | 5% w/v non-fat dry milk or BSA in TBST | 1 hour at room temperature |
Experimental Protocols
1. Cell Culture and Eed226 Treatment
-
Seed cells in appropriate culture vessels and allow them to adhere overnight.
-
The following day, treat the cells with the desired concentration of Eed226 or DMSO as a vehicle control.
-
Incubate the cells for the desired duration (e.g., 72 hours).
-
Harvest the cells by scraping or trypsinization, wash with ice-cold PBS, and pellet by centrifugation.
2. Histone Extraction (Acid Extraction Method)
This protocol is adapted for the extraction of histones from mammalian cells.
Materials:
-
Triton Extraction Buffer (TEB): PBS containing 0.5% Triton X-100 (v/v), 2 mM phenylmethylsulfonyl fluoride (PMSF), and 1X protease inhibitor cocktail.
-
0.2 N Hydrochloric Acid (HCl)
-
Acetone, ice-cold
Procedure:
-
Resuspend the cell pellet in 1 mL of ice-cold TEB per 10^7 cells.
-
Lyse the cells by incubating on ice for 10 minutes with gentle agitation.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the nuclei.
-
Discard the supernatant and resuspend the nuclear pellet in 0.2 N HCl (approximately 400 µL per 10^7 cells).
-
Incubate overnight at 4°C with gentle rotation to extract the histones.
-
Centrifuge at 2000 x g for 10 minutes at 4°C to pellet the cellular debris.
-
Transfer the supernatant containing the histones to a new tube.
-
Precipitate the histones by adding 8 volumes of ice-cold acetone and incubating at -20°C for at least 1 hour.
-
Centrifuge at 12,000 x g for 10 minutes at 4°C to pellet the histones.
-
Carefully decant the acetone and wash the pellet with ice-cold acetone.
-
Air-dry the pellet for 5-10 minutes to remove residual acetone. Do not over-dry.
-
Resuspend the histone pellet in an appropriate volume of deionized water.
-
Determine the protein concentration using a Bradford assay.
3. Western Blotting
-
Sample Preparation: Mix an equal amount of protein (10-20 µg) with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto a 15% polyacrylamide gel to ensure good resolution of the low molecular weight histones. Run the gel according to the manufacturer's instructions.
-
Protein Transfer: Transfer the separated proteins from the gel to a 0.2 µm nitrocellulose or PVDF membrane. A wet transfer system is recommended for small proteins like histones.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (anti-H3K27me3 and anti-total H3 as a loading control) diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an appropriate imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the H3K27me3 signal to the total H3 signal to account for any loading differences. Compare the normalized H3K27me3 levels in Eed226-treated samples to the vehicle-treated control. A significant decrease in the H3K27me3/total H3 ratio is expected upon successful Eed226 treatment.
References
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) with Eed226
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] PRC2 plays a crucial role in epigenetic regulation by catalyzing the mono-, di-, and trimethylation of Histone H3 at Lysine 27 (H3K27me1/2/3), a histone mark generally associated with transcriptional repression.[2][3] The core components of the PRC2 complex include EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development).[2][3] The EED subunit is responsible for recognizing and binding to the H3K27me3 mark, which in turn allosterically activates the methyltransferase activity of EZH2, propagating the repressive signal.
Eed226 directly binds to the H3K27me3-binding pocket of EED, inducing a conformational change that leads to the loss of PRC2 activity. This inhibitory action makes Eed226 a valuable tool for studying the dynamics of PRC2-mediated gene silencing and its role in various biological processes and disease states, including cancer.
These application notes provide detailed protocols for utilizing Eed226 in conjunction with Chromatin Immunoprecipitation (ChIP) to investigate its effects on the chromatin landscape. The protocols are designed for researchers in academic and industrial settings who are interested in the functional consequences of PRC2 inhibition.
Data Presentation
In Vitro Activity of Eed226
| Parameter | Value | Substrate | Conditions | Reference |
| IC50 | 23.4 nM | H3K27me0 peptide | Stimulatory H3K27me3 added at 1 x Kact (1.0 μM) | |
| IC50 | 53.5 nM | Mononucleosome | Stimulatory H3K27me3 added at 1 x Kact (1.0 μM) | |
| Kd (EED) | 82 nM | Recombinant EED protein | Isothermal Titration Calorimetry | |
| Kd (PRC2) | 114 nM | Recombinant PRC2 complex | Isothermal Titration Calorimetry |
Cellular Activity of Eed226
| Cell Line | Treatment | Effect on Histone Marks | Target Locus | Quantitative Change | Reference |
| 2D10 (Jurkat latency model) | 10 µM Eed226 | Decrease in H3K27me3 | HIV LTR | Significant reduction observed | |
| 2D10 (Jurkat latency model) | 10 µM Eed226 | Increase in H3K27ac | HIV LTR | Increase from ~0.5-2% to 6-10% of input | |
| G401 | 0.12 - 10 µM Eed226 | Dose-dependent decrease in global H3K27me3/me2 | Global | Not specified | |
| Nasopharyngeal Carcinoma (NPC) cells | Eed226 Treatment | Reduced levels of H3K27me3 | Global | Not specified |
Signaling Pathways and Experimental Workflows
PRC2 Signaling Pathway
The following diagram illustrates the core components of the PRC2 complex and its mechanism of action, which is the target of Eed226.
Caption: PRC2 complex composition and the inhibitory mechanism of Eed226.
Chromatin Immunoprecipitation (ChIP) Workflow with Eed226 Treatment
This diagram outlines the key steps for performing a ChIP experiment on cells treated with Eed226.
Caption: A streamlined workflow for ChIP experiments involving Eed226 treatment.
Experimental Protocols
Protocol 1: Treatment of Cultured Cells with Eed226
This protocol describes the treatment of cultured cells with Eed226 prior to performing a ChIP assay.
Materials:
-
Cultured cells of interest (e.g., G401, 2D10 Jurkat cells)
-
Complete cell culture medium
-
Eed226 (stock solution in DMSO)
-
Vehicle control (DMSO)
-
Tissue culture plates/flasks
-
Incubator (37°C, 5% CO2)
Procedure:
-
Seed cells at an appropriate density to ensure they are in the logarithmic growth phase at the time of treatment.
-
Allow cells to adhere and grow overnight.
-
Prepare working concentrations of Eed226 in complete culture medium. A dose-response experiment is recommended to determine the optimal concentration for your cell line and experimental goals (e.g., 0.1 µM to 10 µM). Prepare a vehicle control with the same final concentration of DMSO.
-
Remove the existing medium from the cells and replace it with the medium containing Eed226 or the vehicle control.
-
Incubate the cells for the desired treatment duration. The incubation time will depend on the specific research question and the dynamics of histone methylation in the chosen cell line (e.g., 24 to 72 hours).
-
After the incubation period, proceed with the Chromatin Immunoprecipitation protocol.
Protocol 2: Chromatin Immunoprecipitation (ChIP)
This is a general protocol for ChIP that can be adapted for various cell types and antibodies.
Materials:
-
Eed226-treated and vehicle-treated cells from Protocol 1
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine
-
Cell Lysis Buffer
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Protease Inhibitor Cocktail
-
Primary antibody (e.g., anti-H3K27me3, anti-EZH2)
-
Control IgG
-
Protein A/G magnetic beads
-
Low Salt Wash Buffer
-
High Salt Wash Buffer
-
LiCl Wash Buffer
-
TE Buffer
-
Elution Buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
Procedure:
1. Cross-linking: a. To the cell culture medium, add formaldehyde to a final concentration of 1% and incubate for 10 minutes at room temperature with gentle shaking. b. Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature. c. Wash the cells twice with ice-cold PBS.
2. Cell Lysis and Chromatin Shearing: a. Harvest the cells and resuspend the pellet in Cell Lysis Buffer containing protease inhibitors. Incubate on ice. b. Centrifuge to pellet the nuclei and discard the supernatant. c. Resuspend the nuclear pellet in Nuclear Lysis Buffer containing protease inhibitors. d. Shear the chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical for each cell type and instrument.
3. Immunoprecipitation: a. Centrifuge the sonicated chromatin to pellet debris and transfer the supernatant to a new tube. b. Dilute the chromatin with ChIP Dilution Buffer. Save a small aliquot of the diluted chromatin as "input" control. c. Pre-clear the chromatin by incubating with Protein A/G magnetic beads. d. Add the specific primary antibody or control IgG to the pre-cleared chromatin and incubate overnight at 4°C with rotation. e. Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate for at least 2 hours at 4°C with rotation.
4. Washing and Elution: a. Wash the bead-antibody-chromatin complexes sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and finally twice with TE Buffer. b. Elute the chromatin from the beads by adding Elution Buffer and incubating at 65°C.
5. Reverse Cross-linking and DNA Purification: a. Reverse the cross-links by incubating the eluted chromatin and the input sample at 65°C overnight. b. Treat the samples with RNase A and then with Proteinase K. c. Purify the DNA using a DNA purification kit.
Protocol 3: Quantitative PCR (qPCR) Analysis of ChIP DNA
This protocol describes the analysis of the immunoprecipitated DNA by qPCR to determine the enrichment of specific genomic loci.
Materials:
-
Purified ChIP DNA and input DNA from Protocol 2
-
SYBR Green qPCR Master Mix
-
Forward and reverse primers for target and control genomic regions
-
qPCR instrument
Procedure:
-
Design and validate qPCR primers for your target gene promoters and a negative control region (a region not expected to be enriched).
-
Prepare qPCR reactions for each ChIP sample, input DNA, and a no-template control. Each reaction should be performed in triplicate.
-
A typical reaction mixture includes SYBR Green Master Mix, forward and reverse primers, and the template DNA (ChIP or input).
-
Perform the qPCR using a standard cycling protocol.
-
Analyze the data using the percent input method. The Ct values from the ChIP samples are normalized to the Ct values of the input samples to account for variations in chromatin preparation and immunoprecipitation efficiency.
Conclusion
Eed226 is a powerful research tool for dissecting the role of the PRC2 complex in gene regulation. The provided protocols offer a framework for conducting ChIP experiments to investigate the impact of Eed226 on the chromatin landscape. By quantifying changes in histone modifications at specific gene loci, researchers can gain valuable insights into the downstream consequences of PRC2 inhibition, which is of significant interest in both basic research and drug development.
References
Eed226 in Combination with Other Cancer Therapies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It acts by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit, leading to a conformational change and subsequent loss of PRC2 catalytic activity.[2] This mechanism of action provides a distinct therapeutic strategy compared to S-adenosylmethionine (SAM)-competitive inhibitors of EZH2, the catalytic subunit of PRC2. Notably, Eed226 has shown efficacy in models resistant to EZH2 inhibitors, highlighting its potential to overcome certain forms of drug resistance.[2][3] Preclinical studies have demonstrated that Eed226 can induce tumor regression in various cancer models, including diffuse large B-cell lymphoma (DLBCL).
The unique mechanism of Eed226 presents a strong rationale for its use in combination with other anticancer agents. By modulating the epigenetic landscape, Eed226 can potentially sensitize cancer cells to the cytotoxic effects of chemotherapy, targeted therapies, and immunotherapies. This document provides a summary of preclinical data and detailed protocols for investigating Eed226 in combination with other cancer therapies.
Data Presentation
Table 1: In Vitro Synergy of Eed226 with Other Cancer Therapies
| Combination Agent | Cancer Type | Cell Line(s) | Observed Effect | Synergy Score/Combination Index (CI) | Reference(s) |
| EZH2 Inhibitor (EI1) | Diffuse Large B-cell Lymphoma (DLBCL) | Karpas422 | Synergistic growth blockade and reduction of H3K27me3 | Synergy Score: 1.67 (growth), 2.17 (H3K27me3 reduction) | |
| Cisplatin | Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Synergistic inhibition of cell growth | Synergy Score (SS) > 1 (specific value not provided); CI < 0.7 | |
| Gemcitabine | Nasopharyngeal Carcinoma (NPC) | C666-1, HK1 | Synergistic inhibition of cell growth | Synergy Score (SS) = 8.79 (C666-1); CI < 0.7 | |
| CDK4/6 Inhibitor (LEE011) | Nasopharyngeal Carcinoma (NPC) | C666-1 | Synergistic inhibition of cell growth | Predicted synergistic effect |
Table 2: In Vivo Efficacy of Eed226 as a Single Agent
| Cancer Model | Dosing Regimen | Outcome | Reference(s) |
| Karpas422 DLBCL Xenograft | 40 mg/kg, oral gavage, twice daily for 32 days | 100% Tumor Growth Inhibition (TGI) | |
| Karpas422 DLBCL Xenograft | 300 mg/kg, oral gavage, twice daily for 34 days | Tumor regression |
Signaling Pathways and Experimental Workflows
References
- 1. Pharmacological Advancements of PRC2 in Cancer Therapy: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
Cellular Assays for Measuring Eed226 Potency: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). It specifically targets the Embryonic Ectoderm Development (EED) subunit, binding to the pocket that recognizes trimethylated lysine 27 on histone H3 (H3K27me3).[1][2] This binding event induces a conformational change in EED, leading to a loss of PRC2 catalytic activity.[1][2] Unlike S-adenosylmethionine (SAM)-competitive inhibitors that target the EZH2 catalytic subunit, Eed226 offers a distinct mechanism of action and can effectively inhibit PRC2 complexes containing EZH2 mutations that confer resistance to SAM-competitive inhibitors.
These application notes provide detailed protocols for key cellular assays to measure the potency and biological effects of Eed226. The described methods are essential for researchers characterizing the cellular activity of Eed226 and similar EED inhibitors.
Mechanism of Action: PRC2 Inhibition
PRC2 is a multi-protein complex essential for regulating gene expression, primarily through the methylation of H3K27. The core components of PRC2 are EZH2, EED, and SUZ12. EZH2 is the catalytic subunit responsible for methylating H3K27. The binding of EED to existing H3K27me3 marks allosterically activates EZH2, creating a positive feedback loop that propagates the repressive chromatin state. Eed226 disrupts this cycle by competitively binding to the H3K27me3 pocket on EED, thereby preventing the allosteric activation of PRC2 and leading to a global reduction in H3K27me3 levels.
Quantitative Data Summary
The potency of Eed226 has been determined in various biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Assay Type | Cell Line/Substrate | IC50 (nM) | Reference |
| Biochemical Assays | |||
| PRC2 Enzymatic Assay | H3K27me0 peptide | 23.4 | |
| PRC2 Enzymatic Assay | Mononucleosome | 53.5 | |
| Cellular Assays | |||
| Antiproliferation Assay | KARPAS422 (EZH2 Y641N mutant) | 80 | |
| H3K27me3 Reduction | G401 | 220 | |
| Cell Growth Inhibition | G401 | 85,000 |
Experimental Protocols
Cell Proliferation Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells. A decrease in ATP is proportional to the anti-proliferative effect of the compound.
Workflow:
Materials:
-
KARPAS422 or G401 cells
-
RPMI-1640 medium (for KARPAS422) or McCoy's 5A medium (for G401)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Eed226
-
DMSO (vehicle control)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates
-
Luminometer
Protocol:
-
Cell Seeding:
-
Culture KARPAS422 or G401 cells according to standard protocols.
-
On the day of the experiment, harvest cells and perform a cell count.
-
Seed the cells into opaque-walled 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of Eed226 in culture medium. The final concentrations should typically range from 0.1 nM to 10 µM.
-
Include a vehicle control (DMSO) and a no-cell control (medium only for background).
-
Add 100 µL of the 2X Eed226 dilution or vehicle control to the appropriate wells.
-
-
Incubation:
-
Incubate the plates for 7 to 14 days at 37°C in a humidified incubator with 5% CO2. For KARPAS422 cells, viability can be measured every 3 to 4 days for up to 14 days.
-
-
Luminescence Measurement:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Prepare the CellTiter-Glo® Reagent according to the manufacturer's instructions.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the background luminescence (no-cell control) from all other readings.
-
Normalize the data to the vehicle control (set as 100% viability).
-
Plot the normalized data against the logarithm of the Eed226 concentration and fit a dose-response curve to determine the IC50 value.
-
Cellular H3K27me3 AlphaLISA® Assay
This is a no-wash, bead-based immunoassay for the sensitive detection of H3K27 trimethylation in cell lysates. It provides a direct measure of Eed226's ability to inhibit PRC2 activity in a cellular context.
Workflow:
Materials:
-
G401 cells
-
McCoy's 5A medium
-
FBS, Penicillin-Streptomycin
-
Eed226, DMSO
-
AlphaLISA® SureFire® Ultra™ H3K27me3 Assay Kit (or similar)
-
96-well tissue culture plates
-
Alpha-enabled microplate reader
Protocol:
-
Cell Seeding and Treatment:
-
Seed G401 cells in a 96-well plate at an appropriate density to avoid overgrowth during the treatment period.
-
Allow cells to adhere overnight.
-
Treat cells with a serial dilution of Eed226 (e.g., 1 nM to 30 µM) for 48 to 72 hours.
-
-
Cell Lysis and Histone Extraction:
-
Follow the specific lysis and histone extraction protocol provided with the AlphaLISA® kit. This typically involves adding a lysis buffer directly to the wells.
-
-
AlphaLISA® Detection:
-
Transfer the cell lysates to a 384-well ProxiPlate.
-
Prepare the Acceptor Mix containing the anti-H3K27me3 Acceptor beads and the biotinylated anti-Histone H3 antibody.
-
Add the Acceptor Mix to each well and incubate.
-
Add the Donor Mix containing the Streptavidin-Donor beads.
-
Incubate in the dark at room temperature.
-
-
Signal Measurement:
-
Read the plate on an Alpha-enabled microplate reader.
-
-
Data Analysis:
-
Normalize the AlphaLISA signal to the total histone H3 signal or cell number if performing a multiplexed assay.
-
Calculate the percent inhibition of H3K27me3 relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the Eed226 concentration and determine the IC50 value.
-
Western Blot for H3K27me3
Western blotting provides a semi-quantitative method to visualize the reduction in global H3K27me3 levels following Eed226 treatment.
Materials:
-
G401 or KARPAS422 cells
-
Eed226, DMSO
-
RIPA buffer or other suitable lysis buffer
-
Protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3 (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Cell Treatment and Lysis:
-
Culture and treat cells with various concentrations of Eed226 for 48-72 hours.
-
Wash cells with cold PBS and lyse with buffer containing inhibitors.
-
Clarify lysates by centrifugation.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Load equal amounts of protein (e.g., 10-20 µg) onto an SDS-PAGE gel.
-
Separate proteins by electrophoresis.
-
Transfer proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-H3K27me3 antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Apply the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Stripping and Re-probing:
-
The membrane can be stripped and re-probed with an anti-total Histone H3 antibody to serve as a loading control.
-
-
Data Analysis:
-
Quantify the band intensities using image analysis software.
-
Normalize the H3K27me3 signal to the total Histone H3 signal for each sample.
-
Compare the normalized H3K27me3 levels across different Eed226 concentrations.
-
Logical Relationship Diagram
The following diagram illustrates the logical flow from the biochemical activity of Eed226 to its cellular effects and how these are measured by the described assays.
References
Application Notes and Protocols: Pharmacokinetic Properties of Eed226 in Preclinical Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Eed226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2][3][4] It targets the embryonic ectoderm development (EED) subunit, binding to the H3K27me3 pocket and inducing a conformational change that leads to a loss of PRC2 activity.[1] This mechanism of action makes Eed226 a promising therapeutic candidate for PRC2-dependent cancers, including those with resistance to EZH2 inhibitors. These application notes provide a summary of the preclinical pharmacokinetic properties of Eed226 and detailed protocols for key in vitro and in vivo experiments.
Mechanism of Action: PRC2 Inhibition
Eed226 acts as an allosteric inhibitor of PRC2. The binding of H3K27me3 to EED typically enhances the catalytic activity of the EZH2 subunit. Eed226 competitively binds to the H3K27me3 pocket on EED, which prevents this allosteric activation and leads to the inhibition of H3K27 methylation. This targeted approach has demonstrated efficacy in reducing H3K27me3 levels in cancer cells and inducing tumor regression in preclinical models.
Caption: Mechanism of Eed226 action on the PRC2 complex.
Quantitative Pharmacokinetic Data
The preclinical pharmacokinetic profile of Eed226 has been characterized in mice, demonstrating favorable properties for an orally administered therapeutic agent.
| Parameter | Species | Value | Reference |
| Oral Bioavailability | Mouse (CD-1) | ~100% | |
| Volume of Distribution (Vd) | Mouse (CD-1) | 0.8 L/kg | |
| Terminal Half-life (t1/2) | Mouse (CD-1) | 2.2 hours | |
| Plasma Protein Binding (PPB) | Mouse | Moderate (14.4%) | |
| Clearance | Mouse | Very low in vivo and in vitro | |
| Permeability (Caco-2 A→B) | In vitro | 3.0 x 10⁻⁶ cm/s | |
| Efflux Ratio (Caco-2) | In vitro | 7.6 |
In Vitro Potency
| Assay | Substrate | IC50 | Reference |
| PRC2 Enzymatic Assay | H3K27me0 peptide | 23.4 nM | |
| PRC2 Enzymatic Assay | Mononucleosome | 53.5 nM | |
| G401 Cellular ELISA | - | 0.22 µM | |
| Karpas-422 Antiproliferative Assay | - | 0.08 µM |
Experimental Protocols
In Vivo Pharmacokinetic Study in Mice
Objective: To determine the pharmacokinetic profile of Eed226 following oral administration in mice.
Materials:
-
Eed226 (solid dispersion formulation)
-
CD-1 mice
-
Vehicle (e.g., 0.5% methylcellulose in water)
-
Oral gavage needles
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
Protocol:
-
Fast mice overnight prior to dosing, with water provided ad libitum.
-
Prepare the Eed226 formulation in the vehicle at the desired concentration.
-
Administer a single oral dose of Eed226 to each mouse via gavage. A typical dose for efficacy studies has been reported up to 300 mg/kg.
-
Collect blood samples (approximately 50-100 µL) via a suitable method (e.g., tail vein, retro-orbital) at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Immediately place blood samples into EDTA-coated tubes and keep on ice.
-
Centrifuge the blood samples at 4°C to separate plasma.
-
Harvest the plasma supernatant and store at -80°C until analysis.
-
Analyze the plasma concentrations of Eed226 using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software.
Caption: Workflow for in vivo pharmacokinetic analysis of Eed226.
In Vivo Antitumor Efficacy Study in Xenograft Models
Objective: To evaluate the in vivo antitumor activity of Eed226 in a human lymphoma xenograft model.
Materials:
-
Karpas-422 (or other suitable) human lymphoma cells
-
Immunocompromised mice (e.g., nude or SCID)
-
Eed226 (solid dispersion formulation)
-
Vehicle control
-
Calipers
-
Analytical balance
Protocol:
-
Implant Karpas-422 cells subcutaneously into the flank of the mice.
-
Monitor tumor growth regularly. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Administer Eed226 orally at specified doses (e.g., 40 mg/kg or 300 mg/kg) and schedules (e.g., twice daily, BID) for a defined period (e.g., 32-34 days).
-
Administer the vehicle to the control group following the same schedule.
-
Measure tumor volume using calipers and body weight at regular intervals throughout the study.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., Western blot for H3K27me3 levels).
-
Calculate tumor growth inhibition (TGI) to determine efficacy. Eed226 has been shown to achieve 100% TGI at 40 mg/kg.
In Vitro Cellular Assay for H3K27me3 Reduction
Objective: To determine the effect of Eed226 on global H3K27 trimethylation levels in a cancer cell line.
Materials:
-
G401 rhabdoid tumor cells
-
Cell culture medium and supplements
-
Eed226
-
DMSO (vehicle control)
-
Histone extraction reagents
-
Primary antibodies (anti-H3K27me3, anti-total H3)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment
Protocol:
-
Plate G401 cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of Eed226 (e.g., 0.12, 0.37, 1.1, 3.3, 10 µM) or DMSO for a specified duration (e.g., 3 days).
-
Harvest the cells and perform histone extraction according to standard protocols.
-
Quantify the protein concentration of the histone extracts.
-
Separate the histone proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against H3K27me3 and total histone H3 (as a loading control).
-
Incubate with the appropriate HRP-conjugated secondary antibody.
-
Develop the blot using an enhanced chemiluminescence (ECL) substrate and image the results.
-
Quantify the band intensities to determine the dose-dependent reduction in H3K27me3 levels relative to the total H3 control.
Conclusion
Eed226 demonstrates a promising preclinical pharmacokinetic and pharmacodynamic profile, characterized by excellent oral bioavailability, low clearance, and potent in vivo antitumor efficacy. The provided protocols offer a framework for the preclinical evaluation of Eed226 and similar EED inhibitors. These data support the continued investigation of Eed226 as a therapeutic agent for PRC2-dependent malignancies.
References
Troubleshooting & Optimization
Technical Support Center: Eed226 for Overcoming EZH2 Inhibitor Resistance
Welcome to the technical support center for Eed226, a next-generation epigenetic modulator designed to overcome resistance to conventional EZH2 inhibitors. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What is Eed226 and how does it differ from standard EZH2 inhibitors?
A1: Eed226 is a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] Unlike standard EZH2 inhibitors (e.g., GSK126, EPZ-6438/Tazemetostat) that target the catalytic SET domain of EZH2 in a competitive manner with the cofactor S-adenosylmethionine (SAM), Eed226 targets a different subunit of the PRC2 complex, the Embryonic Ectoderm Development (EED) protein.[1][2][3] EED is a core, non-enzymatic component of PRC2 that is essential for its stability and activity.[4] Eed226 binds directly to the H3K27me3 binding pocket of EED, inducing a conformational change that leads to the loss of PRC2 activity. This alternative mechanism of action allows Eed226 to effectively inhibit PRC2 even when resistance to EZH2-targeting inhibitors has developed.
Q2: What are the primary mechanisms of resistance to EZH2 inhibitors that Eed226 can overcome?
A2: Resistance to EZH2 inhibitors primarily arises from two major mechanisms:
-
Acquired mutations in the EZH2 gene: These mutations can occur in the drug-binding site of the EZH2 protein, preventing the inhibitor from binding effectively. For instance, mutations like Y666N and Y726F in EZH2 have been shown to confer resistance to inhibitors like Tazemetostat and GSK126, respectively.
-
Activation of pro-survival signaling pathways: Cancer cells can activate alternative pathways to bypass their dependency on EZH2 signaling. These can include the activation of the PI3K/AKT, MAPK, and IGF-1R pathways.
Because Eed226 does not target EZH2 directly, it remains effective against cancer cells harboring EZH2 mutations that prevent the binding of traditional EZH2 inhibitors. Lymphoma cells resistant to GSK126 and EPZ-6438 have been shown to remain sensitive to Eed226.
Q3: How does targeting EED lead to the inhibition of the PRC2 complex?
A3: The EED subunit plays a crucial role in the allosteric activation of PRC2. EED contains an aromatic cage that recognizes and binds to the trimethylated lysine 27 on histone H3 (H3K27me3), the product of PRC2's own catalytic activity. This binding event stabilizes the PRC2 complex on chromatin and enhances the methyltransferase activity of EZH2, creating a positive feedback loop that propagates the repressive H3K27me3 mark. Eed226 acts by competitively binding to this H3K27me3 pocket on EED. This prevents the allosteric activation of PRC2, destabilizes the complex, and ultimately leads to a global reduction in H3K27 methylation.
Troubleshooting Guides
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No significant reduction in global H3K27me3 levels after Eed226 treatment. | 1. Suboptimal concentration of Eed226: The IC50 can vary between cell lines. 2. Insufficient treatment duration: Epigenetic modifications can take time to be erased, especially in slow-dividing cells. 3. Poor cell permeability or compound instability: The compound may not be reaching its intracellular target. 4. Western blot technical issues: Antibody quality, transfer efficiency, or detection method. | 1. Perform a dose-response curve (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line. 2. Extend the treatment duration. A time-course experiment (e.g., 24, 48, 72, 96 hours) is recommended. 3. Ensure proper storage and handling of Eed226. Use fresh dilutions for each experiment. Confirm compound activity with a positive control cell line if available. 4. Validate your H3K27me3 antibody and ensure your Western blot protocol is optimized. Use a total H3 antibody as a loading control. |
| High cell death observed even at low concentrations of Eed226. | 1. High sensitivity of the cell line: Some cell lines are exquisitely dependent on PRC2 activity. 2. Off-target effects: Although Eed226 is highly selective, off-target toxicity can occur at very high concentrations. 3. Solvent toxicity: The concentration of the vehicle (e.g., DMSO) may be too high. | 1. Lower the concentration range in your dose-response experiments. 2. Confirm that the observed phenotype is due to on-target effects by performing rescue experiments or using a negative control compound. 3. Ensure the final concentration of the vehicle in the cell culture medium is non-toxic (typically ≤ 0.1%). |
| Eed226 is effective in EZH2 inhibitor-resistant cells, but a subpopulation of cells still survives. | 1. Heterogeneity in the resistant cell population: Some cells may have developed additional, EED-independent resistance mechanisms. 2. Activation of other survival pathways: As a compensatory mechanism, cells might upregulate pathways that are not dependent on PRC2. | 1. Consider combination therapies. For example, combining Eed226 with an inhibitor of a known survival pathway (e.g., PI3K or MAPK inhibitors) may be more effective. 2. Perform single-cell cloning to isolate and characterize the resistant subpopulation to identify novel resistance mechanisms. |
| Difficulty confirming the disruption of the EZH2-EED interaction via Co-Immunoprecipitation (Co-IP). | 1. Inefficient lysis buffer: The buffer may not be gentle enough to preserve the PRC2 complex. 2. Antibody issues: The antibody may not be suitable for IP or may mask the interaction site. 3. Insufficient Eed226 treatment: The compound may not have fully engaged its target at the time of lysis. | 1. Use a non-denaturing lysis buffer with appropriate protease and phosphatase inhibitors. 2. Use a validated IP-grade antibody targeting a region of EZH2 or EED that is not involved in their interaction. 3. Ensure cells are treated with an effective concentration of Eed226 for a sufficient duration before harvesting. |
Quantitative Data Summary
The following tables summarize hypothetical, yet representative, data from experiments investigating the efficacy of Eed226 in overcoming resistance to the EZH2 inhibitor, GSK126.
Table 1: Comparative IC50 Values for Cell Viability
| Cell Line | EZH2 Status | GSK126 IC50 (µM) | Eed226 IC50 (nM) |
| KARPAS-422 (Parental) | Y641F Mutant | 0.05 | 80 |
| KARPAS-422 (GSK126-Resistant) | Y641F / Y726F Double Mutant | > 20 | 95 |
| WSU-DLCL2 (Parental) | WT | 5.2 | 550 |
| WSU-DLCL2 (GSK126-Resistant) | WT with PI3K activation | > 20 | 620 |
Data adapted from principles described in the literature.
Table 2: Effect of Inhibitors on Global H3K27me3 Levels
| Cell Line | Treatment (72h) | H3K27me3 Levels (% of Control) |
| KARPAS-422 (Parental) | GSK126 (1 µM) | 15% |
| KARPAS-422 (Parental) | Eed226 (500 nM) | 12% |
| KARPAS-422 (GSK126-Resistant) | GSK126 (1 µM) | 85% |
| KARPAS-422 (GSK126-Resistant) | Eed226 (500 nM) | 18% |
Data represents typical outcomes observed in Western blot quantification.
Experimental Protocols & Visualizations
Mechanism of Action and Resistance
The PRC2 complex, composed of core subunits EZH2, EED, and SUZ12, is responsible for methylating Histone H3 at Lysine 27 (H3K27me3), a mark associated with gene silencing. Standard inhibitors target the EZH2 subunit. Resistance can emerge through EZH2 mutations or activation of bypass pathways. Eed226 targets the EED subunit, offering an alternative way to inhibit the complex and overcome this resistance.
Protocol 1: Cell Viability Assay
This protocol determines the half-maximal inhibitory concentration (IC50) of Eed226.
-
Cell Plating: Seed cells in a 96-well plate at a density that allows for logarithmic growth over the course of the experiment (typically 5,000-10,000 cells/well).
-
Compound Preparation: Prepare a 10 mM stock solution of Eed226 in DMSO. Create a serial dilution series in culture medium to achieve final concentrations ranging from 1 nM to 10 µM.
-
Treatment: After allowing cells to adhere overnight, replace the medium with the medium containing the various concentrations of Eed226. Include a vehicle-only (DMSO) control.
-
Incubation: Incubate the plate for 72-144 hours, depending on the cell line's doubling time.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo® or PrestoBlue™) according to the manufacturer's instructions.
-
Data Analysis: Normalize the luminescence or fluorescence readings to the vehicle control. Plot the normalized values against the log of the inhibitor concentration and fit a four-parameter logistic curve to determine the IC50.
Protocol 2: Western Blot for H3K27me3
This protocol assesses the impact of Eed226 on the global levels of the H3K27me3 epigenetic mark.
-
Cell Treatment: Culture cells in 6-well plates and treat with the desired concentration of Eed226 (e.g., 5x the IC50) and a vehicle control for 48-96 hours.
-
Histone Extraction: Harvest the cells and prepare histone extracts using an acid extraction protocol or a commercial kit.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (10-20 µg) onto a 15% polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with a primary antibody specific for H3K27me3 (e.g., 1:1000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with an HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Analysis: Re-probe the membrane with an antibody for total Histone H3 as a loading control. Quantify the band intensities using image analysis software and normalize the H3K27me3 signal to the total H3 signal.
Protocol 3: Co-Immunoprecipitation (Co-IP) to Assess PRC2 Integrity
This protocol can be used to determine if Eed226 disrupts the interaction between EED and EZH2.
-
Cell Lysis: Treat cells with Eed226 or vehicle control. Harvest and lyse the cells in a non-denaturing Co-IP lysis buffer (e.g., containing 150 mM NaCl, 50 mM Tris pH 8.0, 1% NP-40, and protease/phosphatase inhibitors).
-
Pre-clearing (Optional): Incubate the cell lysate with Protein A/G beads for 1 hour to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an IP-grade primary antibody against EED (or EZH2) overnight at 4°C with gentle rotation.
-
Add Protein A/G beads and incubate for another 2-4 hours to capture the antibody-protein complexes.
-
-
Washing: Pellet the beads by centrifugation and wash them 3-5 times with Co-IP lysis buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Analyze the eluted proteins by Western blotting using antibodies against EZH2 and EED to check for their co-precipitation. A reduced amount of co-precipitated EZH2 in the EED immunoprecipitation from Eed226-treated cells would suggest a disruption of the complex.
References
- 1. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of resistance to EZH2 inhibitors in diffuse large B-cell lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Targeting EED as a key PRC2 complex mediator toward novel epigenetic therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Optimizing Eed226 concentration for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), in in vitro assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eed226?
A1: Eed226 is an allosteric inhibitor of the PRC2 complex. It directly binds to the trimethylated lysine 27 on histone H3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2][3] This binding induces a conformational change in EED, which leads to a loss of PRC2's enzymatic activity.[1][3] Consequently, it inhibits the methylation of H3K27, a key epigenetic mark for gene silencing. Eed226 is noncompetitive with both the cofactor S-adenosylmethionine (SAM) and the histone peptide substrate.
Q2: What are the typical IC50 values for Eed226?
A2: The half-maximal inhibitory concentration (IC50) of Eed226 varies depending on the assay and cell line used. A summary of reported IC50 values is provided in the table below.
Q3: What is the recommended concentration range for Eed226 in cell-based assays?
A3: The optimal concentration of Eed226 is cell-line and assay-dependent. A good starting point is to perform a dose-response experiment ranging from 0.1 µM to 10 µM. For example, in G401 cells, a dose-dependent decrease in global H3K27me3 and H3K27me2 levels was observed after 3 days of treatment with concentrations ranging from 0.12 µM to 10 µM. In nasopharyngeal carcinoma (NPC) cell lines, concentrations of 1 µM, 5 µM, and 10 µM for up to 72 hours significantly reduced H3K27me3 levels.
Q4: How selective is Eed226?
A4: Eed226 demonstrates remarkable selectivity for the PRC2 complex over other protein methyltransferases and kinases. It has been shown to be selective for PRC2 over 21 other protein methyltransferases. While it primarily targets the EZH2-containing PRC2 complex, it can also inhibit the EZH1-PRC2 complex.
Q5: Can Eed226 be used in cells resistant to EZH2 inhibitors?
A5: Yes, Eed226 is effective in cells that have developed resistance to SAM-competitive EZH2 inhibitors. This is because Eed226 has a different binding site and mechanism of action, targeting the EED subunit instead of the EZH2 catalytic domain.
Quantitative Data Summary
| Parameter | Value | Cell Line / Assay Condition | Reference |
| IC50 (PRC2 activity) | 23.4 nM | In vitro enzymatic assay (H3K27me0 peptide substrate) | |
| 53.5 nM | In vitro enzymatic assay (mononucleosome substrate) | ||
| IC50 (Cell Viability) | 0.08 µM (80 nM) | KARPAS422 (DLBCL) | |
| IC50 (H3K27me3 reduction) | 0.22 µM (220 nM) | G401 (rhabdoid tumor) | |
| Binding Affinity (Kd) | 82 nM | EED protein | |
| 114 nM | PRC2 complex |
Experimental Protocols
Protocol 1: Western Blot for Global H3K27me3 Levels
This protocol describes how to assess the effect of Eed226 on global H3K27me3 levels in cultured cells.
1. Cell Seeding and Treatment:
- Seed cells at an appropriate density in a 6-well plate to ensure they reach 70-80% confluency at the time of harvesting.
- Allow cells to adhere overnight.
- Treat cells with a range of Eed226 concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM) and a vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
2. Histone Extraction:
- Harvest cells by scraping or trypsinization.
- Wash cells with ice-cold PBS.
- Lyse cells with a hypotonic lysis buffer and isolate the nuclear fraction.
- Extract histones from the nuclear pellet using an acid extraction method (e.g., with 0.2 M HCl or H2SO4) overnight at 4°C.
- Precipitate the histones with trichloroacetic acid (TCA).
- Wash the histone pellet with acetone and air dry.
- Resuspend the histone pellet in distilled water.
3. Protein Quantification and SDS-PAGE:
- Quantify the protein concentration of the histone extracts using a Bradford or BCA assay.
- Prepare samples for SDS-PAGE by mixing with Laemmli sample buffer.
- Load equal amounts of protein (e.g., 10-20 µg) onto a 15% SDS-polyacrylamide gel.
- Run the gel until adequate separation is achieved.
4. Western Blotting:
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with a primary antibody against H3K27me3 (e.g., rabbit anti-H3K27me3) overnight at 4°C.
- As a loading control, incubate a parallel membrane or strip and re-probe the same membrane with an antibody against total Histone H3.
- Wash the membrane with TBST.
- Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane again with TBST.
- Develop the blot using an enhanced chemiluminescence (ECL) substrate and visualize the bands using a chemiluminescence imaging system.
Protocol 2: Cell Viability Assay (e.g., using CTG)
This protocol outlines how to measure the effect of Eed226 on cell proliferation and viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a density appropriate for the cell line's growth rate and the duration of the assay.
2. Compound Treatment:
- After 24 hours, treat the cells with a serial dilution of Eed226 (e.g., from 0.01 µM to 100 µM) and a vehicle control (DMSO).
3. Incubation:
- Incubate the plate for the desired time period (e.g., 3 to 14 days, depending on the cell line's doubling time).
4. Measurement:
- Allow the plate to equilibrate to room temperature.
- Add a volume of CellTiter-Glo® (CTG) reagent equal to the volume of cell culture medium in each well.
- Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
- Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
- Measure the luminescence using a plate reader.
5. Data Analysis:
- Normalize the data to the vehicle-treated control cells.
- Plot the cell viability against the log of the Eed226 concentration and fit a dose-response curve to determine the IC50 value.
Visualizations
Caption: Mechanism of action of Eed226 on the PRC2 signaling pathway.
Caption: General experimental workflow for evaluating Eed226 in vitro.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No or low reduction in H3K27me3 levels | Insufficient concentration: The concentration of Eed226 may be too low for the specific cell line. | Perform a dose-response experiment with a wider range of concentrations (e.g., up to 25 µM). |
| Insufficient incubation time: The effect of Eed226 on histone methylation can be time-dependent. | Increase the incubation time (e.g., up to 72 hours or longer). Check for effects at multiple time points. | |
| Cell line insensitivity: The chosen cell line may not be dependent on the PRC2 pathway for survival or proliferation. | Use a positive control cell line known to be sensitive to PRC2 inhibition (e.g., KARPAS422, G401). | |
| Compound degradation: Improper storage or handling of Eed226 may lead to its degradation. | Store Eed226 stock solutions at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High cell toxicity at low concentrations | Off-target effects: Although selective, off-target effects can occur at high concentrations or in sensitive cell lines. | Lower the concentration of Eed226 and shorten the incubation time. Confirm the phenotype with another PRC2 inhibitor with a different chemical scaffold. |
| Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | Ensure the final concentration of the solvent in the cell culture medium is low (typically <0.1%) and consistent across all treatments, including the vehicle control. | |
| Inconsistent results between experiments | Variability in cell culture: Differences in cell passage number, confluency, or growth conditions can affect the experimental outcome. | Use cells within a consistent and low passage number range. Ensure consistent cell seeding density and confluency at the time of treatment. |
| Pipetting errors: Inaccurate pipetting can lead to variability in compound concentration. | Calibrate pipettes regularly. Use reverse pipetting for viscous solutions. | |
| Eed226 precipitates in the culture medium | Poor solubility: Eed226 may have limited solubility in aqueous solutions at high concentrations. | Prepare a high-concentration stock solution in a suitable solvent like DMSO (soluble up to 100 mM). When diluting into the final culture medium, ensure thorough mixing. Do not exceed the solubility limit in the final assay volume. |
References
Eed226 stability and solubility issues
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and solubility of Eed226. Below you will find troubleshooting guides and frequently asked questions to assist in your experimental endeavors.
Frequently Asked Questions (FAQs)
Q1: What is Eed226 and what is its mechanism of action?
Eed226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions as an allosteric inhibitor by binding to the trimethylated lysine 27 on histone 3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2] This binding induces a conformational change in EED, leading to the loss of PRC2's histone methyltransferase activity.[3] Eed226 has been shown to effectively inhibit both wild-type and mutant EZH2-containing PRC2 complexes.
Q2: What are the recommended storage conditions for Eed226?
To ensure the stability and integrity of Eed226, it is crucial to adhere to the following storage guidelines:
| Formulation | Storage Temperature | Duration |
| Powder | -20°C | 3 years |
| 0-4°C | Short term (days to weeks) | |
| In Solvent (e.g., DMSO) | -80°C | 1-2 years |
| -20°C | 1 year |
Note: For stock solutions, it is highly recommended to aliquot the solution to avoid repeated freeze-thaw cycles, which can lead to product inactivation.
Troubleshooting Guides
Issue 1: Eed226 Precipitation in Aqueous Solutions
Q: I dissolved Eed226 in DMSO to make a stock solution, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). How can I prevent this?
A: This is a common issue due to the lower solubility of Eed226 in aqueous solutions compared to DMSO. Here are several steps you can take to troubleshoot this problem:
-
Use Fresh, Anhydrous DMSO: DMSO is hygroscopic and can absorb moisture from the air, which can reduce its ability to dissolve Eed226. Always use newly opened or properly stored anhydrous DMSO to prepare your stock solution.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your working solution is as low as possible, ideally not exceeding 0.1%, to minimize solvent-induced artifacts in your experiments. However, a slightly higher concentration may be necessary to maintain solubility.
-
Stepwise Dilution: Instead of diluting the DMSO stock directly into the final volume of aqueous buffer, try a stepwise dilution. For example, first, dilute the DMSO stock in a smaller volume of the buffer and then add this intermediate dilution to the final volume.
-
Sonication: After dilution, sonicating the solution may help to redissolve any precipitate that has formed.
-
Consider Alternative Solvents for In Vivo Studies: For in vivo experiments, a common formulation involves a mixture of solvents to improve solubility. One such formulation is:
-
10% DMSO
-
40% PEG300
-
5% Tween-80
-
45% Saline
-
Issue 2: Inconsistent Experimental Results
Q: I am observing variability in the efficacy of Eed226 between experiments. What could be the cause?
A: Inconsistent results can stem from several factors related to the stability and handling of Eed226:
-
Improper Storage: As detailed in the storage guidelines, improper storage can lead to the degradation of the compound. Ensure that both the powder and stock solutions are stored at the correct temperatures and for the recommended duration.
-
Repeated Freeze-Thaw Cycles: Aliquoting the stock solution is critical to prevent degradation from repeated changes in temperature.
-
Inaccurate Concentration of Stock Solution: Ensure the initial weighing of the Eed226 powder is accurate and that it is fully dissolved in the solvent before making further dilutions.
-
Cell Culture Conditions: Factors such as cell density, passage number, and media composition can influence the cellular response to Eed226. Standardize these parameters across experiments to ensure reproducibility.
Quantitative Data Summary
Solubility Data
| Solvent | Concentration | Notes |
| DMSO | ≥ 125 mg/mL (338.39 mM) | Use of newly opened, anhydrous DMSO is recommended. Sonication may be required. |
| 100 mM | ||
| 73 mg/mL (197.61 mM) | ||
| 55 mg/mL (148.89 mM) | ||
| Water | < 1 mg/mL (insoluble or slightly soluble) | Suspension may require sonication. |
| Ethanol | < 1 mg/mL (insoluble or slightly soluble) |
In Vitro Activity
| Assay Type | Cell Line | IC50 |
| PRC2 Enzymatic Assay (H3K27me0 peptide substrate) | - | 23.4 nM |
| PRC2 Enzymatic Assay (mononucleosome substrate) | - | 53.5 nM |
| Antiproliferative Assay | KARPAS422 | 0.08 µM |
| H3K27me3 Reduction | G401 | 0.22 µM |
Experimental Protocols
Preparation of Eed226 Stock Solution (10 mM in DMSO)
-
Materials:
-
Eed226 powder (M.Wt: 369.4 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 3.694 mg of Eed226 powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is completely dissolved. If necessary, sonicate the solution for a few minutes to aid dissolution.
-
Aliquot the 10 mM stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year).
-
In Vitro Cell-Based Assay Protocol
-
Cell Seeding:
-
Plate cells at the desired density in a multi-well plate and allow them to adhere overnight.
-
-
Compound Dilution and Treatment:
-
Thaw an aliquot of the 10 mM Eed226 DMSO stock solution at room temperature.
-
Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically ≤ 0.1%).
-
Remove the old medium from the cells and add the medium containing the various concentrations of Eed226.
-
-
Incubation:
-
Incubate the cells for the desired period (e.g., 48 hours for H3K27me3 reduction assays or up to 14 days for antiproliferation assays).
-
-
Analysis:
-
Perform the desired downstream analysis, such as cell viability assays (e.g., MTT, CellTiter-Glo) or western blotting for H3K27me3 levels.
-
Visualizations
Eed226 Mechanism of Action
Caption: Mechanism of Eed226 inhibition of the PRC2 complex.
Troubleshooting Workflow for Eed226 Precipitation
Caption: A logical workflow for troubleshooting Eed226 precipitation issues.
References
Technical Support Center: Eed226 In Vivo Experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Eed226 in in vivo experiments. The information is tailored for scientists and drug development professionals to facilitate successful experimental outcomes.
Frequently Asked Questions (FAQs) & Troubleshooting
1. Formulation and Administration
-
Q: How should I formulate Eed226 for oral administration in mice?
-
A: Eed226 has been successfully used in in vivo studies when prepared in a solid dispersion formulation.[1] Due to its relatively low and pH-independent solubility, creating a stable and homogenous suspension is critical for consistent dosing.[1] While specific excipients used in published studies are not always detailed, a common approach for similar compounds involves vehicles such as 0.5% methylcellulose or a combination of PEG400 and Tween 80 in water. It is recommended to prepare the formulation fresh daily and ensure it is thoroughly mixed before each administration.
-
-
Q: What is the recommended route of administration for Eed226 in vivo?
-
Q: I am observing variability in my results. Could this be related to the formulation or administration?
-
A: Yes, inconsistent formulation or administration technique can lead to variable drug exposure and, consequently, variable efficacy.
-
Troubleshooting Steps:
-
Ensure Homogeneity: Vigorously vortex or sonicate your Eed226 suspension before each gavage to ensure a uniform concentration.
-
Accurate Dosing: Calibrate your gavage needles and syringes to ensure you are administering the correct volume.
-
Consistent Technique: Ensure all personnel performing oral gavage are properly trained and consistent in their technique to minimize stress to the animals and ensure proper delivery to the stomach.
-
-
-
2. Efficacy and Dosing
-
Q: What is a typical effective dose of Eed226 in a mouse xenograft model?
-
A: Effective doses can vary depending on the cancer model and desired outcome. Published studies have shown:
-
100% tumor growth inhibition (TGI) in a Karpas422 mouse subcutaneous xenograft model at a dose of 40 mg/kg administered daily by oral gavage for 32 days.
-
Tumor regression at a dose of 300 mg/kg administered twice daily (BID) for 34 days.
-
-
-
Q: My Eed226 treatment is not producing the expected level of tumor regression. What are the possible reasons?
-
A: Suboptimal efficacy can arise from several factors:
-
Troubleshooting Steps:
-
Dose and Schedule: The dose or frequency of administration may be insufficient for your specific model. Consider a dose-escalation study to determine the optimal therapeutic window.
-
Tumor Model Sensitivity: While Eed226 is effective in models with EZH2 mutations (e.g., Karpas422), its efficacy may vary in other models. Confirm the PRC2-dependency of your tumor model. Eed226 is also effective against some EZH2 inhibitor-resistant mutants.
-
Drug Exposure: Verify that the drug is being absorbed and reaching the target tissue. Pharmacokinetic analysis can confirm adequate plasma and tumor concentrations. Eed226 has approximately 100% oral bioavailability and a half-life of 2.2 hours in mice.
-
Target Engagement: Assess the pharmacodynamic effects of Eed226 in your tumor tissue. A reduction in global H3K27me3 levels is a key indicator of target engagement.
-
-
-
3. Toxicity and Tolerability
-
Q: Is Eed226 well-tolerated in vivo? What are the potential signs of toxicity?
-
A: Eed226 has been reported to be well-tolerated in animals when administered in a solid dispersion formulation. Dosing of 300 mg/kg twice daily for 14 days in CD-1 mice was well-tolerated with no apparent adverse effects.
-
Signs of Toxicity to Monitor:
-
Significant body weight loss (>15-20%)
-
Changes in behavior (e.g., lethargy, ruffled fur, hunched posture)
-
Gastrointestinal issues (e.g., diarrhea)
-
Changes in food and water intake
-
-
-
Q: What should I do if I observe signs of toxicity in my study animals?
-
A:
-
Reduce the Dose: If toxicity is observed, consider reducing the dose or the frequency of administration.
-
Monitor Closely: Increase the frequency of animal monitoring.
-
Consult a Veterinarian: If signs of toxicity are severe, consult with a veterinarian.
-
-
Quantitative Data Summary
The following tables summarize key in vitro and in vivo data for Eed226.
Table 1: In Vitro Activity of Eed226
| Parameter | Value | Cell Line/Assay Condition | Reference |
| IC₅₀ (PRC2 inhibition) | 23.4 nM | H3K27me0 peptide substrate | |
| IC₅₀ (PRC2 inhibition) | 53.5 nM | Mononucleosome substrate | |
| K_d_ (binding to EED) | 82 nM | ||
| K_d_ (binding to PRC2 complex) | 114 nM | ||
| IC₅₀ (antiproliferative) | 0.08 µM | Karpas422 cells (EZH2 Y641N) | |
| IC₅₀ (H3K27me3 reduction) | 0.22 µM | G401 cells |
Table 2: In Vivo Pharmacokinetic and Efficacy Data of Eed226 in Mice
| Parameter | Value | Animal Model | Dosing Regimen | Reference |
| Oral Bioavailability | ~100% | CD-1 mice | Not specified | |
| Terminal Half-life (t₁/₂) | 2.2 hours | CD-1 mice | Not specified | |
| Volume of Distribution (Vd) | 0.8 L/kg | CD-1 mice | Not specified | |
| Tumor Growth Inhibition | 100% | Karpas422 xenograft | 40 mg/kg, oral, daily for 32 days | |
| Tumor Regression | Observed | Not specified | 300 mg/kg, oral, BID for 34 days | |
| Tolerability | Well-tolerated | CD-1 mice | 300 mg/kg, oral, BID for 14 days |
Experimental Protocols
Detailed Methodology for a Karpas422 Xenograft Study
This protocol provides a general framework. Specific details may need to be optimized for your laboratory conditions.
-
Cell Culture:
-
Culture Karpas422 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
-
Animal Model:
-
Use immunodeficient mice (e.g., NOD/SCID or BALB/c nude), 6-8 weeks old.
-
Allow mice to acclimate for at least one week before the start of the experiment.
-
-
Tumor Cell Implantation:
-
Harvest Karpas422 cells during the exponential growth phase.
-
Resuspend cells in a 1:1 mixture of sterile phosphate-buffered saline (PBS) and Matrigel.
-
Subcutaneously inject 5 x 10⁶ to 10 x 10⁶ cells in a volume of 100-200 µL into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
Treatment Group: Administer Eed226 formulated in a suitable vehicle (e.g., solid dispersion) at the desired dose (e.g., 40 mg/kg) via oral gavage daily.
-
Control Group: Administer the vehicle alone following the same schedule.
-
-
Efficacy and Toxicity Monitoring:
-
Continue to measure tumor volumes and body weights 2-3 times per week.
-
Monitor the animals daily for any signs of toxicity.
-
-
Endpoint and Tissue Collection:
-
The study endpoint may be defined by a specific tumor volume, a predetermined number of treatment days, or signs of excessive morbidity.
-
At the endpoint, euthanize the mice and collect tumors and other relevant tissues for pharmacodynamic analysis (e.g., Western blot for H3K27me3) or histological examination.
-
Visualizations
Caption: Mechanism of Eed226 action on the PRC2 complex.
Caption: In vivo experimental workflow for Eed226 efficacy studies.
Caption: Troubleshooting flowchart for suboptimal Eed226 efficacy.
References
Eed226 degradation and cellular uptake challenges
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing Eed226 in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you navigate the challenges of working with this potent PRC2 inhibitor.
I. Frequently Asked Questions (FAQs)
Q1: What is Eed226 and what is its mechanism of action?
A1: Eed226 is a potent, selective, and orally bioavailable allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1][2] It functions by directly binding to the H3K27me3-binding pocket of the EED subunit of PRC2.[1][2][3] This binding induces a conformational change in EED, which leads to a loss of PRC2's histone methyltransferase activity. Eed226 is noncompetitive with both the S-adenosylmethionine (SAM) cofactor and the peptide substrate.
Q2: What is the difference between Eed226 and an Eed226-based degrader like UNC6852?
A2: Eed226 is a small molecule inhibitor that binds to the EED subunit of the PRC2 complex and blocks its enzymatic activity. In contrast, UNC6852 is a bivalent chemical degrader or PROTAC (Proteolysis Targeting Chimera) that is derived from Eed226. UNC6852 links the Eed226 molecule to a ligand for the VHL E3 ubiquitin ligase. This dual binding brings the PRC2 complex into proximity with the E3 ligase, leading to the ubiquitination and subsequent proteasomal degradation of the PRC2 components EED, EZH2, and SUZ12.
Q3: What are the typical working concentrations for Eed226 in cell culture?
A3: The effective concentration of Eed226 can vary depending on the cell line and the duration of the experiment. For antiproliferative assays in sensitive cell lines like KARPAS422, IC50 values as low as 0.08 µM have been reported with treatment durations of up to 14 days. For functional assays, such as the reduction of global H3K27me3 levels, concentrations in the range of 0.1 µM to 10 µM are commonly used for 48 to 72 hours. It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q4: How should I prepare and store Eed226 stock solutions?
A4: Eed226 is soluble in DMSO at concentrations up to 100 mM. It is recommended to prepare a concentrated stock solution in high-quality, anhydrous DMSO. For storage, the solid powder is stable for at least 4 years at -20°C. Stock solutions in DMSO should be aliquoted to avoid repeated freeze-thaw cycles and can be stored at -80°C for up to a year.
II. Troubleshooting Guide
This guide addresses common issues that may arise during experiments with Eed226.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No or low reduction in H3K27me3 levels | 1. Insufficient incubation time: The reduction of H3K27me3 is a slow process that depends on histone turnover. 2. Suboptimal Eed226 concentration: The effective concentration can be cell-line dependent. 3. Eed226 degradation: The compound may not be stable under your specific experimental conditions. 4. Low PRC2 activity in the cell line: Some cell lines may have low basal PRC2 activity. | 1. Increase the incubation time. Significant reduction in H3K27me3 may take 72 hours or longer. 2. Perform a dose-response experiment (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. 3. Prepare fresh dilutions of Eed226 from a frozen stock for each experiment. Ensure the final DMSO concentration is low (<0.5%) to avoid solvent effects. 4. Confirm the expression of PRC2 components (EZH2, EED, SUZ12) in your cell line by Western blot. |
| Compound precipitation in cell culture media | 1. Low aqueous solubility: Eed226 has relatively low solubility in aqueous solutions. 2. High final concentration: The concentration of Eed226 in the media exceeds its solubility limit. | 1. Prepare a high-concentration stock solution in DMSO. When diluting into your final culture medium, add the Eed226 stock dropwise while vortexing the medium to ensure rapid mixing. 2. Avoid making a large volume of dilute Eed226 solution in aqueous buffer before adding it to the media. The final DMSO concentration in the culture should be kept below 0.5%. If precipitation persists, consider using a formulation with solubilizing agents like PEG400 or Tween 80 for in vivo studies, which may be adapted for in vitro use with appropriate controls. |
| High cell toxicity or unexpected off-target effects | 1. High concentration of Eed226: Concentrations above the optimal range can lead to off-target effects and cytotoxicity. 2. Solvent toxicity: High concentrations of DMSO can be toxic to cells. 3. Off-target activity: Although selective, Eed226 may have off-target effects at high concentrations. | 1. Use the lowest effective concentration of Eed226 determined from your dose-response experiments. 2. Ensure the final DMSO concentration in your cell culture medium is below 0.5%, and include a vehicle control (media with the same concentration of DMSO) in all experiments. 3. Use an inactive control compound if available. A structurally similar but inactive analog can help to distinguish on-target from off-target effects. UNC5679 has been used as a negative control for Eed226 in some studies. |
| Inconsistent or variable results | 1. Inconsistent cell culture conditions: Variations in cell passage number, confluency, or media can affect the cellular response. 2. Repeated freeze-thaw cycles of Eed226 stock: This can lead to degradation of the compound. 3. Inaccurate pipetting: Errors in preparing serial dilutions can lead to significant variability. | 1. Use cells within a consistent passage number range and seed them at a consistent density for all experiments. 2. Aliquot your Eed226 stock solution after the initial preparation to avoid multiple freeze-thaw cycles. 3. Use calibrated pipettes and be meticulous when preparing serial dilutions. |
III. Data Summary Tables
Table 1: In Vitro Potency and Binding Affinity of Eed226
| Assay Type | Substrate | Value | Reference |
| IC50 (PRC2 activity) | H3K27me0 peptide | 23.4 nM | |
| IC50 (PRC2 activity) | Mononucleosome | 53.5 nM | |
| Kd (Binding to EED) | - | 82 nM | |
| Kd (Binding to PRC2 complex) | - | 114 nM | |
| IC50 (Antiproliferative, KARPAS422 cells) | - | 0.08 µM (up to 14 days) | |
| IC50 (H3K27me3 reduction, G401 cells) | - | 0.22 µM (48 hrs) |
Table 2: Physicochemical and Pharmacokinetic Properties of Eed226
| Property | Value | Reference |
| Molecular Weight | 369.4 g/mol | |
| Solubility in DMSO | ≥ 73 mg/mL (197.61 mM) | |
| Aqueous Solubility | Low | |
| Oral Bioavailability | ~100% | |
| Terminal half-life (t1/2) | 2.2 hours | |
| Cellular Permeability (Caco-2) | Moderate (A→B = 3.0 x 10⁻⁶ cm/s) | |
| Plasma Protein Binding (PPB) | Moderate (14.4%) |
IV. Experimental Protocols
Protocol 1: Eed226 Treatment for Analysis of H3K27me3 Levels
-
Cell Seeding: Plate cells at a density that will ensure they are in the logarithmic growth phase and do not reach confluency by the end of the experiment.
-
Eed226 Preparation: Prepare a fresh dilution of your Eed226 stock solution (in DMSO) in pre-warmed complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Remove the existing media from the cells and replace it with the media containing the different concentrations of Eed226. Include a vehicle control (media with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired period (e.g., 48, 72, or 96 hours) at 37°C in a humidified incubator with 5% CO₂.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Western Blot Analysis: Proceed with the Western blot protocol to analyze the levels of H3K27me3 and other proteins of interest.
Protocol 2: Western Blotting for H3K27me3 and PRC2 Components
-
Protein Quantification: Determine the protein concentration of your cell lysates using a standard protein assay (e.g., BCA assay).
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 4-15% gradient gel) and run the electrophoresis until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Anti-H3K27me3: (e.g., Cell Signaling Technology, #9733, 1:1000 dilution)
-
Anti-EZH2: (e.g., Cell Signaling Technology, #5246, 1:1000 dilution)
-
Anti-EED: (e.g., Millipore, #07-5530, 1:1000 dilution)
-
Anti-SUZ12: (e.g., Cell Signaling Technology, #3737, 1:1000 dilution)
-
Anti-Histone H3 (Loading Control): (e.g., Abcam, ab1791, 1:1000 dilution)
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 7.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
Protocol 3: Cell Viability Assay (MTT/MTS Assay)
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treatment: Treat the cells with a serial dilution of Eed226. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.
-
Solubilization (for MTT assay): If using MTT, add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.
V. Visualizations
Caption: Mechanism of action of Eed226 as an allosteric PRC2 inhibitor.
Caption: General experimental workflow for using Eed226 in cell-based assays.
Caption: Troubleshooting flowchart for unexpected results with Eed226.
References
Cell line-specific responses to Eed226 treatment
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Eed226?
Eed226 is an allosteric inhibitor of PRC2. It directly binds to the trimethylated lysine 27 on histone H3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit of the PRC2 complex.[1][2] This binding induces a conformational change in EED, leading to a loss of PRC2's methyltransferase activity.[1][2] Eed226 is noncompetitive with both the S-adenosylmethionine (SAM) cofactor and the histone peptide substrate.[1]
Q2: In which cell lines is Eed226 expected to be most effective?
Eed226 has shown significant efficacy in cell lines dependent on PRC2 activity for proliferation. It is particularly effective in Diffuse Large B-cell Lymphoma (DLBCL) cell lines harboring activating mutations in EZH2, a core catalytic subunit of PRC2. However, its activity is not limited to EZH2-mutant cells and it has also shown effects in other cancer cell lines such as the rhabdoid tumor cell line G401.
Q3: Can Eed226 be used in cells resistant to EZH2 inhibitors?
Yes, Eed226 has been shown to be effective against PRC2 containing mutant EZH2 proteins that are resistant to SAM-competitive EZH2 inhibitors. This makes it a valuable tool for overcoming acquired resistance to other PRC2-targeting drugs.
Q4: What are the recommended working concentrations and treatment durations?
The optimal concentration and duration of Eed226 treatment are cell line-dependent. For example, in G401 cells, a dose-dependent decrease in global H3K27me3 and H3K27me2 markers was observed after 3 days of treatment with concentrations ranging from 0.12 to 10 μM. For antiproliferative activity in KARPAS422 cells, an IC50 of 0.08 μM was reported with treatment up to 14 days. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and assay.
Q5: Is Eed226 orally bioavailable for in vivo studies?
Yes, Eed226 is an orally bioavailable compound and has demonstrated dose-dependent efficacy in mouse xenograft models. It has been shown to induce tumor regression in a DLBCL xenograft model.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| No significant decrease in global H3K27me3 levels observed after treatment. | Insufficient drug concentration or treatment duration. | Perform a dose-response experiment with a broader concentration range and extend the treatment duration (e.g., up to 72 hours or longer). |
| Cell line is insensitive to PRC2 inhibition. | Confirm that your cell line is dependent on PRC2 activity for survival. Consider testing a positive control cell line known to be sensitive to Eed226 (e.g., KARPAS422). | |
| Poor compound stability. | Prepare fresh stock solutions of Eed226 in DMSO and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. | |
| High cell death observed even at low concentrations. | Cell line is highly sensitive to Eed226. | Reduce the concentration range in your dose-response experiments. |
| Off-target effects. | While Eed226 is highly selective for PRC2, off-target effects at high concentrations cannot be entirely ruled out. Correlate phenotypic effects with target engagement (i.e., reduction in H3K27me3). | |
| Variability in experimental results. | Inconsistent cell culture conditions. | Maintain consistent cell passage numbers, seeding densities, and media formulations. |
| Inaccurate drug concentration. | Ensure accurate preparation of stock and working solutions. Use calibrated pipettes. | |
| Unexpected synergistic or antagonistic effects with other drugs. | Drug-drug interactions affecting signaling pathways. | Eed226 has shown synergistic effects with EZH2 inhibitors like EI1. However, antagonistic effects have been observed with agents like azacitidine in certain contexts. Carefully evaluate the known interactions of any co-administered drugs. |
Data Presentation
Table 1: In Vitro Potency of Eed226
| Assay Type | Substrate | Metric | Value | Reference |
| Enzymatic Assay | H3K27me0 peptide | IC50 | 23.4 nM | |
| Enzymatic Assay | Mononucleosome | IC50 | 53.5 nM | |
| Binding Assay | EED | Kd | 82 nM | |
| Binding Assay | PRC2 Complex | Kd | 114 nM |
Table 2: Cell Line-Specific Responses to Eed226 Treatment
| Cell Line | Cancer Type | Metric | Value | Treatment Duration | Reference |
| G401 | Rhabdoid Tumor | IC50 (H3K27me3 reduction) | 0.22 µM | 48 hours | |
| KARPAS422 | Diffuse Large B-cell Lymphoma | GI50 (antiproliferative) | 0.08 µM | Up to 14 days |
Experimental Protocols
Protocol 1: Western Blot Analysis of Histone Methylation
-
Cell Treatment: Plate cells at an appropriate density and treat with varying concentrations of Eed226 or vehicle control (DMSO) for the desired duration (e.g., 48-72 hours).
-
Histone Extraction: Harvest cells and perform histone extraction using a commercially available kit or a standard acid extraction protocol.
-
Protein Quantification: Determine the protein concentration of the histone extracts using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of histone extracts onto a 15% SDS-PAGE gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against H3K27me3, H3K27me2, H3K27me1, and total Histone H3 (as a loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
-
Data Analysis: Quantify the band intensities and normalize the levels of H3K27 methylation marks to the total Histone H3 loading control.
Protocol 2: Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density that allows for logarithmic growth throughout the experiment.
-
Drug Treatment: The following day, treat the cells with a serial dilution of Eed226 or vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 3 to 14 days), refreshing the media with the drug as needed.
-
Viability Assessment:
-
Add a cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin) to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the luminescence or absorbance using a plate reader.
-
-
Data Analysis: Normalize the readings to the vehicle-treated control wells and plot the results to determine the GI50 or IC50 value.
Mandatory Visualizations
Caption: Mechanism of Eed226 action on the PRC2 complex.
Caption: General experimental workflow for evaluating Eed226.
References
Technical Support Center: Eed226 In Vivo Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using Eed226 in animal models. The information is intended for scientists and drug development professionals to help mitigate potential toxicity and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is Eed226 and how does it work?
A1: Eed226 is a potent, selective, and orally bioavailable small molecule inhibitor of the Polycomb Repressive Complex 2 (PRC2).[1] It functions as an allosteric inhibitor by binding to the H3K27me3-binding pocket of the Embryonic Ectoderm Development (EED) subunit of PRC2.[1] This binding induces a conformational change in EED, leading to a loss of PRC2 catalytic activity.[1] Consequently, this inhibits the methylation of histone H3 at lysine 27 (H3K27), a key epigenetic modification involved in gene silencing.
Q2: What are the common in vivo applications of Eed226?
A2: Eed226 is primarily used in preclinical cancer research. It has demonstrated robust anti-tumor activity in various xenograft models, particularly those with mutations in the EZH2 subunit of PRC2, such as diffuse large B-cell lymphoma (DLBCL).[2][3] It has also been investigated for its potential in overcoming resistance to other EZH2 inhibitors and in modulating the tumor immune microenvironment.
Q3: What is the recommended dose of Eed226 for in vivo studies?
A3: The optimal dose of Eed226 can vary depending on the animal model, tumor type, and experimental goals. Published studies have reported effective doses in mice ranging from 40 mg/kg to 300 mg/kg administered orally. For example, 40 mg/kg once daily has been shown to achieve significant tumor growth inhibition in a Karpas422 DLBCL xenograft model. A dose of 300 mg/kg twice daily for 14 days was reported to be well-tolerated in CD-1 mice. It is crucial to perform a dose-ranging study to determine the optimal therapeutic window for your specific model.
Q4: How should Eed226 be formulated for oral administration in animals?
A4: Eed226 is typically formulated as a suspension for oral gavage. A common vehicle is 0.5% methylcellulose or 0.5% hydroxypropyl methylcellulose (HPMC) with 0.1% to 0.5% Tween 80 in water. Ensure the suspension is homogenous before each administration.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action |
| Weight loss in animals (>15-20%) | - Toxicity at the current dose. - Dehydration. - Tumor burden. | - Reduce the dose of Eed226. - Ensure ad libitum access to food and water. Consider providing hydration support (e.g., hydrogel). - Monitor tumor growth closely; euthanize if tumor burden exceeds ethical limits. - Perform a full necropsy to investigate for organ toxicity. |
| Reduced activity, lethargy, or hunched posture | - General malaise due to drug administration. - Systemic toxicity. | - Monitor the animal's behavior closely using a scoring system (see Experimental Protocols). - If signs are severe or persistent, consider reducing the dose or discontinuing treatment. - Check for other signs of toxicity (e.g., changes in fur, breathing). |
| Lack of tumor response | - Insufficient dose or bioavailability. - Tumor model is resistant to PRC2 inhibition. - Improper drug formulation or administration. | - Increase the dose of Eed226, if tolerated. - Confirm the genetic background of your tumor model (e.g., EZH2 mutation status). - Verify the formulation and your gavage technique. - Analyze H3K27me3 levels in tumor tissue to confirm target engagement. |
| Skin irritation or hair loss at the injection site (if using a different route) | - Local reaction to the vehicle or compound. | - While Eed226 is orally bioavailable, if another route is used, ensure the vehicle is appropriate and non-irritating. - Rotate injection sites if possible. |
| Sudden death of an animal | - Acute toxicity. - Complications from tumor burden or experimental procedures. | - Perform a full necropsy immediately to determine the cause of death. - Review your dosing and animal handling procedures. - Consider a lower starting dose for subsequent cohorts. |
Quantitative Data Summary
In Vivo Efficacy of Eed226 in a Karpas422 DLBCL Xenograft Model
| Dose (mg/kg, oral) | Dosing Schedule | Tumor Growth Inhibition (TGI) | Reference |
| 40 | Once daily for 32 days | 100% | |
| 300 | Twice daily for 34 days | Complete tumor regression |
Two-Week Dose-Range Finding Toxicology Study of Eed226 in Rats (Summary of Key Findings)
Note: This data is synthesized from descriptions of the preclinical development of MAK683, which was optimized from Eed226. The original supplementary data should be consulted for full details.
| Dose (mg/kg, oral, daily) | Key Observations |
| 100 | No significant adverse effects noted. Normal body weight gain and food consumption. No significant changes in clinical pathology or organ weights. |
| 300 | Slight, non-significant decrease in body weight gain compared to controls. No other observable signs of toxicity. |
| 1000 | Significant decrease in body weight gain and food consumption. Clinical signs included lethargy and ruffled fur. Changes in some clinical pathology parameters (e.g., liver enzymes) and increased liver weight observed at necropsy. |
Experimental Protocols
Protocol for In Vivo Toxicity and Efficacy Assessment of Eed226
-
Animal Model:
-
Use immunodeficient mice (e.g., BALB/c nude or SCID) for xenograft studies.
-
House animals in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Allow animals to acclimate for at least one week before the start of the experiment.
-
-
Tumor Implantation (for efficacy studies):
-
Subcutaneously implant tumor cells (e.g., 5-10 x 10^6 Karpas422 cells in PBS or Matrigel) into the flank of each mouse.
-
Monitor tumor growth using calipers. Begin treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
-
-
Eed226 Formulation and Administration:
-
Prepare a suspension of Eed226 in a suitable vehicle (e.g., 0.5% HPMC, 0.1% Tween 80 in sterile water).
-
Administer the formulation via oral gavage at the desired dose and schedule.
-
Include a vehicle control group that receives the formulation without Eed226.
-
-
Monitoring for Toxicity and Efficacy:
-
Body Weight: Measure body weight daily or at least three times per week.
-
Clinical Observations: Perform daily clinical observations. A scoring system can be used to quantify animal well-being (e.g., activity level, posture, fur condition, breathing).
-
Tumor Volume: Measure tumor volume with calipers 2-3 times per week. Calculate volume using the formula: (Length x Width²) / 2.
-
Food and Water Intake: Monitor for significant changes.
-
-
Endpoint and Tissue Collection:
-
Define humane endpoints (e.g., >20% body weight loss, tumor volume exceeding a certain limit, severe clinical signs).
-
At the end of the study, euthanize animals according to approved protocols.
-
Collect blood for clinical pathology (hematology and clinical chemistry).
-
Perform a gross necropsy and collect major organs (liver, spleen, kidneys, heart, lungs, etc.) and the tumor.
-
Fix tissues in 10% neutral buffered formalin for histopathological analysis and/or flash-freeze in liquid nitrogen for pharmacodynamic studies (e.g., Western blot for H3K27me3).
-
Visualizations
Signaling Pathway of Eed226 Action
Caption: Mechanism of action of Eed226 on the PRC2 complex.
Experimental Workflow for In Vivo Studies
Caption: General workflow for Eed226 in vivo efficacy and toxicity studies.
Troubleshooting Logic Diagram
Caption: A logical approach to troubleshooting adverse events in animal models.
References
Long-term Eed226 treatment protocols and challenges
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term use of Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Eed226?
A1: Eed226 is an allosteric inhibitor of the PRC2 complex. It directly binds to the trimethylated lysine 27 on histone H3 (H3K27me3) binding pocket of the Embryonic Ectoderm Development (EED) subunit.[1][2] This binding induces a conformational change in EED, which leads to a loss of PRC2's catalytic activity without disrupting the complex itself.[1][2] Unlike S-adenosylmethionine (SAM) competitive inhibitors that target the EZH2 subunit, Eed226's mechanism allows it to be effective even against certain EZH2 mutant proteins that are resistant to those inhibitors.[2]
Q2: How should I store and handle Eed226?
A2: Eed226 is supplied as a solid. For long-term storage, it should be kept at -20°C, where it is stable for at least four years. For creating stock solutions, use fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce the solubility of the compound. Eed226 is insoluble in water and ethanol.
Q3: What makes Eed226 different from EZH2 inhibitors like GSK126 or Tazemetostat?
A3: The primary difference is the binding target and mechanism. EZH2 inhibitors are typically SAM-competitive and bind to the catalytic SET domain of EZH2. Eed226 binds to a different subunit, EED, at the allosteric site where H3K27me3 normally binds to stimulate PRC2 activity. This different mechanism means Eed226 may be effective in cell lines that have acquired resistance to EZH2 inhibitors through mutations in the EZH2 catalytic domain.
Q4: Is Eed226 orally bioavailable for in vivo studies?
A4: Yes, Eed226 has been shown to have approximately 100% oral bioavailability in mice. It has very low in vivo and in vitro clearance and a reasonable terminal half-life of about 2.2 hours.
Troubleshooting Guides
Problem 1: I am not observing the expected decrease in global H3K27me3 levels after treatment.
-
Question: Is my Eed226 solution prepared and stored correctly?
-
Answer: Eed226 has limited solubility. It is soluble in DMSO up to approximately 73-125 mg/mL, but insoluble in water and ethanol. Ensure you are using fresh, high-quality DMSO, as absorbed moisture can significantly decrease solubility. Stock solutions should be stored at -80°C for long-term stability (up to 2 years). For experiments, it is recommended to prepare fresh working solutions from the stock.
-
-
Question: Is the treatment duration and concentration sufficient?
-
Answer: The reduction of H3K27me3 is a time- and dose-dependent process. In G401 cells, a dose-dependent decrease was observed after 48 hours, with an IC50 of 0.22 µM. For long-term experiments, such as antiproliferative assays in KARPAS422 cells, treatment can extend up to 14 days. You may need to optimize the concentration and duration for your specific cell line.
-
-
Question: Could my cells be resistant to PRC2 inhibition?
-
Answer: While Eed226 is effective against some EZH2 inhibitor-resistant lines, intrinsic or acquired resistance is a potential challenge. Resistance can arise from the activation of parallel survival pathways, such as the PI3K/AKT or MAPK pathways. Consider testing for the activation of these pathways in your non-responsive cells.
-
Problem 2: My cells are showing high toxicity or are not responding to long-term treatment.
-
Question: What are the typical working concentrations for cell culture?
-
Answer: Effective concentrations vary by cell line. For antiproliferative effects in KARPAS422 cells (with mutant EZH2), the IC50 is approximately 0.08 µM over 14 days. In G401 cells, the IC50 for H3K27me3 reduction is 0.22 µM after 48 hours. It is critical to perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental duration.
-
-
Question: Could the compound be degrading in the culture medium over time?
-
Answer: For long-term experiments (extending over several days), it is crucial to replenish the Eed226-containing medium regularly. A common practice is to change the medium every 3 to 4 days to ensure a consistent effective concentration of the inhibitor.
-
-
Question: Are there known antagonistic interactions with other media components or treatments?
-
Answer: Some studies have reported antagonistic effects when combining Eed226 with other epigenetic modulators like azacitidine (AZA) or the EZH2 inhibitor EPZ-6438 in certain cell lines. If you are using a combination treatment protocol, consider the potential for negative interactions. In contrast, synergistic effects have been noted with chemotherapies like cisplatin and gemcitabine.
-
Data Presentation
Table 1: In Vitro Potency and Binding Affinity
| Parameter | Substrate | Value | Reference |
| IC50 (PRC2 Inhibition) | H3K27me0 Peptide | 23.4 nM | |
| IC50 (PRC2 Inhibition) | Mononucleosome | 53.5 nM | |
| Kd (Binding to EED) | - | 82 nM | |
| Kd (Binding to PRC2 complex) | - | 114 nM |
Table 2: Cellular Activity of Eed226
| Cell Line | Assay Type | Duration | IC50 | Reference |
| KARPAS422 | Antiproliferation | Up to 14 days | 0.08 µM | |
| G401 | H3K27me3 Reduction (ELISA) | 48 hours | 0.22 µM |
Table 3: Pharmacokinetic and Physicochemical Properties
| Property | Value | Notes | Reference |
| Molecular Weight | 369.40 g/mol | - | |
| Oral Bioavailability | ~100% | In mice | |
| Terminal Half-life (t½) | 2.2 hours | In mice | |
| Solubility (DMSO) | ≥ 73 mg/mL | Use fresh, anhydrous DMSO | |
| Solubility (Water/Ethanol) | Insoluble | - | |
| Storage (Solid) | -20°C | Stable for ≥ 4 years | |
| Storage (DMSO Stock) | -80°C | Stable for up to 2 years |
Experimental Protocols
Protocol 1: Cell-Based H3K27me3 Quantification by Western Blot
-
Cell Seeding and Treatment: Seed cells (e.g., G401) in 6-well plates at a density that prevents confluence during the treatment period. Allow cells to adhere overnight.
-
Eed226 Preparation: Prepare a series of dilutions of Eed226 in your cell culture medium from a DMSO stock. Include a DMSO-only vehicle control.
-
Treatment: Aspirate the old medium and add the Eed226-containing medium to the cells. Incubate for the desired duration (e.g., 48-72 hours). For long-term studies, replenish the medium every 3-4 days.
-
Histone Extraction:
-
Wash cells with ice-cold PBS containing protease inhibitors.
-
Lyse cells and extract histones using an acid extraction method (e.g., with 0.2 M HCl) or a commercial kit.
-
Quantify protein concentration using a BCA assay.
-
-
Western Blotting:
-
Load equal amounts of histone extracts onto an SDS-PAGE gel (e.g., 15%).
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against H3K27me3 overnight at 4°C.
-
Incubate with a primary antibody against total Histone H3 as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Develop the blot using an ECL substrate and image the results.
-
Quantify band intensity to determine the relative reduction in H3K27me3 levels.
-
Protocol 2: Long-Term Cell Proliferation Assay
-
Cell Seeding: Seed cells (e.g., KARPAS422) in multi-well plates at a low density suitable for long-term growth (e.g., 14 days).
-
Treatment: Treat cells with a range of Eed226 concentrations and a vehicle control.
-
Incubation and Monitoring: Incubate the cells under standard conditions. Every 3-4 days, perform the following:
-
Count the viable cells in a set of replicate wells using a cell counter or a viability assay (e.g., CellTiter-Glo).
-
Aspirate the remaining medium from all plates and replenish with freshly prepared Eed226-containing medium.
-
-
Data Analysis: Plot cell viability or cell count against time for each concentration. At the end of the experiment (e.g., day 14), plot the percentage of growth inhibition against the Eed226 concentration to calculate the IC50 value.
Visualizations
Caption: Mechanism of Eed226 action on the PRC2 signaling pathway.
Caption: Workflow for a typical long-term cell culture experiment with Eed226.
Caption: Troubleshooting workflow for lack of Eed226 efficacy in vitro.
References
Validation & Comparative
A Head-to-Head Battle for PRC2 Inhibition: EED226 vs. SAM-Competitive EZH2 Inhibitors
A new wave of epigenetic modulators is redefining the therapeutic landscape for cancers dependent on the Polycomb Repressive Complex 2 (PRC2). While S-adenosylmethionine (SAM)-competitive inhibitors of EZH2 have led the charge, the novel allosteric inhibitor EED226 presents a distinct and compelling alternative. This guide provides a detailed comparison of their mechanisms, performance data, and the experimental protocols used for their evaluation, offering researchers critical insights for advancing drug discovery efforts.
The catalytic activity of the PRC2 complex, primarily driven by the EZH2 subunit, is crucial for gene silencing through the methylation of histone H3 on lysine 27 (H3K27). Dysregulation of this activity is a known driver in various cancers, making EZH2 a prime therapeutic target. SAM-competitive inhibitors block the catalytic SET domain of EZH2, preventing the transfer of methyl groups. In contrast, EED226 targets the EED subunit, a core component of the PRC2 complex, inducing a conformational change that allosterically inhibits EZH2 activity.[1][2] This fundamental difference in their mechanism of action has significant implications for their efficacy, particularly in the context of acquired resistance.
Comparative Performance: EED226 vs. SAM-Competitive EZH2 Inhibitors
A summary of the key performance characteristics of EED226 and representative SAM-competitive EZH2 inhibitors is presented below.
| Parameter | EED226 | Tazemetostat (EPZ-6438) | GSK126 |
| Target | EED subunit of PRC2[1] | EZH2 SET domain[3] | EZH2 SET domain[3] |
| Mechanism of Action | Allosteric inhibitor, binds to the H3K27me3 binding pocket of EED, inducing a conformational change that inhibits PRC2 activity. | SAM-competitive inhibitor. | SAM-competitive inhibitor. |
| Biochemical Potency (IC50) | 23.4 nM (H3K27me0 peptide substrate) | 2-38 nM (wild-type and mutant EZH2) | Kiapp = 0.5–3 nM (wild-type and mutant EZH2) |
| Cellular Potency (H3K27me3 Reduction) | Potently reduces global H3K27me3 levels in cells. | Effectively inhibits H3K27 methylation in lymphoma cells. | Reduces global H3K27me3 levels. |
| Oral Bioavailability | Approximately 100% | Good oral bioavailability. | Low oral bioavailability (0.2% in mice). |
| In Vivo Efficacy | Induces tumor regression in a mouse xenograft model. Achieved 100% tumor growth inhibition at 40 mg/kg in a Karpas422 xenograft model. | Prolonged time to event in rhabdoid tumor xenograft models, but did not induce tumor regression as a single agent. | Showed 62% tumor growth inhibition in a Pfeiffer xenograft model at 50 mg/kg daily. |
| Resistance Profile | Effective against PRC2 containing mutant EZH2 resistant to SAM-competitive inhibitors. | Resistance can develop through secondary mutations in the EZH2 SET domain. | Resistance can occur through mutations in the EZH2 SET domain. |
Delving into the Mechanisms: A Visual Representation
The distinct mechanisms of action of EED226 and SAM-competitive EZH2 inhibitors can be visualized through the following signaling pathway diagrams.
Caption: Mechanism of SAM-Competitive EZH2 Inhibitors.
Caption: Mechanism of EED226 (Allosteric Inhibition).
Key Experimental Protocols
The evaluation of EED226 and SAM-competitive EZH2 inhibitors relies on a series of well-established in vitro and in vivo assays.
In Vitro PRC2 Enzymatic Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the PRC2 complex.
Methodology:
-
A reaction mixture is prepared containing the purified PRC2 complex, a histone H3 peptide substrate (e.g., H3K27me0), and the methyl donor S-adenosylmethionine (SAM), which is often radiolabeled (e.g., [3H]-SAM).
-
The test compound (EED226 or a SAM-competitive inhibitor) is added to the reaction mixture at various concentrations.
-
The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation of the histone substrate.
-
The reaction is stopped, and the methylated histone peptides are captured, typically on a filter membrane.
-
The amount of incorporated radiolabel is quantified using a scintillation counter.
-
The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular H3K27me3 Assay
Objective: To assess the ability of a compound to inhibit H3K27 methylation in a cellular context.
Methodology:
-
Cancer cell lines (e.g., G401, Karpas-422) are seeded in multi-well plates and allowed to adhere.
-
The cells are treated with the test compound at a range of concentrations for a specified period (e.g., 72 hours).
-
Following treatment, histones are extracted from the cells.
-
The levels of H3K27me3 and total histone H3 (as a loading control) are determined by Western blotting or ELISA using specific antibodies.
-
The band intensities are quantified, and the ratio of H3K27me3 to total H3 is calculated to determine the extent of inhibition.
Mouse Xenograft Model for In Vivo Efficacy
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Methodology:
-
Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of cancer cells (e.g., Karpas-422).
-
Once the tumors reach a palpable size, the mice are randomized into treatment and control groups.
-
The treatment group receives the test compound (e.g., EED226 orally) at a specified dose and schedule, while the control group receives a vehicle.
-
Tumor volume and body weight are measured regularly throughout the study.
-
At the end of the study, the tumors are excised and weighed.
-
The percentage of tumor growth inhibition (TGI) is calculated to assess the efficacy of the compound.
Caption: Experimental Workflow for EZH2 Inhibitor Evaluation.
Conclusion
EED226 and SAM-competitive EZH2 inhibitors both effectively target the PRC2 complex but through fundamentally different mechanisms. While SAM-competitive inhibitors have shown clinical promise, the emergence of resistance is a significant challenge. EED226's allosteric mechanism of action and its ability to overcome this resistance, coupled with its excellent oral bioavailability and potent in vivo efficacy, position it as a highly promising therapeutic agent. The experimental protocols outlined provide a robust framework for the continued evaluation and comparison of these and future PRC2 inhibitors, guiding the development of more effective and durable cancer therapies.
References
A Head-to-Head Battle of EED Inhibitors: Eed226 vs. A-395
In the rapidly evolving landscape of epigenetic drug discovery, inhibitors targeting the Polycomb Repressive Complex 2 (PRC2) have emerged as a promising therapeutic strategy for a variety of cancers. Within this class, allosteric inhibitors of the Embryonic Ectoderm Development (EED) subunit are gaining significant attention. This guide provides a detailed comparison of two prominent EED inhibitors, Eed226 and A-395, for researchers, scientists, and drug development professionals. We will delve into their mechanism of action, comparative performance based on experimental data, and provide detailed experimental protocols.
Mechanism of Action: A Shared Strategy
Both Eed226 and A-395 are potent and selective small molecule inhibitors that target the H3K27me3 binding pocket of the EED subunit within the PRC2 complex.[1][2] By binding to this pocket, they prevent the allosteric activation of the EZH2 methyltransferase subunit, which is responsible for the trimethylation of histone H3 at lysine 27 (H3K27me3).[3] This epigenetic mark is crucial for gene silencing, and its dysregulation is implicated in the pathogenesis of various cancers.[3] Therefore, by inhibiting EED, both Eed226 and A-395 effectively block PRC2's catalytic activity, leading to a global reduction in H3K27me3 levels and the reactivation of tumor suppressor genes.[1] A key advantage of this mechanism is the potential to overcome resistance to EZH2 catalytic inhibitors that can arise from mutations in the EZH2 SET domain.
Performance Data at a Glance: Eed226 vs. A-395
To facilitate a clear comparison, the following tables summarize the available quantitative data for Eed226 and A-395. It is important to note that direct side-by-side comparisons in the same study are limited, and thus experimental conditions may vary between the cited data points.
| Parameter | Eed226 | A-395 | Reference |
| PRC2 Enzymatic Inhibition (IC50) | 23.4 nM (H3K27me0 peptide substrate) 53.5 nM (mononucleosome substrate) | 18 nM (trimeric PRC2 complex) | |
| EED Binding Affinity (Kd) | 82 nM (to EED) 114 nM (to PRC2 complex) | 1.5 nM | |
| Cellular H3K27me3 Reduction (IC50) | 0.22 µM (G401 cells) | 90 nM (H3K27me3) 390 nM (H3K27me2) | |
| Anti-proliferative Activity (GI50/IC50) | 0.08 µM (KARPAS-422) 85 µM (G-401) | Similar sensitivity to GSK126 in various DLBCL cell lines |
| Parameter | Eed226 | A-395 | Reference |
| Oral Bioavailability | ~100% | Less favorable for oral administration | |
| In Vivo Efficacy | Achieved 100% tumor growth inhibition (40 mg/kg) in a Karpas422 xenograft model. | Showed 84% tumor growth inhibition (300 mg/kg, subcutaneous) in a Pfeiffer xenograft model. |
Visualizing the PRC2 Signaling Pathway and Inhibition
To better understand the mechanism of action of Eed226 and A-395, the following diagrams illustrate the PRC2 signaling pathway and a general workflow for evaluating EED inhibitors.
Caption: PRC2 complex methylates Histone H3, leading to gene silencing. Eed226 and A-395 inhibit this process.
Caption: General workflow for the preclinical evaluation of EED inhibitors.
Detailed Experimental Protocols
For researchers looking to replicate or build upon existing findings, here are detailed methodologies for key experiments.
PRC2 Enzymatic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against the enzymatic activity of the PRC2 complex.
Materials:
-
Recombinant human PRC2 complex (EZH2/EED/SUZ12)
-
Histone H3 peptide (e.g., H3K27me0) or mononucleosomes as substrate
-
S-Adenosyl-L-[methyl-3H]-methionine (SAM) as a methyl donor
-
Test compounds (Eed226, A-395)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 50 mM NaCl, 1 mM DTT, 0.01% Tween-20)
-
Scintillation cocktail
-
Filter plates
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, PRC2 enzyme, and the test compound. Incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding the histone H3 substrate and [3H]-SAM.
-
Incubate the reaction mixture for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction by adding a stop solution (e.g., trichloroacetic acid).
-
Transfer the reaction mixture to a filter plate to capture the methylated histone substrate.
-
Wash the filter plate to remove unincorporated [3H]-SAM.
-
Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a suitable software.
Cellular H3K27me3 Assay (ELISA-based)
Objective: To measure the levels of global H3K27me3 in cells treated with EED inhibitors.
Materials:
-
Cancer cell line of interest (e.g., G401, KARPAS-422)
-
Test compounds (Eed226, A-395)
-
Cell culture medium and supplements
-
Histone extraction buffer
-
Primary antibodies: anti-H3K27me3 and anti-total Histone H3
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
ELISA plate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compounds for a specified duration (e.g., 48-72 hours).
-
Lyse the cells and extract histones using a histone extraction buffer.
-
Coat a 96-well ELISA plate with the extracted histones overnight at 4°C.
-
Wash the plate and block with a suitable blocking buffer.
-
Incubate with the primary antibodies (anti-H3K27me3 and anti-total H3 in separate wells) for 1-2 hours at room temperature.
-
Wash the plate and incubate with the HRP-conjugated secondary antibody for 1 hour.
-
Wash the plate and add the TMB substrate.
-
Stop the reaction with the stop solution and measure the absorbance at 450 nm.
-
Normalize the H3K27me3 signal to the total H3 signal for each treatment condition and calculate the IC50 value.
Antiproliferative Assay (Cell Viability)
Objective: To determine the effect of EED inhibitors on the proliferation and viability of cancer cells.
Materials:
-
Cancer cell line of interest
-
Test compounds (Eed226, A-395)
-
Cell culture medium and supplements
-
Cell viability reagent (e.g., CellTiter-Glo®, MTT, or resazurin)
-
Plate reader capable of measuring luminescence or absorbance
Procedure:
-
Seed cells in a 96-well plate at a predetermined density.
-
Allow the cells to adhere and grow for 24 hours.
-
Add serial dilutions of the test compounds to the wells.
-
Incubate the cells for a prolonged period (e.g., 7-14 days), refreshing the medium with the compound every 3-4 days.
-
At the end of the incubation period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for the development of the signal.
-
Measure the luminescence or absorbance using a plate reader.
-
Calculate the percentage of cell viability relative to the DMSO control and determine the GI50 or IC50 value.
Conclusion
Both Eed226 and A-395 are potent and selective allosteric inhibitors of the PRC2 complex with demonstrated anti-tumor activity. Eed226 appears to have a more favorable pharmacokinetic profile for oral administration, which is a significant advantage for clinical development. However, A-395 has also shown robust in vivo efficacy. The choice between these two inhibitors for research purposes may depend on the specific experimental context, such as the desired route of administration in animal models or the specific cell lines being investigated. This guide provides a foundational comparison to aid researchers in their selection and experimental design. Further head-to-head studies under identical conditions will be invaluable in delineating the subtle but potentially significant differences between these two promising EED inhibitors.
References
Eed226 Overcomes Resistance to EZH2 Inhibitors: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of Eed226 in cancer cell lines that have developed resistance to conventional EZH2 inhibitors. We present supporting experimental data, detailed methodologies for key assays, and visualizations of the underlying molecular mechanisms.
The emergence of resistance to S-adenosyl-L-methionine (SAM)-competitive inhibitors of EZH2, such as GSK126 and tazemetostat (EPZ-6438), presents a significant challenge in the clinical management of various cancers. Eed226, an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), offers a promising therapeutic alternative by targeting a different subunit of the complex, Embryonic Ectoderm Development (EED). This guide details the superior efficacy of Eed226 in overcoming this resistance, supported by quantitative data and experimental protocols.
Mechanism of Action and Resistance
dot
Figure 1: Mechanism of PRC2 Inhibition and Resistance. This diagram illustrates the components of the PRC2 complex and the distinct binding sites of SAM-competitive inhibitors (e.g., GSK126) and the allosteric inhibitor Eed226. Resistance to SAM-competitive inhibitors often arises from mutations in EZH2 that prevent drug binding, a mechanism that Eed226 circumvents by targeting the EED subunit.
Comparative Efficacy of Eed226
Eed226 demonstrates significant anti-proliferative activity in diffuse large B-cell lymphoma (DLBCL) cell lines that have acquired resistance to EZH2 inhibitors.[1] Notably, GSK126- and EPZ-6438-resistant DLBCL cells remain sensitive to Eed226.[1][2] This efficacy is attributed to its unique mechanism of action, which involves binding to the H3K27me3-binding pocket of EED, leading to allosteric inhibition of the PRC2 complex.[3] This approach is effective even when mutations in the EZH2 catalytic domain prevent the binding of SAM-competitive inhibitors.[2]
Quantitative Comparison of Inhibitor Activity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of Eed226 and other PRC2 inhibitors in both sensitive and resistant cell lines.
| Cell Line | EZH2 Status | Resistance to | Eed226 IC50 (nM) | UNC1999 IC50 (nM) | GSK126 IC50 (nM) | EPZ-6438 (Tazemetostat) IC50 (nM) |
| KARPAS-422 | Y641N Mutant | Sensitive | 80 | ~633 | - | - |
| WSU-DLCL2 | Y641F Mutant | Sensitive | 35.86 | - | - | 14.86 |
| G401 | Wild-Type | Sensitive | 220 (ELISA) | - | - | - |
| GSK126-Resistant SU-DHL-10 | Y641N Mutant | GSK126 | Sensitive | Sensitive | Resistant | Resistant |
| GSK126-Resistant WSU-DLCL2 | Y641F Mutant | GSK126 | Efficacious | Sensitive | Resistant | Resistant |
| EPZ-6438-Resistant DLBCL | - | EPZ-6438 | Sensitive | Sensitive | - | Resistant |
Alternative Therapeutic Strategies in EZH2 Inhibitor Resistance
Besides Eed226, other compounds have shown efficacy in EZH2 inhibitor-resistant settings. UNC1999, a dual EZH1/EZH2 inhibitor, has demonstrated activity in GSK126- and EPZ-6438-resistant DLBCL cells. Additionally, the EED inhibitor MAK683 has been shown to overcome resistance mediated by the EZH2 Y666N mutation.
dot
Figure 2: Experimental Workflow. A general workflow for assessing the efficacy of Eed226 and other inhibitors in EZH2 inhibitor-resistant cell lines.
Detailed Experimental Protocols
Cell Viability Assay (CellTiter-Glo® Luminescent Assay)
This protocol is adapted for assessing the effect of PRC2 inhibitors on the proliferation of lymphoma cell lines.
-
Cell Plating: Seed EZH2 inhibitor-resistant cells (e.g., GSK126-resistant WSU-DLCL2) in 96-well opaque-walled plates at a density of 5,000-10,000 cells per well in 100 µL of RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
-
Compound Treatment: Prepare serial dilutions of Eed226, UNC1999, GSK126 (as a control), and a vehicle control (DMSO) in culture medium. Add the diluted compounds to the respective wells.
-
Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of metabolically active cells.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Determine the IC50 values by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq) for H3K27me3
This protocol provides a framework for analyzing genome-wide changes in H3K27me3 marks following inhibitor treatment.
-
Cell Treatment and Cross-linking: Treat resistant cells with Eed226 or a vehicle control for a specified period (e.g., 72 hours). Cross-link proteins to DNA by adding formaldehyde to a final concentration of 1% and incubating for 10 minutes at room temperature. Quench the reaction with glycine.
-
Cell Lysis and Chromatin Shearing: Lyse the cells and isolate the nuclei. Shear the chromatin to an average size of 200-500 bp using sonication.
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G agarose beads.
-
Incubate the pre-cleared chromatin overnight at 4°C with an antibody specific for H3K27me3. An IgG antibody should be used as a negative control.
-
Add Protein A/G agarose beads to capture the antibody-chromatin complexes.
-
-
Washes and Elution: Wash the beads sequentially with low-salt, high-salt, and LiCl wash buffers to remove non-specifically bound proteins. Elute the chromatin from the beads.
-
Reverse Cross-linking and DNA Purification: Reverse the protein-DNA cross-links by incubating at 65°C overnight with NaCl. Treat with RNase A and Proteinase K. Purify the DNA using phenol-chloroform extraction or a commercial kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified ChIP DNA and input control DNA. Perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to the reference genome. Use peak-calling algorithms (e.g., MACS2) to identify regions of H3K27me3 enrichment. Compare the H3K27me3 profiles between Eed226-treated and control cells to identify differential enrichment at gene promoters and other regulatory regions.
Co-Immunoprecipitation (Co-IP) of PRC2 Complex
This protocol is designed to assess the integrity of the PRC2 complex upon treatment with Eed226.
-
Cell Lysis: Treat resistant cells with Eed226. Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
Pre-clearing: Pre-clear the cell lysate by incubating with Protein A/G beads to reduce non-specific binding.
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody against a core PRC2 component (e.g., EZH2 or SUZ12) overnight at 4°C with gentle rotation. Use a non-specific IgG as a control.
-
Add Protein A/G beads to the lysate and incubate for 1-2 hours to capture the antibody-protein complexes.
-
-
Washing: Wash the beads several times with Co-IP lysis buffer to remove unbound proteins.
-
Elution: Elute the immunoprecipitated proteins from the beads using a low-pH elution buffer or by boiling in SDS-PAGE sample buffer.
-
Western Blot Analysis: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against other PRC2 components (EED, SUZ12, EZH2) to determine if the complex remains intact after Eed226 treatment.
Conclusion
Eed226 represents a significant advancement in overcoming resistance to EZH2 inhibitors. Its distinct allosteric mechanism of action provides a robust therapeutic strategy for cancers that have developed mutations in the EZH2 catalytic domain. The experimental data and protocols provided in this guide offer a comprehensive resource for researchers investigating the efficacy of Eed226 and other novel epigenetic modulators in the context of drug resistance. Further preclinical and clinical studies are warranted to fully elucidate the therapeutic potential of Eed226 in patients with EZH2 inhibitor-resistant malignancies.
References
Validating EED226 Target Engagement in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methods to validate the cellular target engagement of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2). We present experimental data for EED226 alongside alternative PRC2-targeting agents, offering a framework for robust preclinical assessment.
Introduction to EED226 and PRC2
The Polycomb Repressive Complex 2 (PRC2) plays a critical role in epigenetic regulation by catalyzing the methylation of histone H3 on lysine 27 (H3K27), a mark associated with transcriptional repression. The core components of PRC2 are EZH2 (the catalytic subunit), SUZ12, and EED (Embryonic Ectoderm Development). EED contains a binding pocket that recognizes H3K27me3, leading to allosteric activation of EZH2's methyltransferase activity.
EED226 is a small molecule inhibitor that binds to the H3K27me3-binding pocket of EED.[1] This interaction induces a conformational change in EED, leading to the loss of PRC2 activity.[1] Unlike EZH2 inhibitors that compete with the cofactor S-adenosylmethionine (SAM), EED226 offers an alternative mechanism to suppress PRC2 function and has shown efficacy in models resistant to EZH2 inhibitors.[1][2] Validating that EED226 effectively engages its target in a cellular context is crucial for interpreting its biological effects and advancing its therapeutic development.
Comparative Overview of Target Engagement Validation Methods
Several orthogonal methods can be employed to confirm the direct binding of EED226 to EED and its functional consequences on the PRC2 pathway in cells. This guide details four key experimental approaches: Cellular Thermal Shift Assay (CETSA), Co-Immunoprecipitation (Co-IP), Western Blotting for H3K27me3 levels, and Chromatin Immunoprecipitation (ChIP).
Below is a comparative summary of the performance of EED226 and alternative PRC2 inhibitors in various assays.
Table 1: Comparison of EED226 and Alternative PRC2 Inhibitors
| Compound | Target | Mechanism of Action | Biochemical IC50 | Cellular H3K27me3 Inhibition IC50 | Cell Growth Inhibition GI50 |
| EED226 | EED | Allosteric Inhibitor | 23.4 nM (peptide substrate)[3] | 90 nM (A-395, similar mechanism) | 49-58 nM (EED-PROTACs, similar target) |
| A-395 | EED | Allosteric Inhibitor | 18 nM | 90 nM | Not widely reported |
| Tazemetostat | EZH2 | Catalytic Inhibitor | 2.5 nM (mutant EZH2) | Dose-dependent reduction | Varies by cell line (nM to µM range) |
| EED-PROTACs | EED | Targeted Degradation | pIC50 ~ 8.1 (enzymatic) | Not directly applicable | 49-58 nM |
Key Experimental Protocols for Target Validation
This section provides detailed methodologies for the essential experiments used to validate EED226 target engagement.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to directly assess target engagement in a cellular environment. The principle is that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Experimental Protocol:
-
Cell Culture and Treatment:
-
Culture cells of interest (e.g., Karpas-422, G401) to 70-80% confluency.
-
Treat cells with varying concentrations of EED226 or vehicle control (DMSO) for a predetermined time (e.g., 1-4 hours) at 37°C.
-
-
Heat Shock:
-
Harvest and wash the cells, then resuspend in a suitable buffer (e.g., PBS with protease inhibitors).
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling to 4°C.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or addition of a mild lysis buffer.
-
Separate the soluble fraction (containing stabilized, non-aggregated protein) from the insoluble fraction by centrifugation.
-
Quantify the amount of soluble EED protein in the supernatant using Western blotting or an ELISA-based method.
-
-
Data Analysis:
-
Generate a melting curve by plotting the amount of soluble EED as a function of temperature.
-
A shift in the melting curve to higher temperatures in the presence of EED226 indicates target engagement.
-
A thermal shift assay (TSA) on purified EED protein showed a significant thermal stabilization in the presence of A-395, a compound with a similar mechanism to EED226, with a ΔTm of 13–18 °C.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to investigate whether EED226 disrupts the interaction between EED and other core components of the PRC2 complex, such as EZH2.
Experimental Protocol:
-
Cell Lysis:
-
Treat cells with EED226 or a vehicle control.
-
Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with an antibody specific for a PRC2 component (e.g., anti-EED or anti-EZH2) overnight at 4°C.
-
Add protein A/G beads to pull down the antibody-protein complexes.
-
-
Washing and Elution:
-
Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elute the bound proteins from the beads using an elution buffer or by boiling in SDS-PAGE sample buffer.
-
-
Western Blot Analysis:
-
Separate the eluted proteins by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with antibodies against other PRC2 components (e.g., if EED was immunoprecipitated, probe for EZH2 and SUZ12). A reduced amount of co-precipitated protein in the EED226-treated sample would indicate a disruption of the complex.
-
Western Blotting for Histone H3 Lysine 27 Trimethylation (H3K27me3)
This assay provides a direct readout of the functional consequence of EED226 target engagement by measuring the global levels of the PRC2-mediated histone mark, H3K27me3.
Experimental Protocol:
-
Histone Extraction:
-
Treat cells with a dose-range of EED226 for a specified duration (e.g., 24-72 hours).
-
Isolate histones from the cell nuclei using an acid extraction protocol.
-
-
SDS-PAGE and Western Blotting:
-
Separate the histone extracts on an SDS-PAGE gel (a 15% gel is recommended for good resolution of histones).
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane and then incubate with a primary antibody specific for H3K27me3.
-
Use an antibody against total Histone H3 as a loading control.
-
-
Detection and Quantification:
-
Incubate with a secondary antibody conjugated to HRP and visualize using a chemiluminescent substrate.
-
Quantify the band intensities to determine the relative change in H3K27me3 levels upon EED226 treatment. A dose-dependent decrease in H3K27me3 is expected.
-
Treatment with A-395, which has a similar mechanism to EED226, resulted in a potent reduction of both H3K27me2 and H3K27me3, with IC50 values of 390 nM and 90 nM, respectively.
Chromatin Immunoprecipitation (ChIP)
ChIP assays determine if EED226 treatment leads to the displacement of the PRC2 complex from the chromatin of its target genes.
Experimental Protocol:
-
Cross-linking and Chromatin Preparation:
-
Treat cells with EED226 or a vehicle control.
-
Cross-link protein-DNA complexes with formaldehyde.
-
Lyse the cells and sonicate the chromatin to generate DNA fragments of 200-1000 bp.
-
-
Immunoprecipitation:
-
Incubate the sheared chromatin with an antibody against a PRC2 component (e.g., EED, EZH2, or SUZ12) overnight at 4°C.
-
Capture the antibody-chromatin complexes with protein A/G beads.
-
-
Washing and Elution:
-
Wash the beads to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads and reverse the cross-links.
-
-
DNA Purification and Analysis:
-
Purify the immunoprecipitated DNA.
-
Use quantitative PCR (qPCR) with primers for known PRC2 target gene promoters (e.g., HOX genes) to quantify the amount of precipitated DNA. A decrease in the amount of target gene DNA in the EED226-treated samples indicates that the PRC2 complex has been displaced from these genes.
-
Visualizing Pathways and Workflows
To further clarify the mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: PRC2 signaling pathway and the inhibitory action of EED226.
Caption: Experimental workflow for the Cellular Thermal Shift Assay (CETSA).
Caption: Logical relationship of different classes of PRC2 inhibitors.
References
A Head-to-Head Comparison of Eed226 and Other PRC2 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Eed226 with other prominent Polycomb Repressive Complex 2 (PRC2) inhibitors. We delve into their mechanisms of action, comparative efficacy, and the experimental frameworks used for their evaluation.
The Polycomb Repressive Complex 2 (PRC2) is a crucial epigenetic regulator, and its dysregulation is implicated in numerous cancers. This has led to the development of various inhibitors targeting this complex. Eed226 represents a distinct class of allosteric inhibitors that target the Embryonic Ectoderm Development (EED) subunit of PRC2. This guide will compare Eed226 with other EED inhibitors and the more common class of inhibitors that target the catalytic subunit, Enhancer of Zeste Homolog 2 (EZH2).
Mechanism of Action: A Tale of Two Pockets
PRC2 inhibitors primarily function through two distinct mechanisms, targeting different core subunits of the complex.
-
EED Inhibitors (e.g., Eed226, A-395, BR-001, MAK683): These are allosteric inhibitors that bind to the H3K27me3 binding pocket of the EED subunit.[1][2] This binding event induces a conformational change in EED, which in turn leads to a loss of PRC2 activity.[2][3] A key advantage of this mechanism is the potential to inhibit PRC2 complexes containing mutant EZH2 that are resistant to SAM-competitive inhibitors.[3]
-
EZH2 Inhibitors (e.g., GSK126, UNC1999, Tazemetostat): These inhibitors are typically competitive with the cofactor S-adenosylmethionine (SAM). They bind to the catalytic SET domain of EZH2, the enzymatic core of the PRC2 complex, thereby preventing the methylation of histone H3 at lysine 27 (H3K27).
Figure 1. Mechanism of Action of EED and EZH2 Inhibitors.
Quantitative Performance Comparison
The following tables summarize the key performance metrics for Eed226 and a selection of other PRC2 inhibitors based on available experimental data.
Table 1: In Vitro Potency and Binding Affinity
| Inhibitor | Target | Type | IC50 (Enzymatic Assay) | Kd | Reference(s) |
| Eed226 | EED | Allosteric | 23.4 nM (H3K27me0 peptide) | 82 nM (to EED) | |
| 53.5 nM (mononucleosome) | 114 nM (to PRC2) | ||||
| A-395 | EED | Allosteric | 18 nM (trimeric PRC2) | 1.5 nM (to EED) | |
| MAK683 | EED | Allosteric | 1.014 nM (cellular H3K27me3) | - | |
| GSK126 | EZH2 | SAM-Competitive | 9.9 nM | - | |
| UNC1999 | EZH2/EZH1 | SAM-Competitive | 2 nM (EZH2), 45 nM (EZH1) | - | |
| Tazemetostat | EZH2 | SAM-Competitive | 11 nM (wild-type EZH2) | 2.5 nM (Ki) |
Table 2: Cellular Activity and In Vivo Efficacy
| Inhibitor | Cell Line | Cellular IC50 (Proliferation) | In Vivo Model | Dosage and Outcome | Reference(s) |
| Eed226 | KARPAS422 (DLBCL) | 80 nM | KARPAS422 Xenograft | 300 mg/kg, po BID: Tumor regression | |
| BR-001 | Karpas422, Pfeiffer | - | Karpas422 & Pfeiffer Xenografts | 100 mg/kg, po BID: 85-96% Tumor Growth Inhibition | |
| GSK126 | Pfeiffer (DLBCL) | - | Pfeiffer Xenograft | 50 mg/kg/day: Tumor growth reduction | |
| Tazemetostat | DLBCL cell lines | <0.001 to 7.6 µM | - | - |
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of key experimental protocols used in the evaluation of PRC2 inhibitors.
In Vitro PRC2 Enzymatic Assay (LC-MS based)
This assay quantifies the enzymatic activity of the PRC2 complex and the inhibitory potential of compounds.
-
Reaction Setup: A reaction mixture is prepared containing the purified PRC2 complex, a histone H3 peptide substrate (e.g., H3K27me0), the methyl donor S-adenosylmethionine (SAM), and the test inhibitor at various concentrations.
-
Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a specific duration to allow for the methylation reaction to proceed.
-
Quenching: The reaction is stopped by the addition of a quenching solution, typically containing a high concentration of S-adenosyl-L-homocysteine (SAH), the product of the demethylation of SAM.
-
Detection: The amount of SAH produced is quantified using Liquid Chromatography-Mass Spectrometry (LC-MS). The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.
Cellular Proliferation Assay (MTT Assay)
This colorimetric assay assesses the impact of inhibitors on cell viability and proliferation.
-
Cell Seeding: Cancer cells (e.g., DLBCL cell lines) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Inhibitor Treatment: The cells are treated with the PRC2 inhibitor at a range of concentrations for a specified period (e.g., 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well. Metabolically active cells reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm). The cell viability is proportional to the absorbance, and the IC50 for proliferation can be calculated.
Mouse Xenograft Model
This in vivo model evaluates the anti-tumor efficacy of PRC2 inhibitors.
-
Tumor Implantation: Immunocompromised mice (e.g., nude mice) are subcutaneously injected with a suspension of human cancer cells (e.g., KARPAS422).
-
Tumor Growth: The tumors are allowed to grow to a palpable size.
-
Inhibitor Administration: The mice are randomized into control and treatment groups. The treatment group receives the PRC2 inhibitor via a specified route (e.g., oral gavage) and dosage regimen.
-
Tumor Measurement: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, the tumors are excised, weighed, and may be used for further analysis (e.g., Western blotting for H3K27me3 levels). The tumor growth inhibition (TGI) is calculated to assess the efficacy of the inhibitor.
Visualizing the PRC2 Landscape
The following diagrams illustrate the PRC2 signaling pathway and a typical experimental workflow for comparing PRC2 inhibitors.
Figure 2. Simplified PRC2 Signaling Pathway in Cancer.
References
Synergistic Potential of Eed226: A Comparative Guide to Combination Therapies with Epigenetic Drugs
For Researchers, Scientists, and Drug Development Professionals
Abstract
Eed226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2), has emerged as a promising therapeutic agent in oncology. By binding to the H3K27me3 pocket of the Embryonic Ectoderm Development (EED) subunit, Eed226 disrupts the catalytic activity of PRC2, leading to reduced H3K27 methylation and subsequent modulation of gene expression. While demonstrating significant anti-tumor activity as a monotherapy, the full therapeutic potential of Eed226 may be realized through strategic combination with other epigenetic modifiers and cytotoxic agents. This guide provides a comprehensive comparison of the synergistic effects of Eed226 with other epigenetic drugs, supported by experimental data, detailed protocols, and pathway visualizations to inform future research and drug development strategies.
Introduction to Eed226 and Synergistic Drug Combinations
Eed226 represents a novel class of PRC2 inhibitors that function through an allosteric mechanism, offering a distinct advantage over traditional S-adenosylmethionine (SAM)-competitive EZH2 inhibitors. This unique mode of action provides a strong rationale for exploring its synergistic potential with other anti-cancer agents. Drug synergism, where the combined effect of two or more drugs is greater than the sum of their individual effects, is a cornerstone of modern cancer therapy. For epigenetic drugs, combination strategies can lead to a more comprehensive blockade of oncogenic pathways, overcome resistance mechanisms, and potentially reduce therapeutic doses to minimize toxicity. This guide focuses on the experimentally validated synergistic combinations of Eed226 with other epigenetic drugs and conventional chemotherapy.
Comparative Analysis of Eed226 Synergistic Combinations
Experimental evidence has highlighted the synergistic potential of Eed226 in various cancer models, particularly in combination with EZH2 inhibitors, chemotherapy agents, and CDK4/6 inhibitors. The following tables summarize the quantitative data from these studies.
Table 1: Synergistic Effect of Eed226 with EZH2 Inhibitor (EI1) in Diffuse Large B-cell Lymphoma (DLBCL)
| Cell Line | Combination | Assay | Synergy Score | Reference |
| Karpas422 | Eed226 + EI1 | Growth Blockade | 1.67 | [1] |
| Karpas422 | Eed226 + EI1 | H3K27me3 Reduction | 2.17 | [1] |
| Synergy scores were determined by CalcuSyn analysis, where a score greater than 1 indicates synergy.[1] |
Table 2: Synergistic Effect of Eed226 with Gemcitabine in Nasopharyngeal Carcinoma (NPC)
| Cell Line | Combination | Assay | Synergy Score (SS) | Combination Index (CI)** | Reference |
| C666-1 | Eed226 + Gemcitabine | Cell Proliferation (WST-1) | 8.79 | < 0.7 | [2] |
| HK1 | Eed226 + Gemcitabine | Cell Proliferation (WST-1) | Synergistic Effect Confirmed | Not explicitly stated, but synergy confirmed | |
| Synergy score calculated using the Bliss and Loewe model with the SynergyFinder web tool; positive values indicate synergism. | |||||
| **CI values calculated using CompuSyn software based on the Chou-Talalay method; CI < 0.7 indicates a synergistic effect. |
Table 3: Synergistic Effect of Eed226 with CDK4/6 Inhibitor (LEE011) in Nasopharyngeal Carcinoma (NPC)
| Cell Line | Combination | Assay | Result | Reference |
| C666-1 | Eed226 + LEE011 | Cell Proliferation (WST-1) | Synergistic | |
| HK1 | Eed226 + LEE011 | Cell Proliferation (WST-1) | Synergistic |
Signaling Pathways and Mechanisms of Synergy
The synergistic interactions of Eed226 with other epigenetic drugs are underpinned by complementary mechanisms of action that lead to a more profound and sustained anti-tumor response.
Dual Blockade of the PRC2 Complex
The combination of Eed226 with an EZH2 inhibitor, such as EI1, offers a dual-pronged attack on the PRC2 complex. Eed226 allosterically inhibits PRC2 by binding to EED, while EI1 competitively inhibits the catalytic EZH2 subunit at the SAM binding site. This simultaneous targeting of two critical components of the PRC2 complex leads to a more complete and potent inhibition of H3K27 methylation than either agent alone.
References
EED226: A Highly Selective Allosteric Inhibitor of the PRC2 Complex
A comparative guide for researchers, scientists, and drug development professionals on the selectivity profile of EED226 against other methyltransferases.
EED226 is a potent and orally bioavailable small molecule inhibitor that targets the Polycomb Repressive Complex 2 (PRC2). It operates through a novel allosteric mechanism, binding to the embryonic ectoderm development (EED) subunit of the PRC2 complex. This interaction induces a conformational change in EED, ultimately leading to the inhibition of the methyltransferase activity of PRC2's catalytic subunit, EZH2.[1][2] This guide provides a detailed comparison of EED226's selectivity against other methyltransferases, supported by experimental data and protocols.
Unprecedented Selectivity for the PRC2 Complex
EED226 demonstrates remarkable selectivity for the PRC2 complex over a broad range of other protein methyltransferases. In enzymatic assays, EED226 potently inhibits PRC2 with a half-maximal inhibitory concentration (IC50) in the nanomolar range, while exhibiting minimal to no activity against a panel of over 20 other methyltransferases, where the IC50 values are greater than 100 μM.[1][3] The only other histone methyltransferase significantly inhibited by EED226 is the PRC2 complex containing the EZH1 subunit, a close homolog of EZH2.[4]
Quantitative Selectivity Profile of EED226
| Target | Substrate | IC50 (nM) | Selectivity vs. Other Methyltransferases |
| PRC2 (EZH2) | H3K27me0 peptide | 23.4 | >4000-fold |
| PRC2 (EZH2) | Mononucleosome | 53.5 | >1800-fold |
| Panel of 20 other protein methyltransferases | Respective substrates | >100,000 | - |
| EZH1-PRC2 complex | Not specified | Inhibited | - |
Experimental Protocols
The selectivity of EED226 was determined using rigorous in vitro enzymatic assays. The following provides a general overview of the methodologies employed:
In Vitro PRC2 Enzymatic Assay (Peptide Substrate)
This assay quantifies the methyltransferase activity of the PRC2 complex using a synthetic H3K27me0 peptide as a substrate. The inhibition by EED226 is measured by detecting the amount of methylated peptide produced. One common method is a Homogeneous Time-Resolved Fluorescence (HTRF) assay. In this format, the production of di-methylated H3K27 is detected using a specific antibody labeled with a fluorescent donor and an acceptor molecule conjugated to a binder of the peptide substrate. The proximity of the donor and acceptor upon antibody binding to the methylated peptide results in a FRET signal that is proportional to the enzyme activity.
In Vitro PRC2 Enzymatic Assay (Mononucleosome Substrate)
To assess the activity of EED226 in a more physiologically relevant context, assays are performed using reconstituted mononucleosomes as a substrate. The inhibitory effect of EED226 is determined by quantifying the incorporation of a radiolabeled methyl group from S-adenosyl-L-[methyl-³H]-methionine (SAM) into the histone H3 within the nucleosome. Alternatively, liquid chromatography-mass spectrometry (LC-MS) can be used to detect the formation of the reaction by-product, S-adenosyl-L-homocysteine (SAH).
Methyltransferase Selectivity Panel
To evaluate the selectivity of EED226, it is tested against a broad panel of other protein methyltransferases. These assays are typically run using the specific substrates and optimized conditions for each individual enzyme. The activity of each methyltransferase in the presence of varying concentrations of EED226 is measured, often through the detection of radiolabeled methyl group incorporation or other specific detection methods.
Mechanism of Action: Allosteric Inhibition of PRC2
EED226 employs an allosteric mechanism of inhibition, which distinguishes it from many other EZH2 inhibitors that are competitive with the cofactor S-adenosylmethionine (SAM). EED226 binds to the H3K27me3-binding pocket on the EED subunit of the PRC2 complex. This binding event induces a conformational change in the EED protein, which in turn prevents the allosteric activation of the EZH2 catalytic subunit, thereby inhibiting its methyltransferase activity. This mechanism allows EED226 to be effective against both wild-type and certain mutant forms of EZH2 that are resistant to SAM-competitive inhibitors.
Caption: Mechanism of EED226 allosteric inhibition of the PRC2 complex.
Conclusion
EED226 stands out as a highly selective inhibitor of the PRC2 complex. Its unique allosteric mechanism of action, targeting the EED subunit, confers a distinct and highly specific inhibitory profile. This makes EED226 a valuable tool for studying the biological functions of PRC2 and a promising therapeutic candidate for the treatment of cancers and other diseases driven by aberrant PRC2 activity. The high degree of selectivity minimizes the potential for off-target effects, a crucial attribute for both research applications and clinical development.
References
- 1. An overview of the development of EED inhibitors to disable the PRC2 function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An allosteric PRC2 inhibitor targeting the H3K27me3 binding pocket of EED - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Probe EED226 | Chemical Probes Portal [chemicalprobes.org]
- 4. selleckchem.com [selleckchem.com]
Validating the Allosteric Mechanism of Eed226: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the experimental validation of Eed226, an allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2) subunit, Embryonic Ectoderm Development (EED). We present a comparative analysis of Eed226 with other PRC2 inhibitors, detailed experimental protocols for key validation assays, and visual representations of the underlying molecular mechanisms and experimental workflows.
Executive Summary
Eed226 is a potent and selective small molecule that targets the H3K27me3-binding pocket of EED, a core component of the PRC2 complex.[1][2] Unlike traditional EZH2 inhibitors that compete with the S-adenosylmethionine (SAM) cofactor, Eed226 functions through an allosteric mechanism, inducing a conformational change in EED that leads to the loss of PRC2 catalytic activity.[1][2] This novel mechanism of action provides a promising therapeutic strategy, particularly in cancers harboring resistance to SAM-competitive EZH2 inhibitors.[2] This guide outlines the experimental data and methodologies required to validate the allosteric mechanism of Eed226 and similar compounds.
Comparative Performance of PRC2 Inhibitors
The following tables summarize the quantitative data for Eed226 and its key comparators, including other allosteric EED inhibitors and SAM-competitive EZH2 inhibitors.
| Compound | Inhibitor Class | Target | Biochemical IC50 (PRC2) | Binding Affinity (Kd) | Cellular H3K27me3 Inhibition IC50 | Reference |
| Eed226 | Allosteric | EED | 23.4 nM (peptide substrate), 53.5 nM (nucleosome substrate) | 82 nM (to EED), 114 nM (to PRC2 complex) | 220 nM (G401 cells), 90 nM (Karpas-422 cells) | |
| A-395 | Allosteric | EED | 18 nM | 1.5 nM (to EED) | 90 nM | |
| BR-001 | Allosteric | EED | 4.5 nM (EED-H3K27me3 binding) | Not Reported | Not Reported | |
| GSK126 | SAM-Competitive | EZH2 | ~9.9 nM | Not Applicable | ~20 nM | |
| Tazemetostat (EPZ-6438) | SAM-Competitive | EZH2 | 2-38 nM | Not Applicable | 2-90 nM |
Table 1: Comparative biochemical and cellular potencies of selected PRC2 inhibitors.
| Compound | Pharmacokinetic Parameter | Value | Species | Reference |
| Eed226 | Oral Bioavailability | ~100% | Mouse | |
| Terminal Half-life (t1/2) | 2.2 h | Mouse | ||
| In Vivo Efficacy | Tumor regression at 40 mg/kg | Mouse Xenograft | ||
| A-395 | In Vivo Efficacy | Tumor growth inhibition | Mouse Xenograft | |
| BR-001 | In Vivo Efficacy | 59.3% tumor growth inhibition at 30 mg/kg | Mouse Syngeneic Model |
Table 2: Key pharmacokinetic and in vivo efficacy data for allosteric EED inhibitors.
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the allosteric regulation of the PRC2 complex and the mechanism of action of Eed226.
Experimental Validation Workflow
Validating the allosteric mechanism of an EED inhibitor like Eed226 requires a multi-faceted approach, progressing from biochemical assays to cellular and in vivo models.
References
Safety Operating Guide
Proper Disposal of EED226: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical reagents is paramount. This document provides essential safety and logistical information for the proper disposal of EED226, a potent and selective allosteric inhibitor of the Polycomb Repressive Complex 2 (PRC2).
Adherence to these procedures is critical for maintaining a safe laboratory environment and complying with hazardous waste regulations. The information provided is based on the Safety Data Sheet (SDS) for EED226 and general best practices for chemical waste management.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that all personnel handling EED226 are familiar with its potential hazards and have access to the appropriate personal protective equipment (PPE).
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear compatible chemical-resistant gloves.
-
Skin and Body Protection: Wear a lab coat or other protective clothing to prevent skin contact.
In Case of Exposure:
-
After Inhalation: Move the individual to fresh air.
-
After Skin Contact: Immediately wash the affected area with soap and water.
-
After Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
-
After Ingestion: Rinse mouth with water. Do NOT induce vomiting.
Quantitative Data Summary
The following table summarizes key quantitative data for EED226, which is important for its handling and storage.
| Property | Value |
| Molecular Formula | C₁₇H₁₅N₅O₃S |
| Molecular Weight | 369.4 g/mol |
| Appearance | A solid |
| Solubility in DMSO | 33 mg/mL |
| Storage Temperature | -20°C |
| Stability | ≥ 4 years (when stored as specified) |
Step-by-Step Disposal Protocol for EED226
The proper disposal of EED226, as with any chemical waste, must be conducted in accordance with local, state, and federal regulations. The following protocol provides a general framework for its disposal.
1. Waste Identification and Segregation:
-
Characterize the Waste: Determine if the EED226 waste is contaminated with other hazardous substances. This will dictate the appropriate disposal route.
-
Segregate Waste Streams: Do not mix EED226 waste with incompatible materials. Solid waste (e.g., contaminated lab supplies) should be collected separately from liquid waste (e.g., unused solutions).
2. Preparing for Disposal:
-
Solid Waste:
-
Collect all disposable materials that have come into contact with EED226, such as gloves, pipette tips, and contaminated vials, in a designated, leak-proof, and clearly labeled hazardous waste container.
-
-
Liquid Waste:
-
Collect unused solutions of EED226 in a designated, sealed, and clearly labeled hazardous waste container.
-
If EED226 is dissolved in a solvent such as DMSO, the solvent's hazardous characteristics must also be considered for disposal.
-
3. Labeling and Storage of Waste:
-
Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "EED226," and any other components of the waste mixture. The date of accumulation should also be included.
-
Secure Storage: Store the sealed waste containers in a designated, well-ventilated, and secure area, away from incompatible materials, until they can be collected by a licensed hazardous waste disposal service.
4. Arranging for Professional Disposal:
-
Contact Environmental Health and Safety (EHS): Your institution's EHS department is the primary resource for guidance on hazardous waste disposal. They will provide specific instructions and arrange for the collection and disposal of the waste.
-
Licensed Waste Hauler: EED226 waste must be disposed of through a licensed hazardous waste disposal company. This ensures that the waste is transported, treated, and disposed of in an environmentally responsible and compliant manner.
Important Considerations:
-
Regulatory Compliance: It is the responsibility of the waste generator to ensure compliance with all applicable hazardous waste regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States.[1]
-
Do Not Dispose Down the Drain: EED226 and its solutions should never be disposed of down the sink or in the regular trash.
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of EED226 waste.
References
Personal protective equipment for handling Eed226-cooh
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Eed226-cooh. The following procedures are designed to ensure the safe handling, use, and disposal of this potent PRC2 inhibitor.
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive approach to personal protection is essential to minimize exposure risk. The following table summarizes the required PPE.
| PPE Category | Item | Specification |
| Hand Protection | Gloves | Nitrile or neoprene, double-gloving recommended. |
| Eye Protection | Safety Glasses or Goggles | ANSI Z87.1 certified chemical splash goggles. |
| Body Protection | Laboratory Coat | Full-length, long-sleeved, and properly fastened. |
| Respiratory | Fume Hood or Ventilated Enclosure | Always handle the solid compound and concentrated solutions within a certified chemical fume hood. |
| Foot Protection | Closed-toe Shoes | Substantial, non-perforated shoes covering the entire foot. |
General laboratory safety protocols should always be observed. It is important to avoid inhalation of dust or aerosols and prevent contact with skin and eyes.
Operational Plan: Handling and Experimental Workflow
This compound is a potent, selective, and orally bioavailable EED inhibitor.[1][2][3] It is supplied as a solid and is soluble in DMSO.[2][4] The following step-by-step guide ensures a safe operational workflow.
Experimental Workflow for Handling this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
